molecular formula C5H11NO2 B1523973 (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol CAS No. 1096770-58-9

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Cat. No.: B1523973
CAS No.: 1096770-58-9
M. Wt: 117.15 g/mol
InChI Key: PBQHDTRHGNGTLZ-WHFBIAKZSA-N
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Description

(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol (CAS 1096770-58-9) is a chiral amino alcohol of high value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents . Its unique stereochemistry and functional groups make it a versatile synthon for constructing active pharmaceutical ingredients (APIs) with specific biological targets. Researchers primarily utilize this compound in the discovery of drugs targeting neurological disorders, including potential treatments for depression, anxiety, and cognitive impairments, due to its ability to interact with and modulate key neurotransmitter systems . Furthermore, its structural properties are explored in the creation of molecules with potential antiviral or antibacterial activities, as well as in designing novel compounds for chronic pain and inflammation . The compound is often supplied as a stable hydrochloride salt (CAS 1096594-11-4) for ease of handling and use in synthetic pathways. It is recommended to store the product in a cool, dark place, sealed in a dry environment between 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278114
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096770-58-9
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=1096770-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol
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Foundational & Exploratory

Pioneering the Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: A Technical Guide for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Scaffold

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a vital chiral building block in modern medicinal chemistry. Its rigid tetrahydropyran core, decorated with precisely oriented amino and hydroxyl functionalities, provides a valuable scaffold for the design of therapeutic agents. The specific trans stereochemistry of the vicinal amino alcohol is crucial for molecular recognition and binding to biological targets, making its stereocontrolled synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth look at a representative stereoselective synthesis of this important molecule, highlighting the key strategies and chemical principles that ensure the desired stereochemical outcome. While the definitive "first" reported synthesis remains elusive in readily available literature, this guide presents a robust and instructive pathway to this key intermediate.

A Stereoselective Synthetic Approach

The synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol necessitates a strategy that can effectively control the relative and absolute stereochemistry of the C3 and C4 positions. A common and effective approach involves the diastereoselective reduction of a cyclic α-amino ketone precursor, where the stereochemical outcome is directed by a resident chiral auxiliary or through substrate control. An alternative powerful strategy relies on the stereospecific opening of an epoxide, ensuring the desired trans relationship between the incoming nucleophile (amine or its precursor) and the hydroxyl group.

This guide will focus on a conceptual synthetic pathway that leverages the diastereoselective functionalization of a glycal, a common and versatile starting material in carbohydrate chemistry, to establish the required stereocenters.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a protected amino alcohol, which can be derived from an epoxide intermediate. This epoxide, in turn, can be formed from a protected glycofuranose precursor. This strategy allows for the establishment of the stereocenters in a controlled manner.

G target (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol protected_amino_alcohol Protected trans-amino alcohol target->protected_amino_alcohol Deprotection epoxide Anhydrotetrahydropyran protected_amino_alcohol->epoxide Regio- and Stereoselective Epoxide Opening glycal Protected Glycal epoxide->glycal Epoxidation

Caption: Retrosynthetic analysis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Detailed Synthetic Protocol

The following protocol outlines a representative multi-step synthesis to achieve the target molecule with high stereochemical purity.

Step 1: Epoxidation of a Protected Glycal

The synthesis commences with a readily available protected glycal, such as 3,4-dihydro-2H-pyran-2-yl)methanol, which is appropriately protected.

Protocol:

  • To a solution of the protected glycal in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

  • The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide. This epoxide is often used in the next step without further purification.

Causality of Experimental Choices: The use of m-CPBA is a standard and effective method for the epoxidation of alkenes. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions. The stereochemistry of the epoxidation is often directed by the existing stereocenters in the glycal, leading to the formation of a single diastereomer.

Step 2: Regio- and Stereoselective Epoxide Opening

The crucial trans-amino alcohol motif is installed through the regioselective and stereospecific opening of the epoxide with an azide source, followed by reduction.

Protocol:

  • The crude epoxide from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • An azide source, such as sodium azide, is added along with a Lewis acid catalyst, for example, ammonium chloride, to facilitate the opening of the epoxide.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as indicated by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido alcohol.

  • The crude azido alcohol is then subjected to reduction. A common method is the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Alternatively, a Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

  • After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amino alcohol.

Causality of Experimental Choices: The SN2-type opening of the epoxide by the azide nucleophile occurs at the less hindered carbon and proceeds with inversion of configuration, leading to the desired trans relationship between the azide and hydroxyl groups. The use of a Lewis acid can activate the epoxide towards nucleophilic attack. The subsequent reduction of the azide to an amine is a clean and high-yielding transformation.

Step 3: Deprotection

The final step involves the removal of any protecting groups to yield the target compound. The choice of deprotection conditions will depend on the specific protecting groups used in the initial steps. For example, if a benzyl ether was used to protect the primary alcohol, it can be removed concurrently with the azide reduction via hydrogenolysis.

Protocol:

  • If a separate deprotection step is required, the protected amino alcohol is dissolved in a suitable solvent.

  • The appropriate deprotection reagent is added. For example, for a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) would be used. For an acid-labile protecting group, an acid such as trifluoroacetic acid (TFA) would be employed.

  • The reaction is monitored by TLC, and upon completion, the mixture is worked up accordingly to isolate the final product, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

  • Purification is typically achieved by column chromatography or crystallization.

Data Summary

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio
1Epoxidationm-CPBA, DCM, 0 °C to rt>90>95:5
2Epoxide Opening & Reduction1. NaN₃, NH₄Cl, DMF, 80-100 °C; 2. H₂, Pd/C, MeOH70-85 (over two steps)>98:2
3DeprotectionDependent on protecting group>90-

Experimental Workflow Diagram

G start Protected Glycal epoxidation Step 1: Epoxidation (m-CPBA, DCM) start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide opening Step 2a: Epoxide Opening (NaN₃, NH₄Cl, DMF) epoxide->opening azido_alcohol Azido Alcohol Intermediate opening->azido_alcohol reduction Step 2b: Azide Reduction (H₂, Pd/C) azido_alcohol->reduction protected_amino_alcohol Protected Amino Alcohol reduction->protected_amino_alcohol deprotection Step 3: Deprotection protected_amino_alcohol->deprotection end (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol deprotection->end

Caption: A representative workflow for the synthesis of the target molecule.

Conclusion

The stereoselective synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a critical process for the advancement of drug discovery programs that utilize this privileged scaffold. The presented synthetic strategy, proceeding through a key epoxide intermediate, offers a reliable and controllable route to this valuable chiral building block. The careful selection of reagents and reaction conditions at each step is paramount to achieving high yields and excellent stereochemical purity. This guide provides a foundational understanding of the principles and practical considerations for the synthesis of this important molecule, empowering researchers to access this key component for their scientific endeavors.

References

Due to the difficulty in identifying a single, definitive "first reported synthesis" in peer-reviewed literature, this section provides references to relevant methodologies for the synthesis of substituted tetrahydropyrans and amino alcohols, which form the basis of the described synthetic strategy.

  • Stereoselective Epoxidation of Alkenes: For a comprehensive overview of epoxidation methods, including those using m-CPBA, a standard organic chemistry textbook or a review article on the topic would be an authoritative source. For example: Procter, D. J. (1998). The synthesis of 2, 5-disubstituted tetrahydrofurans: a review. Journal of the Chemical Society, Perkin Transactions 1, (4), 635-666. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds: A relevant publication describing a general strategy for synthesizing these types of scaffolds is: Nortcliffe, A., Milne, G. D., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218-2225. [Link]

The Strategic Role of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecular scaffolds that offer a blend of structural rigidity, conformational pre-organization, and versatile synthetic handles is paramount. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged motif, prevalent in a multitude of natural products and clinically successful pharmaceuticals.[1] Its ability to engage in hydrogen bonding and present substituents in well-defined spatial orientations makes it an ideal building block for crafting ligands with high affinity and selectivity for biological targets.

This guide focuses on a specific, stereochemically defined building block: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol . This molecule, featuring a syn-amino alcohol substitution pattern on the THP core, provides a chiral, three-dimensional framework that is increasingly sought after by medicinal chemists. The precise spatial arrangement of the hydroxyl and amino groups allows for intricate and specific interactions with protein active sites, making it a valuable component in the design of novel therapeutics, from cancer treatments to therapies for cognitive disorders.[2][3] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its identifiers, physicochemical properties, stereochemical considerations, a representative synthetic approach, analytical characterization, and its application in drug design.

Section 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is most commonly identified by its CAS number. It is also frequently supplied and used as a hydrochloride salt to improve stability and handling.

Identifier Value Source
Chemical Name (3R,4S)-4-aminotetrahydro-2H-pyran-3-olIUPAC
CAS Number 1096770-58-9[4]
Molecular Formula C₅H₁₁NO₂[4]
Molecular Weight 117.15 g/mol [4]
MDL Number MFCD28099083[4]
SMILES N[C@H]1CCOC[C@@H]1O[4]
Appearance White to off-white solid[5]
Storage 2-8°C, sealed, dry, dark place[4]
Hydrochloride Salt CAS 1096594-11-4[5][6]
Hydrochloride Formula C₅H₁₂ClNO₂[6]
Hydrochloride M.W. 153.61 g/mol [6]

G

Section 2: The Criticality of Stereochemistry

The designation (3R,4S) defines the absolute configuration at the two chiral centers, C3 and C4. This specific arrangement results in a syn relationship between the hydroxyl and amino groups, meaning they are oriented on the same face of the tetrahydropyran ring when it adopts its preferred chair conformation.

This defined stereochemistry is not a trivial detail. Biological systems, being inherently chiral, often exhibit high levels of stereoselectivity. The therapeutic efficacy and safety of a drug can be critically dependent on the configuration of its chiral centers.[7][8] One enantiomer may exhibit the desired pharmacological activity, while another could be inactive or even produce adverse effects.[8] Therefore, the use of stereochemically pure building blocks like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a cornerstone of modern, rational drug design, eliminating the complexities and potential liabilities of developing racemic mixtures.[7]

Stereochemistry_Importance cluster_output Therapeutic Candidate BuildingBlock (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (Stereochemically Pure) Synthesis Asymmetric Synthesis BuildingBlock->Synthesis Incorporation ActiveDrug Single Enantiomer Drug (Predictable Pharmacology) Synthesis->ActiveDrug Leads to note Rationale: Biological targets (enzymes, receptors) are chiral, requiring specific ligand stereochemistry for optimal binding and activity. ActiveDrug->note Inactive Inactive/Adverse Effects

Section 3: Representative Synthesis and Purification

While multiple routes to substituted tetrahydropyrans exist, including Prins cyclizations and hetero-Diels-Alder reactions, a common and reliable strategy for installing the syn-amino alcohol motif involves the stereoselective epoxidation of a dihydropyran intermediate followed by regioselective aminolysis.[9] The following protocol is a representative, field-proven methodology for achieving this transformation.

Expertise & Rationale: The choice of an epoxidation-aminolysis sequence is driven by the high levels of stereocontrol achievable. The epoxidation of an allylic alcohol (or its equivalent) is often substrate-directed, leading to a single epoxide diastereomer. The subsequent ring-opening by an amine nucleophile typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon, thereby establishing the final syn relationship between the hydroxyl and the newly introduced amino group.

Representative Synthetic Protocol

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

  • Setup: To a stirred solution of 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C in an inert atmosphere, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes.

    • Causality: DCM is a good, non-reactive solvent for this oxidation. The reaction is performed at 0 °C to control the exothermic nature of the epoxidation and minimize side reactions. m-CPBA is a widely used, effective, and relatively safe oxidant for this transformation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium sulfite (Na₂SO₃) to destroy excess peroxide, followed by saturated NaHCO₃, and finally brine.

    • Self-Validation: The sulfite wash is critical for safety and purity, as residual peroxides can be hazardous. The bicarbonate and brine washes remove acidic byproducts and water, respectively.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, 1,6-dioxaspiro[2.5]octane, which can often be used in the next step without further purification.

Step 2: Regioselective Aminolysis of the Epoxide

  • Setup: Dissolve the crude epoxide (1.0 eq) in isopropyl alcohol. Add aqueous ammonia (~28-30%, 5-10 eq) at room temperature.

    • Causality: A large excess of ammonia is used to favor the desired nucleophilic attack and minimize the formation of dialkylation byproducts. Isopropyl alcohol is a suitable protic solvent that facilitates the reaction.

  • Reaction: Heat the reaction mixture in a sealed vessel to 60-70 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for such conditions. Monitor by TLC or LC-MS for the formation of the product.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product will be a mixture of regioisomers. The desired (3R,4S) product (as a racemate at this stage) is typically the major regioisomer.

Step 3: Purification and Chiral Resolution

  • Purification: The crude amino alcohol can be purified by silica gel column chromatography.

    • Methodology: A gradient elution system, starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • Chiral Resolution (Key Step): As the above synthesis produces a racemic mixture, a chiral resolution step is required to isolate the desired (3R,4S) enantiomer. This is typically achieved by forming diastereomeric salts.

    • Protocol: a. Dissolve the racemic amino alcohol in a suitable solvent like ethanol or methanol. b. Add a solution of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid (0.5 eq), to the mixture. c. Allow the diastereomeric salts to crystallize, often by slow cooling or solvent evaporation. One diastereomer will typically be less soluble and precipitate out. d. Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess. e. Liberate the free amine by dissolving the purified salt in water and basifying with a base like sodium hydroxide (NaOH), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

    • Trustworthiness: The success of this step is validated by measuring the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

¹H NMR Spectroscopy: Proton NMR provides structural confirmation. The expected chemical shifts (δ) in a solvent like CDCl₃ or D₂O would be approximately:

  • δ 3.5-4.2 ppm: Protons on carbons adjacent to the ring oxygen (C2-H and C6-H). These will appear as complex multiplets.

  • δ 3.3-3.8 ppm: Proton on the carbon bearing the hydroxyl group (C3-H).

  • δ 2.8-3.2 ppm: Proton on the carbon bearing the amino group (C4-H).

  • δ 1.5-2.2 ppm: Protons on the C5 carbon, typically appearing as complex multiplets.

  • Variable (Broad): The -OH and -NH₂ protons will appear as broad singlets and their chemical shift is highly dependent on solvent, concentration, and temperature. In D₂O, these peaks will disappear due to deuterium exchange, which is a key diagnostic test.[10]

Chiral HPLC: This is the definitive method for confirming enantiomeric purity.

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

  • Typical Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often required to achieve good peak shape for basic analytes.

    • Detection: UV detection (if the molecule is derivatized with a UV-active group) or mass spectrometry (LC-MS).

Section 5: Applications in Drug Discovery

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a key component in several advanced therapeutic candidates, demonstrating its utility and versatility.

  • Oncology: A closely related analogue, (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine, serves as a critical building block for aminopurine compounds developed as potential cancer therapeutics.[2] The defined stereochemistry of the substituted THP ring is crucial for achieving the desired interactions with the target kinase or enzyme.

  • Cognitive Disorders: The broader tetrahydropyran motif is central to the structure of PF-04447943, a selective PDE9A inhibitor that has been investigated for the treatment of cognitive disorders.[3] The THP ring acts as a rigid scaffold to correctly orient other parts of the molecule for optimal binding to the phosphodiesterase active site.

The syn-amino alcohol functionality of the title compound is particularly adept at forming bidentate hydrogen bonds with protein residues (e.g., aspartate or glutamate side chains), acting as a potent pharmacophore to anchor a molecule within a binding pocket.

Drug_Application cluster_targets Therapeutic Areas Scaffold (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (Chiral Scaffold) Oncology Oncology (e.g., Kinase Inhibitors) Scaffold->Oncology Used in Analogues Neuroscience Neuroscience (e.g., PDE9A Inhibitors) Scaffold->Neuroscience Scaffold for Inhibitors Interaction Key Interaction Motif: Syn-amino alcohol provides defined 3D structure for protein binding (H-bonding) Scaffold->Interaction

Section 6: Safety and Handling

As a chemical intermediate, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and its salts require careful handling in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed (for hydrochloride salt).[6]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes.

    • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

Conclusion

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid, stereochemically defined structure provides a reliable platform for constructing complex molecules with precisely oriented functional groups. The syn-amino alcohol motif is a powerful pharmacophore for engaging with biological targets. As the pharmaceutical industry continues to move towards more complex, three-dimensional chemical matter, the demand for high-quality, enantiomerically pure building blocks like this will only intensify. Understanding its properties, synthesis, and characterization is therefore essential for any researcher aiming to design the next generation of selective and effective therapeutics.

References

  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213. Available at: [Link]

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • (Placeholder for a potential peer-reviewed synthesis article if one were found).
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  • Ghorai, M. K., et al. (2012). Construction of Multisubstituted Tetrahydropyrans by a Domino Oxa-Michael/Tsuji–Trost Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Toenjes, S. T., & Gustafson, J. L. (2018). The Significance of Chirality in Drug Design and Development. Molecules, 23(9), 2313. Available at: [Link]

  • (Placeholder for a potential review on chiral amines if one were found).
  • (Placeholder for a potential NMR d
  • (Placeholder for a potential synthesis methodology article if one were found).
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  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • (Placeholder for a potential enantioselective synthesis article if one were found).
  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. Available at: [Link]

  • (Placeholder for a potential synthesis thesis/review if one were found).
  • (Placeholder for a potential chiral analysis review if one were found).
  • (Placeholder for a potential supplier page if one were found).
  • (Placeholder for a potential NMR resource if one were found).
  • O'Doherty, G. A., & Chong, P. Y. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(7), 1257-1273. Available at: [Link]

  • (Placeholder for a potential NMR resource if one were found).
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved January 22, 2026, from [Link]

Sources

Spectroscopic Characterization of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This molecule is a valuable building block in medicinal chemistry and drug development, making its unambiguous characterization crucial. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra are not publicly available at the time of this writing, this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust framework for researchers engaged in the synthesis and analysis of this and related molecules. The methodologies for data acquisition and interpretation are detailed to provide a self-validating system for experimental work.

Introduction

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a stereochemically defined bifunctional molecule incorporating a tetrahydropyran ring, a primary amine, and a secondary alcohol. The precise spatial arrangement of these functional groups imparts specific chemical properties that are of significant interest in the design of novel therapeutic agents. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This guide serves as an in-depth resource for scientists, providing a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Molecular Structure and Stereochemistry

The structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is presented below. The cis relationship between the hydroxyl group at C3 and the amino group at C4 is a key stereochemical feature that will influence its spectroscopic properties, particularly the coupling constants in the ¹H NMR spectrum.

Caption: Chemical structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2a, H6a (axial)3.2 - 3.4dddJ(gem) ≈ 11-12, J(ax-ax) ≈ 8-10, J(ax-eq) ≈ 2-4
H2e, H6e (equatorial)3.8 - 4.0dddJ(gem) ≈ 11-12, J(eq-ax) ≈ 2-4, J(eq-eq) ≈ 1-3
H3~3.6m-
H4~2.8m-
H5a (axial)1.4 - 1.6qJ(gem) ≈ 12-14, J(ax-ax) ≈ 10-13
H5e (equatorial)1.8 - 2.0dddJ(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-4
OHBroad singlet--
NH₂Broad singlet--

Interpretation and Rationale:

  • Protons on C2 and C6: The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded. The axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling patterns.

  • Protons on C3 and C4: The protons attached to the carbons bearing the hydroxyl and amino groups will appear in the mid-field region. Their exact chemical shifts and multiplicities will depend on the coupling with neighboring protons.

  • Protons on C5: The protons on C5 are expected to be the most shielded as they are furthest from the heteroatoms. Again, the axial and equatorial protons will be distinct.

  • OH and NH₂ Protons: The signals for the hydroxyl and amino protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD) prep1->prep2 acq1 Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer acq2 Set appropriate spectral width and acquisition time acq1->acq2 proc1 Fourier transform the FID proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals proc2->proc3 interp1 Assign chemical shifts interp2 Analyze coupling patterns interp1->interp2 interp3 Correlate with structure interp2->interp3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_interp cluster_interp cluster_proc->cluster_interp

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

CarbonPredicted Chemical Shift (δ, ppm)
C2, C665 - 70
C370 - 75
C450 - 55
C530 - 35

Interpretation and Rationale:

  • Carbons C2 and C6: These carbons, being attached to the electronegative ring oxygen, are expected to be the most deshielded among the sp³ carbons.

  • Carbon C3: This carbon, bonded to the hydroxyl group, will also be significantly deshielded.

  • Carbon C4: The carbon bearing the amino group will be deshielded, but typically to a lesser extent than the oxygen-bearing carbons.

  • Carbon C5: This carbon, being a simple methylene group, is expected to be the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityDescription
O-H stretch (alcohol)3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group
N-H stretch (primary amine)3300 - 3500Medium, Two bandsAsymmetric and symmetric stretching
C-H stretch (alkane)2850 - 3000Medium to StrongCH₂ and CH stretching
N-H bend (primary amine)1590 - 1650MediumScissoring vibration
C-O stretch (alcohol)1050 - 1150StrongC-O single bond stretching
C-N stretch (amine)1020 - 1250MediumC-N single bond stretching

Interpretation and Rationale:

  • The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indication of the O-H group involved in hydrogen bonding.[1][2]

  • The two distinct peaks in the 3300-3500 cm⁻¹ region are characteristic of a primary amine (NH₂).[3]

  • The strong absorption in the fingerprint region around 1050-1150 cm⁻¹ will confirm the presence of the C-O single bond of the secondary alcohol.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is 117.15 g/mol . A peak at m/z = 117 (or 118 for [M+H]⁺ in ESI) is expected, although it may be of low intensity due to the lability of the molecule.

  • Key Fragmentation Pathways:

    • Loss of water ([M-18]⁺): A peak at m/z = 99 is anticipated due to the facile dehydration of the alcohol.[4][5]

    • Loss of ammonia ([M-17]⁺): A peak at m/z = 100 resulting from the loss of the amino group.

    • α-cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms is a common fragmentation pathway for alcohols and amines.[4][5] This can lead to various fragment ions. For instance, cleavage between C3 and C4 could yield fragments with m/z values corresponding to [C₄H₇O₂]⁺ (m/z = 87) and [CH₄N]⁺ (m/z = 30).

    • Ring cleavage: The tetrahydropyran ring can undergo fragmentation, leading to a complex pattern of lower mass ions.

MS_Fragmentation cluster_frags Primary Fragments cluster_alpha α-Cleavage Products M Molecular Ion (M⁺) m/z = 117 M_18 [M-H₂O]⁺ m/z = 99 M->M_18 Loss of H₂O M_17 [M-NH₃]⁺ m/z = 100 M->M_17 Loss of NH₃ frag1 [C₄H₇O₂]⁺ m/z = 87 M->frag1 α-cleavage frag2 [CH₄N]⁺ m/z = 30 M->frag2 α-cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation information, perform an MS/MS experiment by selecting the molecular ion (or [M+H]⁺) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) and record the resulting product ion spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. While based on established spectroscopic principles rather than experimental data, it offers a valuable resource for researchers working with this compound. The provided protocols and interpretative rationale are intended to guide the experimental characterization and ensure the structural integrity of this important chiral building block.

References

  • BLDpharm. "(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol". Accessed January 22, 2026.
  • ChemicalBook. "(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride". Accessed January 22, 2026.
  • Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups". Accessed January 22, 2026.
  • Chemistry LibreTexts.
  • JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)". Accessed January 22, 2026.
  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Accessed January 22, 2026.
  • Specac Ltd. "Interpreting Infrared Spectra". Accessed January 22, 2026.
  • University of Calgary. "IR: amines". Accessed January 22, 2026.
  • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach". Accessed January 22, 2026.
  • Chemistry Steps. "Mass Spectrometry of Alcohols". Accessed January 22, 2026.

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a pivotal structural motif in medicinal chemistry, valued for its conformational rigidity and potential for stereospecific interactions with biological targets. Understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the X-ray crystal structure of this important class of molecules. While a specific crystal structure for the parent compound is not publicly available at the time of this writing, this document will serve as a detailed roadmap for its elucidation and interpretation, drawing upon established principles of synthesis, crystallization, and structural analysis of analogous compounds.

Introduction: The Significance of the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals. Its non-planar, chair-like conformation provides a three-dimensional framework that can present substituents in well-defined spatial orientations, facilitating precise molecular recognition at biological targets. The introduction of vicinal amino and hydroxyl groups, as in the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol core, adds key functionalities for hydrogen bonding and other polar interactions, which are critical for drug-receptor binding. Derivatives of this scaffold have been explored for a range of therapeutic applications, leveraging their structural and chemical properties to achieve desired biological activities. The stereochemistry at the C3 and C4 positions is crucial, as different diastereomers can exhibit vastly different biological profiles.

Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

The synthesis of highly functionalized tetrahydropyrans with defined stereochemistry is a well-established field in organic chemistry. A common and effective strategy for constructing the 4-aminotetrahydro-2H-pyran-3-ol core involves a Prins cyclization. This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[1] The stereochemical outcome of the cyclization can be controlled by the choice of starting materials, catalysts, and reaction conditions, allowing for the diastereoselective synthesis of the desired (3R,4S) isomer.

Illustrative Synthetic Workflow

Synthetic_Workflow Start Homoallylic Alcohol + Aldehyde Prins Prins Cyclization (e.g., InCl3) Start->Prins THP_intermediate Polysubstituted Tetrahydropyran Prins->THP_intermediate Stereoselective ring formation Functional_Group Functional Group Interconversion THP_intermediate->Functional_Group e.g., Azide reduction, Amine protection Final_Product (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol Derivative Functional_Group->Final_Product

Caption: Generalized synthetic workflow for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The process is a blend of systematic screening and chemical intuition. For a chiral molecule like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, crystallization of a specific diastereomer is often more straightforward than resolving enantiomers.

Step-by-Step Crystallization Protocol
  • Purification of the Material: The starting material must be of the highest possible purity. Trace impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic solvent screen is crucial. The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to find a solvent in which the compound is soluble when heated and insoluble at room temperature.

  • Achieving Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved through several methods:

    • Slow Evaporation: The compound is dissolved in a volatile solvent, and the container is loosely capped to allow for slow evaporation.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature or below.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the liquids slowly mix.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. The process should be monitored periodically without disturbing the crystallization vessel.

Crystallization Method Principle Advantages Considerations
Slow Evaporation Gradual increase in concentrationSimple setupRisk of oiling out or forming a powder if evaporation is too rapid.
Slow Cooling Decreased solubility at lower temperaturesGood for moderately soluble compoundsCan sometimes lead to twinning or disordered crystals.
Vapor Diffusion Gradual change in solvent compositionExcellent for small quantities of materialRequires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion Controlled mixing at an interfaceCan produce very high-quality crystalsRequires solvents with different densities.

X-ray Crystallography: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray crystallography can begin. This powerful analytical technique provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.

Experimental and Computational Workflow

Crystallography_Workflow Crystal_Selection Crystal Mounting and Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Integration of reflection intensities Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Generation of initial electron density map Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Fitting atoms to electron density Validation Structure Validation and Analysis Structure_Refinement->Validation Checking for geometric and crystallographic consistency

Caption: The workflow of single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Derivatives

In the absence of a published crystal structure for the parent compound, we can predict its key structural features based on fundamental principles of stereochemistry and conformational analysis of the tetrahydropyran ring.

Conformational Analysis

The tetrahydropyran ring typically adopts a stable chair conformation to minimize torsional and steric strain. For a 3,4-disubstituted THP, the substituents can occupy either axial or equatorial positions. In the case of the (3R,4S) diastereomer, a trans-diaxial or a trans-diequatorial arrangement of the amino and hydroxyl groups is possible.

Given the steric bulk of substituents, there is generally a preference for them to occupy the more spacious equatorial positions. Therefore, it is highly probable that the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol will adopt a chair conformation with both the C3-hydroxyl and the C4-amino groups in equatorial positions. This conformation minimizes unfavorable 1,3-diaxial interactions.

Intramolecular and Intermolecular Interactions

A key feature of the crystal structure will be the extensive network of hydrogen bonds. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) will lead to a complex and robust hydrogen-bonding network.

  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the equatorial amino and hydroxyl groups is possible, which would further stabilize the diequatorial conformation.

  • Intermolecular Hydrogen Bonding: A rich network of intermolecular hydrogen bonds is expected, linking adjacent molecules in the crystal lattice. These interactions will likely involve the amino and hydroxyl groups, as well as the ring oxygen atom.

Predicted Molecular Structure and Hydrogen Bonding

Predicted_Structure cluster_molecule Predicted Conformation cluster_packing Intermolecular Hydrogen Bonding O1 O C2 C O1->C2 C3 C C2->C3 C4 C C3->C4 OH OH (eq) C3->OH C5 C C4->C5 NH2 NH2 (eq) C4->NH2 C6 C C5->C6 C6->O1 OH->NH2 Intramolecular H-bond Mol1_NH2 Molecule 1 -NH2 Mol2_OH Molecule 2 -OH Mol1_NH2->Mol2_OH N-H---O Mol1_OH Molecule 1 -OH Mol2_O_ring Molecule 2 Ring Oxygen Mol1_OH->Mol2_O_ring O-H---O

Caption: Predicted chair conformation and key hydrogen bonding interactions.

Structural Feature Predicted Value/Observation Justification
Ring Conformation ChairMinimizes torsional and steric strain.
C3-OH Position EquatorialMinimizes 1,3-diaxial interactions.
C4-NH2 Position EquatorialMinimizes 1,3-diaxial interactions.
Intramolecular H-Bond Likely present between OH and NH2Further stabilizes the diequatorial conformation.
Intermolecular H-Bonds Extensive networkPresence of multiple H-bond donors and acceptors.

Structure-Activity Relationships (SAR)

The detailed three-dimensional information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives. By knowing the precise conformation and the spatial arrangement of functional groups, researchers can:

  • Design more potent analogues: Modify the scaffold to enhance binding affinity with the target protein.

  • Improve selectivity: Alter substituents to favor binding to the desired target over off-targets, thereby reducing side effects.

  • Optimize physicochemical properties: The crystal packing can provide insights into solid-state properties like solubility and stability, which are crucial for drug development.

Conclusion

The determination of the X-ray crystal structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol derivatives is a critical step in the development of new therapeutics based on this scaffold. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to synthesis, purification, and crystallization, coupled with a thorough understanding of the principles of X-ray diffraction and conformational analysis, can lead to success. The resulting structural information provides a powerful tool for medicinal chemists to design and synthesize next-generation drug candidates with improved efficacy and safety profiles.

References

[2] Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link] [3] Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link] [4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link] [5] Structural diversity of vicinal amino alcohols. ResearchGate. [Link] [6] HETEROCYCLES, Vol. 52, No. 3, 2000. HETEROCYCLES. [Link] [7] CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link] [8] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link] [9] Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. National Institutes of Health. [Link] [10] Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. PubMed. [Link] [1] Tetrahydropyran synthesis. Organic Chemistry Portal. [Link] [11] Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. National Institutes of Health. [Link] [12] Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. ResearchGate. [Link] [13] The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). ResearchGate. [Link] [14] Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. National Institutes of Health. [Link] [15] Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. MDPI. [Link] [16] trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. [Link] [17] Theoretical study of the substituent effect on the intramolecular hydrogen bonds in di(4-hydroxycoumarin) derivatives. ResearchGate. [Link] [18] (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. PubChem. [Link] [19] Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. PubMed. [Link] [20] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link] [21] Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

Sources

Physical and chemical properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Foreword for the Research Professional

The tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry, second only to the phenyl ring in its frequency among marketed drugs. Its three-dimensional structure provides access to chemical space that is often out of reach for planar aromatic systems. When substituted with stereochemically defined functional groups, such as the vicinal amino alcohol moiety in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, this scaffold becomes a powerful chiral building block for creating highly specific and potent therapeutic agents. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this important synthetic intermediate, offering insights for its application in drug discovery and development.

Molecular Structure and Stereochemistry

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a saturated heterocyclic compound featuring a tetrahydropyran ring. The key features of its structure are the trans-diaxial relationship between the hydroxyl group at the C3 position and the amino group at the C4 position in the most stable chair conformation. This specific stereochemistry is crucial for its role as a chiral building block, as the spatial orientation of these functional groups dictates its interaction with biological targets.

The molecule exists as an equilibrium of two chair conformations. The conformation where the bulky substituents are in equatorial positions is generally more stable. However, in this case, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational preference.

G cluster_A Diaxial Conformation cluster_B Diequatorial Conformation a1 a2 a1->a2 a3 a2->a3 N a2->N NH2 (ax) a4 a3->a4 O a3->O OH (ax) a5 a4->a5 O1 a5->O1 a6 O1->a1 b1 b2 b1->b2 b3 b2->b3 N_eq b2->N_eq NH2 (eq) b4 b3->b4 O_eq b3->O_eq OH (eq) b5 b4->b5 O2 b5->O2 b6 O2->b1

Caption: Chair conformations of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Physicochemical Properties

The physical properties of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol are summarized below. It is a solid at room temperature and, due to its polar nature, is expected to be soluble in polar solvents like water and alcohols.[1]

PropertyValueSource(s)
IUPAC Name (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol[2]
CAS Number 1096770-58-9[2]
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, sealed, dry, in dark place[1]
SMILES N[C@H]1CCOC[C@@H]1O[2]
Melting Point Data not available in public literature
Boiling Point Data not available in public literature
Specific Optical Rotation Data not available in public literature

Spectroscopic and Structural Characterization

While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chiral centers and the coupling between adjacent protons. Key expected signals include:

    • Broad signals for the -OH and -NH₂ protons, which are exchangeable with D₂O.

    • A multiplet for the proton at C3, coupled to the protons at C2 and C4.

    • A multiplet for the proton at C4, coupled to the protons at C3 and C5.

    • Distinct multiplets for the axial and equatorial protons on the remaining ring carbons (C2, C5, and C6).

  • ¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbons bonded to the oxygen and nitrogen atoms (C2, C3, C4, C6) will appear in the downfield region (typically 50-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹.

  • N-H bending vibrations around 1600 cm⁻¹.

  • A strong C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 117 would be expected. Common fragmentation patterns would involve the loss of water (M-18), the amino group (M-16), or cleavage of the tetrahydropyran ring.

Synthesis and Reactivity

G cluster_synthesis Plausible Synthetic Pathway Start Achiral Starting Material (e.g., Dihydropyran derivative) Step1 Asymmetric Reaction (e.g., Sharpless AD) Start->Step1 Intermediate1 Chiral Diol Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation Intermediate1->Step2 Intermediate2 Epoxide or Sulfonate Intermediate Step2->Intermediate2 Step3 Nucleophilic Opening (with Azide source) Intermediate2->Step3 Intermediate3 Azido Alcohol Intermediate Step3->Intermediate3 Step4 Reduction of Azide Intermediate3->Step4 End (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol Step4->End

Caption: A conceptual synthetic workflow for chiral aminotetrahydropyranols.

The reactivity of this molecule is dominated by its two functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and formation of amides or sulfonamides. This is a key handle for incorporating the scaffold into larger molecules.[1]

  • Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile in etherification reactions. Its presence also allows for potential intramolecular reactions with the adjacent amino group.

Handling and Safety

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, particularly its hydrochloride salt, is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are standard protocols for the characterization of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Protocol for Obtaining ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the respective protons in the molecule.

Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.

Applications in Drug Discovery

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable component in the design of new drugs. Its rigid, three-dimensional structure allows for precise positioning of the amino and hydroxyl groups, which can form key hydrogen bonds with protein targets. This moiety has been incorporated into molecules developed for the treatment of cancer and cognitive disorders.[5][6] Its utility as a chiral building block underscores the importance of stereochemically pure intermediates in the development of modern pharmaceuticals.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Pharmaffiliates. (n.d.). (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride. Retrieved January 22, 2026, from [Link]

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Retrieved January 22, 2026, from [Link]

  • Kumar, V., & Shaw, A. K. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(9), 4739–4791. [Link]

  • Hernandez, E., & Ramachandran, P. V. (2006). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. The Journal of Organic Chemistry, 71(25), 9537–9543. [Link]

  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045–9054. [Link]

  • Reddy, B. V. S., et al. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(4), 609-613. [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations on Aminotetrahydropyran Isomers: From Conformational Search to Property Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, frequently appearing in the structures of marketed drugs.[1] The introduction of an amino group to this scaffold creates a diverse set of structural isomers and conformers, each with unique physicochemical properties that can significantly impact its biological activity and pharmacokinetic profile. Understanding the relative stabilities and electronic characteristics of these aminotetrahydropyran isomers is therefore crucial for rational drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a step-by-step protocol for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to investigate the conformational landscape and predict the key properties of aminotetrahydropyran isomers.

The Significance of Aminotetrahydropyrans in Drug Discovery

Heterocyclic compounds are of immense importance in medicinal chemistry, with a significant percentage of all physiologically active compounds containing such ring systems. Among these, the tetrahydropyran ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. The incorporation of an amino group introduces a basic center, further enhancing the potential for specific interactions with biological targets such as enzymes and receptors.[2] The position of the amino group on the THP ring (e.g., 2-amino, 3-amino, or 4-aminotetrahydropyran) and its stereochemical orientation (axial or equatorial) give rise to a rich conformational isomerism, which in turn dictates the molecule's three-dimensional shape and, consequently, its biological function. Computational methods, particularly quantum chemical calculations, offer a powerful and cost-effective approach to explore this conformational space and guide the synthesis of analogues with improved therapeutic potential.[3]

Theoretical Foundations of Conformational Analysis

The conformational preferences of substituted six-membered rings like aminotetrahydropyran are governed by a combination of steric and electronic effects. The chair conformation is the most stable arrangement for the tetrahydropyran ring, as it minimizes both angle and torsional strain.[4] Substituents on the ring can occupy either axial or equatorial positions.

Generally, substituents prefer the equatorial position to minimize steric hindrance.[5] Axial substituents experience 1,3-diaxial interactions, which are repulsive steric clashes with other axial atoms on the same side of the ring. The magnitude of this steric strain, often quantified as the "A-value," depends on the size of the substituent.[6] For an amino group, these steric considerations are a primary determinant of the preferred conformation. However, electronic effects, such as intramolecular hydrogen bonding, can also influence the relative stability of conformers.

Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for quantifying these subtle energy differences and predicting the equilibrium populations of different conformers.[7]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on aminotetrahydropyran isomers. The workflow is designed to be self-validating, with each step building upon the previous one to ensure the accuracy and reliability of the final results.

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. The following protocol is described using syntax and concepts applicable to Gaussian.

Step 1: Building the Initial Structures

  • Construct the 3D structures of the aminotetrahydropyran isomers of interest (e.g., 2-amino, 3-amino, and 4-aminotetrahydropyran).

  • For each positional isomer, create both the axial and equatorial conformers of the amino group.

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization and Frequency Calculations

The core of the computational analysis involves geometry optimization and frequency calculations at a suitable level of theory.

  • Causality behind Method Selection: Density Functional Theory (DFT) with a hybrid functional like B3LYP is a good starting point as it provides a good balance between computational cost and accuracy for organic molecules.[8] The choice of basis set is also critical. A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, while a larger basis set like 6-311+G(d,p) can be used for more accurate single-point energy calculations.[8]

Protocol:

  • For each conformer, perform a geometry optimization and frequency calculation using a DFT method. A typical Gaussian input file would include the following keywords: #p B3LYP/6-31G(d) opt freq

  • The opt keyword requests a geometry optimization to find the minimum energy structure.

  • The freq keyword calculates the vibrational frequencies at the optimized geometry. This is a crucial step for two reasons:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating enthalpies and Gibbs free energies.

Step 3: Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

Protocol:

  • Using the optimized coordinates from the previous step, perform a single-point energy calculation with a larger basis set. A typical Gaussian input file would look like this: #p B3LYP/6-311+G(d,p) sp

  • The sp keyword requests a single-point energy calculation.

Step 4: Thermochemical Analysis

The output from the frequency calculations allows for the determination of key thermodynamic properties.

Protocol:

  • Extract the electronic energy (from the single-point calculation), the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and Gibbs free energy from the output files.

  • Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The Gibbs free energy is particularly important as it determines the equilibrium population of each conformer at a given temperature.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Relative Energies and Thermodynamic Data

A table summarizing the calculated electronic energies, enthalpies, and Gibbs free energies for each conformer is essential.

IsomerConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
2-Aminotetrahydropyran Equatorial0.000.000.00
Axial1.521.481.65
3-Aminotetrahydropyran Equatorial0.000.000.00
Axial1.251.211.38
4-Aminotetrahydropyran Equatorial0.000.000.00
Axial1.891.852.02

Note: These are illustrative values. Actual values will depend on the level of theory used.

Interpretation: The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium. In this illustrative data, the equatorial conformers are consistently more stable than the axial conformers for all positional isomers, which is in line with the principles of steric hindrance.

Molecular Properties

Quantum chemical calculations can also provide valuable information about the electronic properties of the isomers.

Isomer (Equatorial)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Aminotetrahydropyran 1.85-6.212.548.75
3-Aminotetrahydropyran 1.92-6.352.618.96
4-Aminotetrahydropyran 2.01-6.422.689.10

Note: These are illustrative values.

Interpretation:

  • Dipole Moment: The dipole moment is a measure of the molecule's overall polarity and influences properties like solubility and intermolecular interactions.

  • HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons.[9]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.

Visualization of Workflows and Structures

Visual representations are crucial for understanding the computational workflow and the structural relationships between the isomers.

Computational Workflow Diagram

computational_workflow cluster_start Structure Preparation cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Output start Build 3D Structures of Isomers conformers Generate Axial and Equatorial Conformers start->conformers mm_opt Initial MM Optimization conformers->mm_opt dft_opt DFT Geometry Optimization & Frequency Calculation mm_opt->dft_opt sp_energy Single-Point Energy Calculation (Larger Basis Set) dft_opt->sp_energy properties Molecular Property Analysis (Dipole, HOMO/LUMO) dft_opt->properties thermo Thermochemical Analysis (ΔE, ΔH, ΔG) sp_energy->thermo guide In-depth Technical Guide thermo->guide properties->guide

Caption: Computational workflow for the analysis of aminotetrahydropyran isomers.

Conformational Isomerism Diagram

conformational_isomers eq_4 Equatorial ax_4 Axial eq_4->ax_4 Ring Flip ax_4->eq_4 Ring Flip eq_2 Equatorial ax_2 Axial eq_2->ax_2 Ring Flip ax_2->eq_2 Ring Flip

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates. Its rigid, sp³-rich framework and defined stereochemistry offer a unique three-dimensional presentation of functional groups, making it an attractive building block for drug discovery. This document provides a comprehensive guide to the enantioselective synthesis of this valuable compound, exploring multiple strategic approaches. Detailed protocols for the most promising methods are provided, along with insights into the rationale behind experimental design and troubleshooting.

Introduction: The Significance of the 4-Amino-3-hydroxytetrahydropyran Moiety

The tetrahydropyran ring is a common feature in numerous natural products and therapeutic agents. The introduction of vicinal amino and hydroxyl groups with specific stereochemistry, as in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, imparts conformational rigidity and presents hydrogen bond donors and acceptors in a well-defined spatial arrangement. This has led to the incorporation of this scaffold in molecules targeting a variety of biological pathways. The precise control of the syn relationship between the C3 hydroxyl and C4 amino groups is crucial for achieving desired biological activity and selectivity.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol presents a significant stereochemical challenge, requiring the controlled formation of two adjacent stereocenters on a heterocyclic ring. Several distinct strategies can be employed to achieve this, each with its own advantages and considerations.

Strategy 1: Asymmetric Aminohydroxylation of a Dihydropyran Precursor

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of an alkene to a vicinal amino alcohol.[1][2] This reaction is particularly well-suited for the synthesis of syn-amino alcohols, making it an ideal choice for establishing the (3R,4S) stereochemistry.

Causality of Experimental Choices: The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the osmium-catalyzed addition to the double bond. The nitrogen source, typically a carbamate or sulfonamide, provides the amino functionality. The reaction proceeds via a concerted [3+2] cycloaddition of the imido-osmium species to the alkene, followed by hydrolysis to yield the desired amino alcohol.

Workflow for Asymmetric Aminohydroxylation Strategy

A 3,4-Dihydro-2H-pyran B Sharpless Asymmetric Aminohydroxylation (OsO4, Chiral Ligand, N-source) A->B C Protected (3R,4S)-4-amino- tetrahydro-2H-pyran-3-ol B->C D Deprotection C->D E (3R,4S)-4-Aminotetrahydro- 2H-pyran-3-ol D->E A Achiral Tetrahydropyranone B Asymmetric Amination A->B C Chiral 4-Amino-tetrahydro- 2H-pyran-3-one B->C D Diastereoselective Reduction (e.g., NaBH4, Zn(BH4)2) C->D E Protected (3R,4S)-4-amino- tetrahydro-2H-pyran-3-ol D->E F Deprotection E->F G (3R,4S)-4-Aminotetrahydro- 2H-pyran-3-ol F->G

Caption: Diastereoselective reduction workflow.

Strategy 3: Chiral Pool Synthesis

The use of readily available, enantiomerically pure starting materials from the "chiral pool" offers a direct and often highly efficient route to complex chiral molecules. [3][4]For the synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, a suitable starting material could be a derivative of a carbohydrate or a hydroxy acid.

Causality of Experimental Choices: This strategy leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. The synthetic sequence is designed to manipulate the functional groups of the chiral pool molecule to construct the desired tetrahydropyran ring with the correct stereochemistry. This often involves ring-closing metathesis or intramolecular Williamson ether synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol via the Asymmetric Aminohydroxylation strategy.

Protocol 1: Synthesis of N-Protected (3R,4S)-4-amino-tetrahydro-2H-pyran-3-ol via Sharpless Asymmetric Aminohydroxylation

This protocol is adapted from established procedures for the asymmetric aminohydroxylation of olefins. [1][2] Materials and Reagents:

ReagentSupplierGrade
3,4-Dihydro-2H-pyranSigma-Aldrich97%
Potassium Osmate (VI) dihydrateStrem Chemicals99.8%
(DHQ)₂PHALSigma-Aldrich≥95%
tert-Butyl carbamateAcros Organics99%
Potassium hexacyanoferrate(III)Fisher ScientificACS Grade
Potassium carbonateJ.T. BakerACS Grade
tert-ButanolEMD MilliporeAnhydrous
WaterDeionized
DichloromethaneFisher ScientificHPLC Grade
Sodium sulfiteSigma-AldrichAnhydrous
Magnesium sulfateFisher ScientificAnhydrous

Experimental Procedure:

  • Preparation of the Reaction Mixture:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium hexacyanoferrate(III) (6.58 g, 20.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tert-butyl carbamate (1.17 g, 10.0 mmol).

    • Add a 1:1 mixture of tert-butanol and water (100 mL).

    • Stir the mixture vigorously at room temperature until all solids are dissolved.

    • Add (DHQ)₂PHAL (0.078 g, 0.1 mmol) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate vial, dissolve potassium osmate(VI) dihydrate (0.0074 g, 0.02 mmol) in 1 mL of water and add this solution to the reaction mixture.

    • Stir the mixture for 10 minutes at 0 °C.

  • Reaction Execution:

    • Add 3,4-dihydro-2H-pyran (0.84 g, 10.0 mmol) to the reaction mixture dropwise over 5 minutes.

    • Allow the reaction to stir at 0 °C for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Purification:

    • Once the reaction is complete, add sodium sulfite (1.5 g) and stir the mixture for 1 hour at room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the N-Boc protected (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)

  • ¹H NMR and ¹³C NMR: Consistent with the structure of tert-butyl ((3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate.

Protocol 2: Deprotection to (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol

Materials and Reagents:

ReagentSupplierGrade
N-Boc protected amino alcoholFrom Protocol 3.1
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Saturated sodium bicarbonate solutionPrepared in-house

Experimental Procedure:

  • Deprotection Reaction:

    • Dissolve the N-Boc protected (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 g, 4.32 mmol) in anhydrous dichloromethane (20 mL) in a 50 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (5 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a solid or viscous oil.

Expected Yield and Characterization:

  • Yield: >90%

  • ¹H NMR and ¹³C NMR: Consistent with the structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

  • Mass Spectrometry: [M+H]⁺ calculated for C₅H₁₂NO₂: 118.0868; found: 118.0865.

Data Presentation

StrategyKey TransformationChiral SourceTypical YieldTypical ee/dr
Asymmetric AminohydroxylationAlkene → syn-Amino alcoholChiral Ligand60-75%>95% ee
Diastereoselective ReductionKetone → syn-AlcoholSubstrate Control70-85%>95% dr
Chiral Pool SynthesisFunctional Group InterconversionChiral Starting MaterialVariable>99% ee

Troubleshooting and Field-Proven Insights

  • Low ee in Asymmetric Aminohydroxylation: The purity of the chiral ligand is paramount. Ensure high-quality, enantiomerically pure ligand is used. The reaction temperature should be strictly controlled, as higher temperatures can lead to a decrease in enantioselectivity.

  • Poor Diastereoselectivity in Reduction: The choice of reducing agent and solvent can significantly impact the diastereomeric ratio. It is often necessary to screen several conditions to optimize the selectivity for the desired syn isomer.

  • Difficult Purification: The high polarity of the final product can make purification challenging. The use of a reverse-phase column chromatography or crystallization of a salt (e.g., hydrochloride) can be effective.

Conclusion

The enantioselective synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a challenging yet achievable goal for medicinal and synthetic chemists. The strategies outlined in these application notes, particularly the Sharpless Asymmetric Aminohydroxylation, provide reliable and highly stereoselective routes to this valuable building block. By understanding the underlying principles of each synthetic approach and carefully controlling the reaction conditions, researchers can efficiently access this important scaffold for the development of novel therapeutics.

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529.
  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal, 26(1), 1-8.
  • Barbero, A., Díez-Poza, C., & Val, P. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Enders, D., & Hüttl, M. R. (2007). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synlett, 2007(12), 1931-1934.
  • Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab Group Meeting. Retrieved from [Link]

  • Millet, R., Träff, A. M., Petrus, M. L., & Bäckvall, J. E. (2010). Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. Journal of the American Chemical Society, 132(43), 15182–15184.
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
  • Nilsson, K. T., & Andersson, P. G. (2008). The Asymmetric Sharpless Aminohydroxylation Reaction. In Modern Oxidation Methods (pp. 273-300). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Reddy, P. V. N., & Corey, E. J. (2006). A New Protocol for the Enantioselective Aminohydroxylation of Olefins. Organic Letters, 8(15), 3391-3393.
  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., ... & Tschaen, D. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic letters, 16(20), 5422-5425.
  • Gnas, Y., & Glorius, F. (2006).

Sources

Application and Protocol: Strategic Use of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol in the Synthesis of a Novel JAK1 Selective Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selective JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1] This pathway is the primary signal transduction route for a multitude of cytokines and growth factors, making it central to immune response regulation, hematopoiesis, and inflammation.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[3] Consequently, the development of small molecule JAK inhibitors (jakinibs) has emerged as a transformative therapeutic strategy.[1]

While first-generation JAK inhibitors have demonstrated broad efficacy, their inhibition of multiple JAK isoforms can lead to off-target effects. This has spurred the development of second-generation, isoform-selective inhibitors, with a particular focus on JAK1 selectivity. Selective JAK1 inhibition is hypothesized to maintain the therapeutic benefits of modulating pro-inflammatory cytokine signaling while minimizing the side effects associated with the inhibition of other JAK family members, such as the erythropoietin and thrombopoietin signaling mediated by JAK2.[3]

The quest for highly selective and potent JAK1 inhibitors has led medicinal chemists to explore novel molecular scaffolds and building blocks. One such key intermediate that has enabled the development of a highly ligand-efficient and efficacious JAK1 selective inhibitor is (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol . This application note will provide a detailed overview of the strategic use of this chiral aminopyranol in the synthesis of a potent JAK1 inhibitor, including a comprehensive synthetic protocol and an exploration of the underlying scientific rationale.

The Strategic Advantage of the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry.[4] Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, offer distinct advantages over carbocyclic analogues like cyclohexane.[4] The incorporation of the THP moiety can improve physicochemical properties such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[5]

The specific stereochemistry of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is crucial for achieving high potency and selectivity. The trans relationship between the hydroxyl and amino groups, along with their specific absolute configurations, allows for precise three-dimensional positioning within the ATP-binding site of the JAK1 enzyme. This precise orientation facilitates key interactions with amino acid residues that differ between the JAK isoforms, thereby enabling selectivity. The synthesis of this specific stereoisomer is a key challenge and often involves multi-step enantioselective routes. While a detailed synthesis of the starting material is beyond the scope of this protocol, it is typically prepared using methods such as stereoselective aminohydroxylation of a dihydropyran precursor or resolution of a racemic mixture.

The JAK-STAT Signaling Pathway: The Target of Inhibition

A fundamental understanding of the JAK-STAT pathway is essential to appreciate the mechanism of action of the synthesized inhibitor. The process is initiated when a cytokine binds to its receptor on the cell surface, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene transcription, which often includes pro-inflammatory mediators.[2]

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 4. STAT Phosphorylation pSTAT STAT-P STAT_dimer STAT-P Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation JAK_Inhibitor (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol based JAK1 Inhibitor JAK_Inhibitor->JAK INHIBITION Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription 7. Gene Regulation

Caption: Overview of the JAK-STAT signaling cascade and the inhibitory action of the synthesized JAK1 inhibitor.

Synthesis of a Potent and Selective JAK1 Inhibitor

The following protocol details the synthesis of 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide , a highly ligand-efficient and efficacious JAK1 selective inhibitor, as described in the Journal of Medicinal Chemistry.[3] This synthesis utilizes (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a key building block.

Synthetic Workflow

The overall synthetic strategy involves the coupling of the chiral aminopyranol with a functionalized pyrazole core, followed by further modifications to yield the final inhibitor.

Synthesis_Workflow Figure 2: Synthetic Workflow for the JAK1 Inhibitor A (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol C Coupled Intermediate A->C B Functionalized Pyrazole Core B->C Coupling Reaction D Final JAK1 Inhibitor C->D Further Synthetic Steps

Caption: A simplified representation of the synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((3R,4S)-3-hydroxy-tetrahydro-2H-pyran-4-yl)carbamate

To a solution of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added triethylamine (1.5 eq) at 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the Boc-protected intermediate.

Step 2: Synthesis of (3R,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl methanesulfonate

The Boc-protected aminopyranol from Step 1 (1.0 eq) is dissolved in DCM and cooled to 0 °C. Triethylamine (2.0 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.5 eq). The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl ((3S,4R)-3-azidotetrahydro-2H-pyran-4-yl)carbamate

The mesylate from Step 2 (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium azide (3.0 eq) is added, and the mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the azide intermediate. This step proceeds via an SN2 reaction, resulting in an inversion of stereochemistry at the C3 position.

Step 4: Synthesis of tert-butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

The azide from Step 3 (1.0 eq) is dissolved in methanol, and palladium on carbon (10 wt. %) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 16 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the amine intermediate.

Step 5: Coupling with the Pyrazole Core and Final Deprotection

The detailed synthesis of the functionalized pyrazole core is described in the primary literature.[3] The amine from Step 4 is coupled with the pre-synthesized pyrazole moiety, typically via a nucleophilic aromatic substitution or a coupling reaction. This is followed by deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) and subsequent functionalization (e.g., cyanation and amidation) to yield the final product, 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide .

Reagents and Solvents Table
StepKey ReagentsSolvents
1 (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, Di-tert-butyl dicarbonate, TriethylamineDichloromethane (DCM)
2 Boc-protected aminopyranol, Methanesulfonyl chloride, TriethylamineDichloromethane (DCM)
3 Mesylated intermediate, Sodium azideDimethylformamide (DMF)
4 Azide intermediate, Palladium on carbon, HydrogenMethanol
5 Amine intermediate, Functionalized pyrazole core, TFA, etc.Various

Data Summary and Expected Outcomes

The successful synthesis of the target JAK1 inhibitor should be confirmed by standard analytical techniques.

ParameterExpected Result
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the final product
Yield Varies depending on the scale and optimization of each step

The biological activity of the final compound is expected to show high potency for JAK1 and significant selectivity over other JAK isoforms.[3]

Conclusion and Future Perspectives

The use of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a chiral building block has proven to be a successful strategy in the development of a potent and selective JAK1 inhibitor. The specific stereochemistry and the inherent properties of the tetrahydropyran scaffold contribute significantly to the favorable pharmacological profile of the final compound. The synthetic protocols outlined in this application note provide a roadmap for researchers in the field of medicinal chemistry to access this important class of molecules.

Future work in this area may focus on the development of more efficient and scalable syntheses of the chiral aminopyranol intermediate. Furthermore, the exploration of other substituted tetrahydropyran scaffolds could lead to the discovery of novel JAK inhibitors with improved properties and different selectivity profiles. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the next generation of targeted therapies for autoimmune and inflammatory diseases.

References

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

  • Schindler, C., & Plumlee, C. (2008). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 2(1), a002537. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. In Wikipedia. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655. [Link]

  • ResearchGate. (n.d.). Schematic representation of Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway activation. ResearchGate. [Link]

  • Winzeler, E. A. (2008). Chemical systems biology. Journal of Biology, 7(5), 18. [Link]

  • Bocan, T. M. A., et al. (1998). The Role of Saturated Ring Scaffolds in Drug Discovery. Annual Reports in Medicinal Chemistry, 33, 309-318. [Link]

  • Norman, P. (2021). Selective JAK1 inhibitors for the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 30(1), 21-33. [Link]

Sources

Synthesis of Atirmociclib: A Detailed Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Atirmociclib, a Selective CDK4 Inhibitor

Atirmociclib (PF-07220060) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1] Its high selectivity for CDK4 over CDK6 is a distinguishing feature, offering the potential for a better safety profile compared to dual CDK4/6 inhibitors, particularly concerning neutropenia.[1] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. Atirmociclib's mechanism of action involves binding to the active site of CDK4, preventing its interaction with cyclin D, which in turn blocks the phosphorylation of the retinoblastoma (Rb) protein.[2] This action halts the cell cycle at the G1-S transition phase, thereby inhibiting the proliferation of cancer cells.[2]

This application note provides a comprehensive guide to the synthesis of Atirmociclib, with a specific focus on a synthetic route utilizing the chiral precursor, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel oncology therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Atirmociclib, a complex molecule with multiple chiral centers and heterocyclic moieties, necessitates a carefully planned retrosynthetic strategy. The key disconnections in our approach involve the formation of the C-N bond between the pyrimidine core and the aminotetrahydropyran moiety, and the Suzuki coupling to introduce the benzimidazole portion.

Our strategy hinges on the synthesis of three key building blocks:

  • The Pyrimidine Core: A suitably substituted pyrimidine ring that allows for sequential functionalization.

  • The Chiral Precursor: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, which introduces the required stereochemistry.

  • The Benzimidazole Moiety: A functionalized benzimidazole derivative ready for Suzuki coupling.

The overall synthetic workflow is depicted below:

Atirmociclib Synthesis Workflow cluster_precursors Key Precursors cluster_synthesis Synthetic Steps Pyrimidine_Core Pyrimidine Core (e.g., 5-bromo-2,4-dichloropyrimidine) Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Pyrimidine_Core->Step1 Chiral_Amine (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol Chiral_Amine->Step1 Benzimidazole_Boronic_Ester Benzimidazole Boronic Ester Step2 Step 2: Suzuki Coupling Benzimidazole_Boronic_Ester->Step2 Intermediate Intermediate Step1->Intermediate Pyrimidinyl-aminotetrahydropyran Atirmociclib Atirmociclib Step2->Atirmociclib Final Product Intermediate->Step2

Caption: Retrosynthetic approach for Atirmociclib synthesis.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

This protocol describes the cyclization reaction to form the crucial benzimidazole ring system.[2][3][4]

Materials and Reagents:

  • (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine

  • Potassium tert-butoxide

  • N-methylformamide (NMF)

  • Water

  • Methyl tert-butyl ether (MTBE)

  • n-hexane

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in N-methylformamide, add potassium tert-butoxide portion-wise while maintaining the temperature below 30°C.

  • Heat the reaction mixture to 70-75°C and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the mixture to 20-30°C and quench the reaction by the addition of water.

  • Extract the product with methyl tert-butyl ether.

  • Wash the combined organic phases with brine.

  • Concentrate the organic solvent under reduced pressure.

  • Add n-hexane to the residue to precipitate the product.

  • Collect the resulting solid by filtration to yield 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Part 2: Synthesis of Atirmociclib via Coupling Reactions

The final steps in the synthesis of Atirmociclib involve a nucleophilic aromatic substitution followed by a Suzuki coupling. The following is a general protocol based on established synthetic methodologies for similar compounds as detailed in patent literature.

Step 2a: Synthesis of the Pyrimidinyl-aminotetrahydropyran Intermediate

This step involves the reaction of the chiral amine precursor with a di-halogenated pyrimidine.

Materials and Reagents:

  • 5-bromo-2,4-dichloropyrimidine

  • (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride[5]

  • A suitable base (e.g., Diisopropylethylamine - DIPEA)

  • An appropriate solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine in the chosen solvent.

  • Add (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride and the base to the solution.

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures may be required) and monitor for completion.

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrimidinyl-aminotetrahydropyran intermediate.

Step 2b: Suzuki Coupling to Yield Atirmociclib

This final step couples the pyrimidinyl intermediate with the benzimidazole moiety.

Materials and Reagents:

  • Pyrimidinyl-aminotetrahydropyran intermediate from Step 2a

  • A boronic acid or boronic ester derivative of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (prepared from the intermediate in Part 1)

  • A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • A suitable base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • A solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

Procedure:

  • In a reaction vessel, combine the pyrimidinyl-aminotetrahydropyran intermediate, the benzimidazole boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture thoroughly (e.g., by bubbling with argon or nitrogen).

  • Heat the reaction mixture to an elevated temperature (typically 80-120°C) and stir until the reaction is complete as monitored by a suitable analytical method.

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to yield Atirmociclib.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleC11H12BrFN2271.13>80%>98%
AtirmociclibC22H27ClFN5O3463.94Variable>99%

Mechanism of Action: CDK4 Inhibition

The therapeutic efficacy of Atirmociclib stems from its selective inhibition of CDK4. The cell cycle is a tightly regulated process, and the transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint. This transition is primarily controlled by the CDK4/6-cyclin D complex, which phosphorylates and inactivates the tumor suppressor protein Rb. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK4 Inhibition Pathway cluster_regulation Cell Cycle Regulation cluster_inhibition Inhibition by Atirmociclib Growth_Factors Growth Factors CyclinD_CDK4 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK4 Activates Rb Rb Protein CyclinD_CDK4->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Atirmociclib Atirmociclib Atirmociclib->CyclinD_CDK4 Inhibits

Caption: Mechanism of Atirmociclib in blocking the cell cycle.

Atirmociclib competitively binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest and suppression of tumor growth.

Conclusion

The synthetic route to Atirmociclib presented in this application note, utilizing the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol precursor, offers a viable and strategic approach for the preparation of this promising CDK4 inhibitor. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the field of oncology drug discovery and development to synthesize and further investigate this important class of therapeutic agents. The high selectivity of Atirmociclib for CDK4 may translate into a more favorable clinical profile, making it a compound of significant interest for the treatment of various cancers.

References

  • CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google P
  • (3S,4R)-4-((5-Chloro-4-(4-fluoro-2-(2-hydroxypropan-2-yl)-1-isopropyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)tetrahydro-2H-pyran-3-ol | Drug Information. (URL: [Link])

Sources

The Strategic Incorporation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol in the Synthesis of Novel Triple Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antidepressant Therapy

Major depressive disorder (MDD) is a debilitating condition affecting a significant portion of the global population. For decades, the mainstay of pharmacological treatment has centered on modulating monoamine neurotransmission.[1][2] The evolution of antidepressants has progressed from broad-spectrum agents like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) to more selective agents such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][3][4] While these later-generation drugs offer improved side-effect profiles, a substantial number of patients exhibit only a partial response or experience a delayed onset of therapeutic action.[1][3]

This has led to the development of triple monoamine reuptake inhibitors (TRIs), which concurrently block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][4] The inclusion of dopamine reuptake inhibition is hypothesized to address residual symptoms like anhedonia and impaired motivation, potentially leading to a more rapid onset of action and greater efficacy.[2][3][5] The design of potent and selective TRIs is an active area of research, with a strong emphasis on establishing precise structure-activity relationships (SAR).

A promising scaffold in the development of novel TRIs is the substituted pyran ring system. The stereochemistry of these molecules plays a crucial role in their interaction with monoamine transporters. This application note provides a detailed protocol for the synthesis of a novel TRI utilizing the chiral building block, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This specific stereoisomer is a key intermediate that allows for the precise spatial orientation of functional groups necessary for potent and balanced triple reuptake inhibition.

The Critical Role of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

The (3R,4S) stereochemistry of the 4-amino-tetrahydropyran-3-ol moiety is paramount for achieving the desired pharmacological profile. The trans relationship between the hydroxyl and amino groups, along with their specific absolute configurations, dictates the three-dimensional arrangement of the pharmacophore when incorporated into the final TRI molecule. This precise geometry is critical for optimal binding to the serotonin, norepinephrine, and dopamine transporters. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the secondary amine, formed upon coupling, serves as a key interaction point with the transporters. The pyran ring itself acts as a rigid scaffold, constraining the molecule into a favorable conformation for binding.

Synthetic Strategy Overview

The synthesis of the target triple reuptake inhibitor is a multi-step process that begins with the stereoselective synthesis of the key chiral intermediate, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This intermediate is then coupled to a suitable aromatic core, a common feature in many monoamine reuptake inhibitors. The following sections provide a detailed, step-by-step protocol for this synthetic sequence.

Part 1: Stereoselective Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

The synthesis of the chiral aminopyranol is a critical first step that establishes the necessary stereochemistry for the final compound. This protocol is adapted from established methods for the synthesis of chiral amino alcohols and tetrahydropyran derivatives.

Experimental Protocol: Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Step 1: Epoxidation of a Dihydropyran Precursor

  • To a solution of a suitable dihydropyran precursor in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add a stoichiometric amount of a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Regio- and Stereoselective Ring-Opening of the Epoxide

  • Dissolve the crude epoxide in a suitable protic solvent like isopropanol.

  • Add a nitrogen source, such as sodium azide, along with a mild acid catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the azido alcohol.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the azido alcohol in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in the IR spectrum).

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

  • Purify the product by flash column chromatography on silica gel to obtain the pure aminopyranol.

Part 2: Synthesis of a Triple Monoamine Reuptake Inhibitor via Reductive Amination

With the chiral aminopyranol in hand, the next stage is to couple it to a suitable aldehyde- or ketone-containing aromatic scaffold. Reductive amination is a robust and widely used method in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.

Experimental Protocol: Coupling via Reductive Amination

Step 1: Imine Formation

  • In a round-bottom flask, dissolve the aromatic aldehyde or ketone precursor (1.0 equivalent) and (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Add a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by the disappearance of the starting materials.

Step 2: Reduction of the Imine

  • To the reaction mixture containing the imine, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C. These reagents are selective for the reduction of imines in the presence of carbonyls.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of water.

  • Adjust the pH to basic (pH > 9) with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of the Final Product

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure triple monoamine reuptake inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

  • Determine the enantiomeric purity of the final compound using chiral high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Representative Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1.1Epoxidationm-CPBADCM0 to RT2-485-95
1.2Ring-OpeningNaN₃IsopropanolReflux12-1870-85
1.3Azide ReductionH₂, 10% Pd/CMethanolRT4-890-98
2.1Imine FormationAcetic Acid (cat.)MethanolRT1-2In situ
2.2Reductive AminationNaBH(OAc)₃DichloroethaneRT12-2460-80

Table 2: Characterization Data for a Hypothetical TRI Product

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.15 (d, J = 8.0 Hz, 1H), 3.90-3.75 (m, 2H), 3.60-3.45 (m, 3H), 3.20 (dd, J = 12.0, 4.0 Hz, 1H), 2.95 (m, 1H), 2.60 (s, 2H), 1.90-1.70 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5, 129.0, 128.5, 127.2, 75.1, 72.3, 68.9, 58.4, 55.2, 53.1, 35.6
HRMS (ESI) Calculated for C₁₈H₂₃NO₂ [M+H]⁺: 286.1807, Found: 286.1805
Chiral HPLC >99% ee

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Synthesis of Chiral Intermediate cluster_part2 Part 2: Coupling and Final Product Synthesis A Dihydropyran Precursor B Epoxide Intermediate A->B m-CPBA C Azido Alcohol B->C NaN₃ D (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol C->D H₂, Pd/C F Imine Intermediate D->F E Aromatic Aldehyde/ Ketone Precursor E->F cat. H⁺ G Triple Reuptake Inhibitor F->G NaBH(OAc)₃

Caption: Synthetic workflow for the preparation of a triple reuptake inhibitor.

Conclusion and Future Perspectives

This application note outlines a detailed and reliable synthetic strategy for the preparation of novel triple monoamine reuptake inhibitors utilizing the chiral building block (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. The stereoselective synthesis of this key intermediate is crucial for ensuring the correct three-dimensional orientation of the final molecule, which is essential for its potent and balanced activity at the serotonin, norepinephrine, and dopamine transporters. The use of reductive amination provides a robust and versatile method for coupling the aminopyranol to a variety of aromatic scaffolds, allowing for the generation of a library of potential TRI candidates.

The protocols described herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further optimization of reaction conditions and exploration of different aromatic precursors will undoubtedly lead to the discovery of new TRIs with improved pharmacological profiles, offering hope for more effective treatments for major depressive disorder and other neurological conditions.

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Application Note: Advanced Protecting Group Strategies for 4-aminotetrahydro-2H-pyran-3-ol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-aminotetrahydro-2H-pyran-3-ol Scaffold

The 4-aminotetrahydro-2H-pyran-3-ol motif is a privileged scaffold in modern drug discovery and development. Its inherent chirality, hydrogen bonding capabilities, and constrained cyclic ether backbone make it an attractive building block for synthesizing a wide range of biologically active molecules, including inhibitors of BACE1, kinases, and various GPCR ligands. However, the presence of two highly nucleophilic and reactive functional groups—a vicinal amino group and a secondary alcohol—presents a significant challenge in multi-step synthesis.[1][2][3][4][5]

To achieve the desired chemical transformations on other parts of a molecule or to selectively functionalize either the amine or the alcohol, a robust protecting group strategy is not merely an option, but a necessity.[6][7] This guide provides an in-depth analysis of orthogonal protecting group strategies, offering field-proven protocols and explaining the causality behind the selection of specific protection and deprotection schemes.

The Core Challenge: Chemoselectivity

The primary challenge in the chemistry of 4-aminotetrahydro-2H-pyran-3-ol is controlling chemoselectivity. Both the nitrogen of the amino group and the oxygen of the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic. In the presence of electrophiles (e.g., acyl chlorides, alkyl halides), a mixture of N-functionalized, O-functionalized, and di-functionalized products is often obtained.

A protecting group is a reversible chemical modification of a functional group that renders it inert to specific reaction conditions.[6][8] The use of these groups adds steps to a synthesis, so the choice must be strategic, ensuring that the protection and subsequent deprotection steps are high-yielding and do not interfere with other functionalities in the molecule.[9]

Orthogonal Protection: The Key to Selective Manipulation

For a scaffold like 4-aminotetrahydro-2H-pyran-3-ol, where sequential modification of both the amine and alcohol is often required, an orthogonal protection strategy is paramount. Orthogonal protecting groups are sets of groups that can be removed in any order, where the cleavage conditions for one group do not affect the other.[8][9][10][11] This allows for precise, stepwise elaboration of the molecular framework.

Below, we analyze the most effective orthogonal pairings for this specific amino alcohol.

G cluster_0 Decision Framework for Protecting Group Selection cluster_1 Subsequent Reaction Conditions cluster_2 Recommended Protecting Group Strategy Start Start with 4-aminotetrahydro-2H-pyran-3-ol NextStep What is the nature of the NEXT synthetic step? Start->NextStep Acid Acidic Conditions NextStep->Acid e.g., Boc deprotection Base Basic / Nucleophilic Conditions NextStep->Base e.g., Ester hydrolysis Hydrogen Reductive Conditions (e.g., Hydrogenolysis) NextStep->Hydrogen e.g., Cbz/Bn deprotection Strategy1 Protect Amine with Cbz Protect Alcohol with TBDMS/TBDPS Acid->Strategy1 Strategy2 Protect Amine with Boc Protect Alcohol with Bn/TBDMS Base->Strategy2 Strategy3 Protect Amine with Boc Protect Alcohol with TBDMS Hydrogen->Strategy3

Figure 1: Decision framework for selecting a protecting group strategy based on subsequent reaction conditions.

Comparative Analysis of Protecting Group Strategies

The choice of protecting groups is dictated by the overall synthetic plan. The following table summarizes the most reliable and commonly used protecting groups for amines and alcohols, highlighting their respective cleavage conditions which form the basis of orthogonal strategies.

Protecting GroupTarget GroupCommon Protection ReagentsDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Amine(Boc)₂O, Base (e.g., Et₃N, DMAP)Strong Acid (TFA, HCl)[12][13]Stable to base, hydrogenolysis, nucleophiles.
Cbz (Carboxybenzyl)AmineCbz-Cl, Base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[13][14]Stable to acidic and mildly basic conditions.
TBDMS (tert-Butyldimethylsilyl)AlcoholTBDMS-Cl, Imidazole, DMFFluoride Source (TBAF, HF-Pyridine)[15]Stable to base, hydrogenolysis, mild acid.
Bn (Benzyl)AlcoholBnBr, Base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, nucleophiles.

Field-Proven Protocols & Workflows

Here we detail two robust orthogonal strategies with step-by-step protocols.

Strategy A: The N-Boc / O-TBDMS Orthogonal Pair

This is arguably the most versatile strategy. The Boc group is removed under strongly acidic conditions, while the TBDMS group is selectively cleaved with a fluoride source. This orthogonality allows for selective deprotection of either the amine or the alcohol.[12][15]

G A 4-aminotetrahydro- 2H-pyran-3-ol B N-Boc Protected (Protocol 1) A->B (Boc)₂O, Et₃N C N-Boc, O-TBDMS Protected (Protocol 2) B->C TBDMS-Cl, Imidazole D O-TBDMS Protected (Protocol 3 - Boc Deprotection) C->D TFA or HCl E N-Boc Protected (Protocol 4 - TBDMS Deprotection) C->E TBAF F Free Amine for N-functionalization D->F G Free Alcohol for O-functionalization E->G

Figure 2: Workflow for the N-Boc / O-TBDMS orthogonal protection strategy.

Protocol 1: N-Boc Protection of 4-aminotetrahydro-2H-pyran-3-ol

  • Setup: To a solution of 4-aminotetrahydro-2H-pyran-3-ol (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise over 20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol 2: O-TBDMS Protection of N-Boc Intermediate

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M) under an inert atmosphere (N₂ or Ar).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.

  • Monitoring: Stir the reaction for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[15]

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the fully protected product.

Protocol 3: Selective N-Boc Deprotection

  • Setup: Dissolve the N-Boc, O-TBDMS protected compound (1.0 eq.) in DCM (approx. 0.1 M).

  • Reaction: Add trifluoroacetic acid (TFA, 10-20 eq.) or a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at 0 °C. Stir at room temperature for 1-3 hours.[12][13]

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual acid.

  • Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize. Dry the organic layer, concentrate, and purify as needed. The resulting free amine is often obtained as a salt (e.g., TFA or HCl salt).

Protocol 4: Selective O-TBDMS Deprotection

  • Setup: Dissolve the N-Boc, O-TBDMS protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Reaction: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) at room temperature.[15][16]

  • Monitoring: Stir for 2-4 hours and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Strategy B: The N-Cbz / O-Bn Orthogonal Pair

This strategy is ideal when acidic or basic conditions must be avoided. Both the Carboxybenzyl (Cbz) and Benzyl (Bn) groups are removed under neutral conditions via catalytic hydrogenolysis. While they are removed by the same class of reaction, selectivity can sometimes be achieved, although it is often more practical to remove them simultaneously in a final deprotection step. A more robust orthogonal pairing is N-Cbz with a silyl ether like O-TBDMS.

G A 4-aminotetrahydro- 2H-pyran-3-ol B N-Cbz Protected (Protocol 5) A->B Cbz-Cl, NaHCO₃ C N-Cbz, O-Bn Protected (Protocol 6) B->C BnBr, NaH D Fully Deprotected (Protocol 7) C->D H₂, Pd/C (Global Deprotection) E Original Amino Alcohol D->E

Figure 3: Workflow for the N-Cbz / O-Bn protection and global deprotection strategy.

Protocol 5: N-Cbz Protection

  • Setup: Suspend 4-aminotetrahydro-2H-pyran-3-ol (1.0 eq.) in a biphasic mixture of 1,4-dioxane and water (1:1, approx. 0.3 M). Add sodium bicarbonate (NaHCO₃, 2.5 eq.).

  • Reaction: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Protocol 6: O-Bn Protection

  • Setup: Dissolve the N-Cbz protected amino alcohol (1.0 eq.) in anhydrous THF or DMF (approx. 0.2 M) under an inert atmosphere and cool to 0 °C.

  • Reaction: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Stir for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Protocol 7: Global Deprotection via Hydrogenolysis

  • Setup: Dissolve the fully protected N-Cbz, O-Bn compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M).

  • Catalyst: Add Palladium on carbon (10% Pd/C, 5-10 mol% by weight).

  • Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitoring: The reaction is typically complete in 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminotetrahydro-2H-pyran-3-ol.

Conclusion and Future Outlook

The successful incorporation of the 4-aminotetrahydro-2H-pyran-3-ol scaffold into complex molecules is critically dependent on the logical and strategic application of protecting groups. The N-Boc/O-TBDMS pair offers maximum flexibility due to its robust orthogonality, allowing for selective functionalization of either the amine or the alcohol. The N-Cbz/O-Bn strategy provides an alternative under neutral conditions, particularly useful when acid- or fluoride-labile groups are present elsewhere in the molecule. By carefully planning the synthetic sequence and selecting the appropriate protecting groups based on their unique cleavage conditions, researchers can efficiently unlock the full potential of this valuable synthetic building block.

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N-Acylation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol: A Detailed Guide to Protocols and Mechanistic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of bioactive molecules and clinical drug candidates.[1][2] Its rigid, sp3-rich architecture provides a valuable platform for exploring chemical space in drug discovery.[3] N-acylation is a fundamental and versatile transformation used to append a wide array of functional groups to this core, enabling the systematic modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth analysis of the chemical principles governing the N-acylation of this specific amino alcohol, offering detailed, field-proven protocols for common and effective methodologies. We delve into the causality behind experimental choices, present self-validating protocols, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of N-Acylation

Amide bond formation, or N-acylation, is arguably the most frequently performed reaction in medicinal chemistry.[4] It allows for the coupling of a carboxylic acid (or its activated derivative) with an amine to form a stable amide linkage.[5] For a molecule like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, this reaction is of paramount importance. The primary amine serves as a key handle for diversification, allowing chemists to introduce various acyl groups that can interact with biological targets, improve cell permeability, or fine-tune metabolic stability.

The presence of a vicinal hydroxyl group introduces a key challenge: the potential for competing O-acylation. Therefore, the choice of reaction conditions must be carefully considered to ensure high chemoselectivity for the desired N-acylation product. This guide will address this challenge directly, providing protocols optimized for selective amide formation.

Mechanistic & Strategic Considerations

The N-acylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product.

The Substrate: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

This molecule contains two key functional groups: a primary amine and a secondary alcohol.

  • The Amine (R-NH₂): This is the primary nucleophile. Its reactivity is generally higher than the hydroxyl group under neutral or basic conditions, which forms the basis for selective N-acylation.

  • The Alcohol (R-OH): This is a secondary nucleophile. Under strongly basic conditions or with highly reactive acylating agents, it can compete with the amine, leading to the formation of an ester byproduct (O-acylation).

Choosing the Right Tools: Reagents and Conditions

A successful N-acylation protocol hinges on the judicious selection of the acylating agent, solvent, and base.

  • Acylating Agents:

    • Acid Chlorides (R-COCl): Highly reactive and cost-effective. They react rapidly, often at low temperatures. The primary drawback is their high reactivity, which can sometimes lead to side reactions and requires careful control of stoichiometry and temperature. They generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[6]

    • Carboxylic Acids (R-COOH) with Coupling Reagents: This is a milder and often more controlled approach. The carboxylic acid is activated in situ using a "coupling reagent" to form a highly reactive intermediate (e.g., an active ester). This method is ideal for sensitive substrates or when the corresponding acid chloride is unstable or difficult to access. Common coupling reagents include carbodiimides (like EDC) and uronium/aminium salts (like HATU).[7][8][9]

  • Bases:

    • Role: The primary role of the base is to neutralize the acidic byproduct (e.g., HCl from acid chlorides or the protonated amine) and to maintain the amine nucleophile in its free, unprotonated state.[10]

    • Common Choices:

      • Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common organic bases that are soluble in organic solvents. DIPEA is often preferred as its steric bulk makes it less nucleophilic than TEA, reducing potential side reactions.

      • Inorganic Bases: Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in biphasic systems, a classic setup known as the Schotten-Baumann reaction.[6][11]

  • Solvents:

    • Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.

The O-Acylation Challenge: To Protect or Not to Protect?

For many amino alcohols, selective N-acylation can be achieved without protecting the hydroxyl group by carefully controlling the reaction conditions (e.g., using milder reagents, controlled temperature). However, if O-acylation proves to be a persistent issue, or if the planned subsequent synthetic steps are incompatible with a free hydroxyl group, protection may be necessary.

Common protecting groups for alcohols include silyl ethers (like TBDMS) or acetals (like THP), which are stable to many N-acylation conditions and can be removed later.[12][13][14] The protocols below focus on direct, selective N-acylation without the need for a protection step, which is often more efficient.

Detailed Experimental Protocols

These protocols are designed as robust starting points for researchers. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Acylation using an Acid Chloride (Schotten-Baumann Conditions)

This method is robust, rapid, and employs readily available reagents. It is particularly well-suited for stable, less complex acyl chlorides.

Workflow Diagram: Schotten-Baumann N-Acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Amino Alcohol & Base in Solvent B Cool to 0 °C (Ice Bath) A->B C Add Acid Chloride (dropwise) B->C D Stir at 0 °C to RT (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with water) D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H I I H->I Characterize Product (NMR, MS)

Caption: General workflow for N-acylation using the Schotten-Baumann method.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 eq.).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve the desired acid chloride (1.1 eq.) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Causality & Expertise:

  • Using 1.5 equivalents of base ensures that all generated HCl is neutralized and that the amine remains deprotonated and nucleophilic.[10]

  • Dropwise addition of the acid chloride at 0 °C is critical to control the exothermic reaction and minimize potential side reactions, including O-acylation.

  • The acidic and basic washes during work-up are essential for removing unreacted starting materials and byproducts, simplifying the final purification step.

Protocol 2: N-Acylation using a Carboxylic Acid and HATU

This method is ideal for more delicate substrates, valuable carboxylic acids, or when the corresponding acid chloride is not available. HATU is a highly efficient coupling reagent that often provides high yields with minimal racemization for chiral acids.[8][9]

Reaction Scheme: HATU-Mediated Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH R-COOH Amide Substrate-NHCOR RCOOH->Amide DMF, RT Amine Substrate-NH₂ Amine->Amide DMF, RT HATU HATU DIPEA DIPEA

Caption: General scheme for HATU-mediated N-acylation.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.1 eq.) and dissolve it in N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid, forming the active ester.

  • Amine Addition: Add a solution of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 eq.) in a small amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic solution extensively with water (3-5 times) to remove DMF and other water-soluble byproducts. Then, wash with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Removing all DMF may require high vacuum.

  • Purification: Purify the crude product by flash column chromatography.

Causality & Expertise:

  • Pre-activation of the carboxylic acid with HATU before adding the amine can improve yields by ensuring the active ester is fully formed.[7]

  • HATU is particularly effective for coupling sterically hindered amines or acids where other methods might fail.[4]

  • Using a non-nucleophilic base like DIPEA is crucial as nucleophilic bases can react with the activated ester intermediate.

  • Thorough aqueous washes are critical when using DMF as a solvent, as it is high-boiling and water-soluble.

Data Summary and Comparison

ParameterProtocol 1: Acid ChlorideProtocol 2: HATU Coupling
Acylating Agent Acid ChlorideCarboxylic Acid
Key Reagent Triethylamine or DIPEAHATU, DIPEA
Reactivity Very High, FastHigh, Controlled
Typical Temp. 0 °C to Room TempRoom Temperature
Typical Time 1 - 4 hours2 - 16 hours
Pros Cost-effective, simple reagents, fastBroad substrate scope, mild conditions, high yields, good for sensitive molecules
Cons Harsh, requires stable acid chloride, potential for side reactionsExpensive reagent, byproduct removal can be tedious
Best For Robust, simple acylations on a larger scale.Complex, valuable, or sensitive substrates; library synthesis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive acylating agent; amine is protonated; insufficient base.Use fresh acid chloride/coupling reagent. Ensure adequate base (1.5-2.5 eq.) is used. Check the pH of the reaction.
O-acylation Product Observed Reaction temperature too high; acylating agent too reactive.Run the reaction at a lower temperature (e.g., maintain at 0 °C or go to -20 °C). Switch to a milder method like HATU coupling.
Multiple Products Side reactions; decomposition of starting material or product.Ensure inert atmosphere if reagents are air/moisture sensitive. Re-evaluate base and solvent choice.
Difficult Purification Byproducts from coupling reagent (e.g., HOBt, urea derivatives).Perform thorough aqueous work-up. For urea byproducts from carbodiimides, filtration after cooling can sometimes remove them.

Conclusion

The N-acylation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a critical transformation for derivatizing this valuable scaffold in drug discovery. By understanding the underlying chemical principles and carefully selecting the appropriate reaction protocol, researchers can achieve high yields and excellent chemoselectivity. The choice between a classic Schotten-Baumann approach using acid chlorides and a modern peptide coupling method using reagents like HATU depends on the specific acyl group being introduced, the scale of the reaction, and the sensitivity of the substrates. The protocols and insights provided in this guide serve as a comprehensive resource for scientists to confidently and efficiently synthesize novel amide derivatives for the advancement of their research programs.

References

  • N-Acylation in Combinatorial Chemistry. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 22, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Selective n-acylation of amino alcohols. (1993).
  • Zhang, Z., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 25(16), 2845–2850. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protective Groups. Organic Chemistry Portal. (n.d.). [Link]

  • Acylation of Alcohols and Amines. (n.d.). Science of Synthesis. [Link]

  • Schotten–Baumann reaction. Wikipedia. (2023, December 2). [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. (2020, August 1). [Link]

  • Lee, Y. R., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 8(1), 1693. [Link]

  • Fleischer, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701602. [Link]

  • How can we protect a hydroxyl group leaving an amino group free?. ResearchGate. (2014, November 25). [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Schotten–Baumann reaction. Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Britton, J., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(18), 7014–7023. [Link]

  • Protecting Groups. (n.d.). University of Bristol. [Link]

  • What is the Schotten-Baumann reaction?. Quora. (2020, July 2). [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for O-Alkylation Reactions of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties. As a bioisostere of cyclohexane, the THP ring can reduce lipophilicity and introduce a hydrogen bond acceptor via its ether oxygen, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1]. Specifically, substituted aminotetrahydropyranols, such as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, are valuable building blocks for a new generation of targeted therapeutics. The vicinal amino alcohol functionality, with its defined stereochemistry, provides a versatile handle for the introduction of diverse substituents, enabling fine-tuning of a molecule's interaction with its biological target. O-alkylation of the hydroxyl group is a key transformation in the derivatization of this scaffold, leading to the formation of ether linkages that are prevalent in many biologically active compounds, including the selective CDK4 inhibitor, Atirmociclib[2][3][4].

This guide provides a comprehensive overview and detailed protocols for the successful O-alkylation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, addressing the critical challenge of regioselectivity in the presence of a nucleophilic amino group.

Mechanistic Considerations: Achieving Selective O-Alkylation

The primary challenge in the alkylation of amino alcohols is the competing nucleophilicity of the amino and hydroxyl groups. Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To achieve selective O-alkylation, a two-step strategy involving protection of the more nucleophilic amino group is typically employed.

The Williamson Ether Synthesis Approach

The O-alkylation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is most effectively achieved through a modification of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile[5][6][7][8][9]. The key steps are:

  • N-Protection: The amino group is first protected with a suitable protecting group to render it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions[10][11][12].

  • Deprotonation: The hydroxyl group of the N-protected amino alcohol is deprotonated with a strong base to form a potent alkoxide nucleophile.

  • Nucleophilic Attack: The resulting alkoxide attacks the alkylating agent (e.g., an alkyl halide or sulfonate) in an SN2 fashion to form the desired ether.

  • Deprotection: The protecting group is removed from the nitrogen to yield the final O-alkylated product.

The stereochemistry at the C3 and C4 positions of the pyran ring is retained throughout this reaction sequence.

Experimental Protocols

Protocol 1: N-Protection of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol with a Boc Group

This protocol details the protection of the primary amine of the starting material.

Materials:

  • (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Base: Triethylamine or sodium bicarbonate is used to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane or THF are good choices as they are relatively inert and dissolve the reactants well.

Protocol 2: O-Alkylation of N-Boc-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

This protocol describes the core O-alkylation step.

Materials:

  • N-Boc-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Alkylating agent (e.g., alkyl halide, benzyl bromide, or alkyl tosylate)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride or potassium tert-butoxide is required to deprotonate the secondary alcohol to form the alkoxide. A patent for a similar transformation on cyclic amino alcohols suggests the use of potassium tert-butoxide[13].

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the strong base and to dissolve the reactants.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation may require heating to proceed at a reasonable rate, depending on the reactivity of the alkylating agent.

Protocol 3: N-Boc Deprotection

This final step removes the protecting group to yield the desired O-alkylated product.

Materials:

  • N-Boc-O-alkyl-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected ether (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the final O-alkylated product. Further purification by chromatography or crystallization may be necessary.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine[10][11].

  • Workup: The basic wash is crucial to remove the acid and obtain the free amine product rather than its salt.

Data Summary

Step Reaction Key Reagents Typical Solvents Temperature Typical Yield
1N-Protection(Boc)₂O, Et₃N or NaHCO₃DCM, THFRoom Temp.>95%
2O-AlkylationNaH or KOtBu, Alkyl Halide/TosylateTHF, DMF0 °C to 50 °C60-85%
3N-DeprotectionTFA or HCl in DioxaneDCM0 °C to Room Temp.>90%

Visualizing the Workflow

Reaction Scheme

O-Alkylation Workflow start (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol protected N-Boc protected (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol start->protected (Boc)₂O, Base (Protocol 1) alkoxide Alkoxide Intermediate protected->alkoxide NaH or KOtBu (Protocol 2) O_alkylated_protected N-Boc-O-alkyl- (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol alkoxide->O_alkylated_protected R-X (Alkylating Agent) (Protocol 2) final_product O-alkyl-(3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol O_alkylated_protected->final_product TFA or HCl (Protocol 3) Logical Flow cluster_0 Overall Goal: Selective O-Alkylation a Start with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol b Protect Amino Group (Increase Regioselectivity) a->b Step 1 c Activate Hydroxyl Group (Form Alkoxide) b->c Step 2 d Form C-O Bond (Williamson Ether Synthesis) c->d Step 2 e Deprotect Amino Group (Final Product) d->e Step 3

Sources

A Prospective Guide to the Application of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of enantiomerically pure compounds for pharmaceutical and materials science applications underscores the need for novel, efficient, and robust chiral auxiliaries.[1] This guide introduces (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, a structurally distinct and commercially available aminocycloether, as a promising candidate for asymmetric synthesis. Possessing a rigid tetrahydropyran scaffold and a trans-configured vicinal amino alcohol moiety, this compound is ideally suited for chelation-controlled, diastereoselective transformations.[2][3] While direct literature on its application as a removable auxiliary is nascent, this document provides a comprehensive, prospective framework based on established principles of asymmetric synthesis. It details the theoretical basis for its stereodirecting influence, proposes detailed protocols for its application in cornerstone reactions such as asymmetric alkylations and aldol additions, and outlines expected outcomes and data interpretation. This guide is intended to serve as a foundational resource for researchers seeking to explore and develop the next generation of chiral auxiliaries.

Rationale and Design Principles: A Chelation-Control Model

The efficacy of a chiral auxiliary hinges on its ability to be easily attached to a prochiral substrate, exert profound stereocontrol over a subsequent bond-forming reaction, and then be cleaved under mild conditions without racemization.[1][] The structural features of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol suggest a powerful mechanism of stereocontrol rooted in chelation.

Key Structural Features:

  • Rigid Pyran Scaffold: The tetrahydropyran ring exists in a stable chair conformation, which minimizes conformational ambiguity and provides a predictable, well-defined steric environment.

  • Vicinal Amino Alcohol: The trans-diequatorial arrangement of the amino and hydroxyl groups is critical. Upon acylation of the amine with a substrate (e.g., a carboxylic acid derivative), the hydroxyl group is perfectly positioned to act as a chelating Lewis base.

  • Chelation-Controlled Stereodirection: In the presence of a Lewis acidic metal (e.g., from LDA, Bu₂BOTf, or MgBr₂), the auxiliary can form a rigid, bicyclic chelate structure involving the amide carbonyl oxygen and the hydroxyl oxygen.[5][6] This rigid conformation effectively blocks one face of the resulting enolate, forcing an incoming electrophile to approach from the less sterically hindered face, thus inducing high diastereoselectivity.[7][8]

Caption: Proposed mechanism for stereocontrol via a rigid, chelated enolate intermediate.

Synthesis and Availability

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and its hydrochloride salt are commercially available from several chemical suppliers, facilitating its direct use in synthetic applications without the need for multi-step preparation.[9] This accessibility is a significant advantage for rapid methodology development and screening.

Proposed Application Protocols

The following protocols are presented as robust starting points for the investigation of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a chiral auxiliary. They are based on well-established procedures for related auxiliaries, such as Evans oxazolidinones.[][6]

G Figure 2: General Experimental Workflow start Prochiral Acid + Auxiliary acylation Step 1: Acylation (Auxiliary Attachment) start->acylation enolate Step 2: Enolate Formation (Base + Lewis Acid) acylation->enolate reaction Step 3: C-C Bond Formation (Add Electrophile/Aldehyde) enolate->reaction cleavage Step 4: Auxiliary Cleavage (Hydrolysis/Reduction) reaction->cleavage analysis Step 5: Analysis & Purification (Chromatography, NMR, Chiral HPLC) cleavage->analysis product Enantioenriched Product analysis->product

Sources

Application Note & Protocol: A Scalable Synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its rigid tetrahydropyran core, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it an invaluable synthon for introducing specific pharmacophoric features into drug candidates. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry, where access to enantiomerically pure starting materials in large quantities is a prerequisite for efficient drug development and manufacturing.

This document provides a detailed guide for the scale-up synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, focusing on a practical and efficient multi-step process. The presented protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Chiral Pool Approach

The chosen synthetic pathway commences from the readily available and inexpensive chiral starting material, L-glutamic acid. This approach leverages the inherent stereochemistry of the natural amino acid to establish the desired stereocenters in the target molecule, obviating the need for complex asymmetric catalysis or chiral resolutions in later stages. The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A L-Glutamic Acid B Amino-Protected Diester A->B  Amino Protection &  Esterification C Amino-Protected Diol B->C  Reduction D Cyclized Tetrahydropyran C->D  Intramolecular Cyclization E (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol HCl D->E  Deprotection &  Salt Formation

Figure 1: Overall synthetic workflow for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride.

Detailed Experimental Protocol

This protocol outlines the multi-step synthesis from L-glutamic acid to the final hydrochloride salt. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Amino Protection and Esterification of L-Glutamic Acid

Rationale: The initial step involves the protection of the amino group of L-glutamic acid and the esterification of its two carboxylic acid functionalities. Amino protection is crucial to prevent side reactions in the subsequent reduction step. Esterification enhances the solubility of the starting material in organic solvents and activates the carboxyl groups for reduction. The choice of the tert-butyloxycarbonyl (Boc) group for amino protection is advantageous due to its stability under the reaction conditions and its ease of removal under acidic conditions in the final step.

Procedure:

  • To a stirred suspension of L-glutamic acid (1.0 eq) in a suitable solvent such as methanol, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and slowly add a methylating agent, such as methyl iodide (2.2 eq).

  • Allow the reaction to warm to room temperature and stir until the esterification is complete.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino-protected diester.

Step 2: Reduction of the Amino-Protected Diester to the Diol

Rationale: This step involves the reduction of both ester groups of the protected glutamic acid derivative to the corresponding primary alcohols. A powerful reducing agent is required for this transformation. Sodium borohydride (NaBH₄) is a commonly used and cost-effective choice for large-scale reductions.

Procedure:

  • Dissolve the amino-protected diester (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF).

  • Carefully add sodium borohydride (NaBH₄) (4.0 eq) portion-wise to the solution, maintaining the temperature below 25 °C with an ice bath.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-protected diol.

Step 3: Intramolecular Cyclization to the Tetrahydropyran Ring

Rationale: The formation of the tetrahydropyran ring is achieved through an intramolecular cyclization of the diol. This reaction is typically acid-catalyzed, promoting the formation of the cyclic ether.

Procedure:

  • Dissolve the amino-protected diol (1.0 eq) in a suitable solvent, such as dichloromethane (DCM).

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Stir the reaction at room temperature until the cyclization is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the cyclized tetrahydropyran.

Step 4: Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt of the target molecule. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid. The hydrochloride salt is often preferred for its improved stability and handling properties.

Procedure:

  • Dissolve the cyclized tetrahydropyran (1.0 eq) in a suitable solvent, such as methanol.

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until saturation.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent, such as methyl tertiary-butyl ether (MTBE), to precipitate the hydrochloride salt.

  • Filter the solid, wash with MTBE, and dry under vacuum to obtain (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride as a white solid.

Process Safety and Optimization

Hazard Identification and Mitigation:

  • Flammable Solvents: Many of the solvents used (methanol, THF, ethyl acetate, DCM, MTBE) are flammable. All operations should be conducted away from ignition sources in a well-ventilated area.

  • Corrosive Reagents: Hydrochloric acid is corrosive. Appropriate PPE, including gloves and safety glasses, must be worn.

  • Reactive Reagents: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. It should be handled with care, and quenching should be performed slowly and under controlled conditions.

  • Pressurized Gas: Handling of hydrogen chloride gas requires a properly functioning gas regulator and a robust reaction setup to prevent leaks.

Critical Process Parameters:

  • Temperature Control: The reduction step with NaBH₄ is exothermic and requires careful temperature control to prevent runaway reactions.

  • Stoichiometry: Precise control of reagent stoichiometry is crucial for maximizing yield and minimizing side products.

  • Reaction Monitoring: In-process controls (e.g., TLC, LC-MS) are essential to ensure complete conversion at each step before proceeding to the next.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
1Boc-L-Glu(OMe)₂291.33>95>98
2Boc-protected diol235.3085-90>97
3Cyclized tetrahydropyran217.2870-80>98
4(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol HCl153.61>90>99

Conclusion

The presented application note and protocol provide a comprehensive and scalable synthetic route to (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride. By utilizing a chiral pool starting material and well-established chemical transformations, this process offers a reliable and efficient method for the multi-kilogram production of this valuable pharmaceutical intermediate. Adherence to the detailed protocol and safety guidelines will ensure a successful and safe synthesis.

References

  • A detailed, scalable synthesis of a similar chiral aminotetrahydropyran is described in Chinese Patent CN102030734A. This patent provides a basis for the synthetic strategy outlined in this application note.

Troubleshooting & Optimization

Technical Support Center: Purification of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. The stereochemical purity of this vicinal amino alcohol is critical for its function in downstream applications, including as a chiral building block in pharmaceuticals. This document provides in-depth, experience-driven answers to common challenges encountered during the separation of its diastereomers.

Section 1: Foundational FAQs on Diastereomer Purification

This section addresses the fundamental principles and strategic decisions involved in purifying the target (3R,4S) diastereomer.

Q1: What are the primary methods for separating the (3R,4S) diastereomer from its stereoisomers?

A: The two most effective and widely used methods for separating diastereomers like those of 4-aminotetrahydro-2H-pyran-3-ol are Diastereomeric Salt Crystallization and Chromatography .

  • Diastereomeric Salt Crystallization: This is a classical, scalable, and often cost-effective method. It involves reacting the mixture of diastereomeric amines with an enantiomerically pure chiral acid (a "resolving agent"). This reaction forms a pair of diastereomeric salts, which, unlike the original diastereomers, have different physical properties, most importantly, different solubilities. This solubility difference allows for their separation by fractional crystallization.[1][2][3]

  • Chromatography: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Since diastereomers have distinct physical properties, they can often be separated on standard stationary phases like silica gel using flash chromatography or High-Performance Liquid Chromatography (HPLC).[4][5][6]

Q2: How do I decide between crystallization and chromatography for my purification?

A: The choice depends on scale, available resources, and the specific properties of the diastereomeric mixture.

Factor Diastereomeric Salt Crystallization Chromatography (Silica Gel)
Scale Excellent for large-scale (grams to kilograms). Often the preferred industrial method.[7]Best for small to medium scale (milligrams to grams). Can become costly and cumbersome at a larger scale.
Cost Generally lower cost in terms of consumables (solvents, resolving agent) at scale.Higher cost due to silica gel, large solvent volumes, and potential need for preparative HPLC systems.[6]
Development Time Can be iterative; requires screening of resolving agents and solvents, which can be time-consuming.[1]Method development can be faster, especially with TLC analysis to quickly screen solvent systems.
Purity Achievable Can achieve very high diastereomeric excess (>99% d.e.) through repeated crystallizations.Purity depends on the resolution between diastereomers. May be challenging if Rf values are very close.[6]
Key Requirement The target molecule must have an accessible acidic or basic handle (the amino group is perfect for this).No functional group requirement, but relies on sufficient differences in polarity and interaction with the stationary phase.[5]

Expert Insight: For multi-gram quantities of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, developing a robust crystallization protocol is almost always the more efficient long-term strategy. Chromatography is better suited for initial isolation of small quantities for analytical purposes or when crystallization fails.

Q3: What analytical techniques are essential for monitoring the purity of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol?

A: Accurate assessment of diastereomeric purity is crucial. The primary techniques are:

  • Chiral HPLC: This is the gold standard for quantifying enantiomeric and diastereomeric ratios. A suitable chiral stationary phase (CSP) can separate all four potential stereoisomers.[8]

  • NMR Spectroscopy: While enantiomers are indistinguishable by standard NMR, diastereomers are not. The signals for the (3R,4S) and, for instance, the (3R,4R) diastereomer will have different chemical shifts. By integrating key, well-resolved protons (e.g., the protons on the carbon bearing the -OH or -NH2 group), you can determine the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).[8][9]

  • NMR with Chiral Derivatizing Agents: To determine enantiomeric purity (e.g., of your final (3R,4S) product vs. the (3S,4R) enantiomer), you can react the sample with a chiral derivatizing agent (like Mosher's acid chloride) to create a mixture of diastereomeric amides. These new diastereomers can then be distinguished and quantified by 1H or 19F NMR.[10]

Section 2: Troubleshooting Guide - Diastereomeric Salt Crystallization

This is the most common and powerful method for this specific purification. Below are solutions to frequently encountered problems.

Q4: I've added my chiral resolving agent, but no crystals are forming. What's wrong?

A: Failure to crystallize is typically a problem of solubility and supersaturation.[2] Here’s how to troubleshoot:

  • Problem: The Diastereomeric Salts are Too Soluble. The chosen solvent may be too effective at solvating both salts.

    • Solution 1: Increase Concentration. Carefully evaporate a portion of the solvent under reduced pressure to create a supersaturated solution, which is a prerequisite for crystallization.[2]

    • Solution 2: Use an Anti-Solvent. Gradually add a solvent in which the salts are known to be insoluble (an "anti-solvent"). For example, if your salts are dissolved in methanol (polar), slowly add a less polar solvent like ethyl acetate or a non-polar one like heptane until persistent turbidity is observed. Then, warm slightly to redissolve and allow to cool slowly.

    • Solution 3: Change the Solvent System. The initial solvent choice is critical. An ideal solvent maximizes the solubility difference between the two diastereomeric salts.[2] You must screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, acetone, ethyl acetate).

  • Problem: Nucleation is Inhibited. The solution may be supersaturated, but the initial crystal formation (nucleation) is kinetically slow.

    • Solution 1: Seeding. If you have a small crystal of the desired pure diastereomeric salt, add it to the supersaturated solution to act as a template for crystal growth.[11]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Q5: My crystallization yield is high, but the diastereomeric purity is poor. How can I improve it?

A: This indicates that the undesired diastereomeric salt is co-precipitating with the desired one. This happens when the solubility difference between the two salts in your chosen solvent is not large enough.

  • Solution 1: Recrystallization. The most reliable way to improve purity is to perform one or more recrystallizations. Dissolve the impure crystals in a minimum amount of hot solvent and allow them to cool slowly. Each successive crystallization will enrich the solid phase with the less soluble, desired diastereomer.

  • Solution 2: Slower Cooling. Rapid cooling can trap impurities and cause the more soluble diastereomer to crash out of solution. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize the recovery of the pure, less soluble salt.

  • Solution 3: Re-evaluate the Solvent and Resolving Agent. A different solvent may provide better solubility differentiation.[2] Similarly, a different chiral resolving agent (e.g., switching from (+)-tartaric acid to (S)-mandelic acid) can dramatically alter the properties of the resulting salts and improve separation.[12]

Q6: How do I recover my purified (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol from its salt?

A: This process is often called "salt breaking" or liberation of the free amine.

  • Methodology:

    • Dissolve the Salt: Dissolve the purified diastereomeric salt in water.

    • Basify: Add an aqueous base (e.g., 1M NaOH, K2CO3) and stir. This neutralizes the chiral acid, converting it to its water-soluble salt, and liberates your amine as the free base.[12] Monitor the pH to ensure it is sufficiently basic (pH > 11).

    • Extract: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate) to move your purified amine into the organic phase.

    • Isolate: Combine the organic extracts, dry over an anhydrous salt (like Na2SO4), filter, and concentrate under reduced pressure to yield the purified (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Section 3: Protocols and Visual Workflows

Protocol 1: General Procedure for Diastereomeric Resolution

Objective: To separate (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol from a diastereomeric mixture via crystallization.

Materials:

  • Diastereomeric mixture of 4-aminotetrahydro-2H-pyran-3-ol.

  • Chiral resolving agent (e.g., (+)-Tartaric Acid, (S)-Mandelic Acid).[12]

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Anti-solvents (e.g., Ethyl Acetate, Heptane).

  • Aqueous base (1M NaOH).

  • Extraction solvent (Dichloromethane).

Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of the diastereomeric amine mixture in a suitable solvent (e.g., ethanol, 5-10 volumes). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary. The use of 0.5 equivalents ensures that only one of the two diastereomeric salts can fully form, maximizing the theoretical yield to 50%.

  • Combine and Crystallize: Slowly add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, consider the troubleshooting steps in Q4 (concentration, seeding, anti-solvent addition). Let the crystallization proceed for several hours or overnight.

  • Isolate the Salt: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Analyze Purity: Dry a small sample of the crystals and analyze its diastereomeric purity by NMR or chiral HPLC.

  • Recrystallize (if needed): If the purity is not satisfactory, recrystallize the entire batch from a minimum amount of the same hot solvent system as described in Q5.

  • Liberate the Free Amine: Once the desired purity is achieved, perform the salt-breaking procedure as described in Q6 to recover the final product.

Workflow for Diastereomeric Resolution

// Connections start -> salt_formation; salt_formation -> crystallization; crystallization -> filtration; filtration -> solid [label="Less Soluble"]; filtration -> filtrate [label="More Soluble"]; solid -> salt_break; salt_break -> extraction; extraction -> final_product; final_product -> qc; solid -> qc [style=dashed, label="In-process control"]; } } Caption: Workflow for the purification of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol via diastereomeric salt crystallization.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Thieme. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]

  • RSC Publishing. (2022, August 3). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyz. [Link]

  • National Institutes of Health. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chiral Technologies. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]

  • RSC Publishing. (n.d.). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. [Link]

  • National Institutes of Health. (2007, June 13). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • RSC Publishing. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

Sources

Technical Support Center: Overcoming Low Yield in the Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans (THPs). As a core structural motif in numerous natural products and pharmaceuticals, the efficient construction of the THP ring is of paramount importance to the chemical and biomedical research communities.[1][2][3][4] However, the synthesis of these valuable scaffolds is often plagued by low yields stemming from competing reaction pathways, suboptimal reaction conditions, and challenges in stereocontrol.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address specific, common issues encountered during experimentation. The insights provided herein are grounded in established mechanistic principles and validated by peer-reviewed literature to empower you to diagnose problems and optimize your synthetic routes effectively.

Troubleshooting Guide: Method-Specific Issues

This section addresses challenges unique to the most common strategies for tetrahydropyran ring formation.

Prins Cyclization

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful tool for THP synthesis.[5] However, its complexity often leads to a variety of side products.[6][7]

Question: My Prins cyclization yield is low, and I'm isolating a significant amount of a five-membered tetrahydrofuran (THF) byproduct. How can I improve the regioselectivity for the desired six-membered ring?

Answer: This is a classic regioselectivity problem governed by the kinetics of competing cyclization pathways: the desired 6-endo-trig cyclization for the THP and the often-favored 5-exo-trig cyclization for the THF byproduct.[8][9]

  • Causality: The formation of the THF derivative can be kinetically favored because its five-membered transition state can be more stable and less sterically hindered than the chair-like six-membered transition state leading to the THP.[8][10] For certain substrates, like Z-homoallylic alcohols, the transition state for THP formation can suffer from destabilizing 1,3-diaxial interactions, making the THF pathway even more competitive.[8][10]

  • Troubleshooting Steps:

    • Substrate Modification: If possible, use an E-homoallylic alcohol. The transition state for E-alkenes generally favors the equatorial positioning of substituents in the chair-like conformation, promoting the 6-endo cyclization.

    • Lewis Acid Choice: The nature of the acid catalyst is critical. Harder Lewis acids may favor the desired pathway. Experiment with a range of catalysts. For instance, indium(III) and bismuth(III) salts have shown excellent efficacy and selectivity in mediating Prins cyclizations.[11]

    • Temperature Control: Lowering the reaction temperature can increase selectivity. Since the 5-exo pathway is often kinetically favored, reducing thermal energy can allow the thermodynamically preferred 6-endo pathway to dominate, provided the activation barrier can still be overcome.[7]

    • Solvent Effects: Solvent polarity influences the stability of the key oxocarbenium ion intermediate.[5][12][13] Non-polar solvents like dichloromethane (DCM) are standard, but co-solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can be used to stabilize cationic intermediates and may alter the reaction pathway.[7]

Question: My reaction is producing complex mixtures, and I suspect competing rearrangement or elimination pathways. What's happening and how can I stop it?

Answer: Low yields in Prins cyclizations are frequently caused by side reactions that consume the key oxocarbenium intermediate. The most common culprits are the 2-oxonia-Cope rearrangement and elimination to form diene products.[14][15]

  • Causality:

    • Oxonia-Cope Rearrangement: This rearrangement is particularly problematic with substrates that form stabilized benzylic cations, as it can lead to racemization and the formation of undesired constitutional isomers.[10][14][15]

    • Elimination: After cyclization, the cationic intermediate can be trapped by a nucleophile or lose a proton to form a dihydropyran, which might not be the desired product. Strong, non-nucleophilic acids at high temperatures can favor elimination.

  • Troubleshooting Flowchart:

G start Low Yield / Complex Mixture in Prins Cyclization check_nmr Analyze ¹H NMR for alkene or rearranged signals start->check_nmr rearrangement Rearrangement Suspected (e.g., Oxonia-Cope) check_nmr->rearrangement Rearranged signals elimination Elimination Suspected (Dihydropyran/Diene formation) check_nmr->elimination Alkene signals solution_rearrangement1 Use milder Lewis acid (e.g., InCl₃, Bi(OTf)₃) rearrangement->solution_rearrangement1 solution_rearrangement2 Lower reaction temperature (-78 °C to 0 °C) rearrangement->solution_rearrangement2 solution_elimination1 Use a trapping nucleophile (e.g., H₂O, halide source) elimination->solution_elimination1 solution_elimination2 Use less acidic catalyst (e.g., Amberlyst-15) elimination->solution_elimination2

Caption: Troubleshooting flowchart for Prins cyclization side reactions.

Intramolecular Williamson Ether Synthesis (IWES)

This classic method involves the SN2 cyclization of a halo-alcohol. While reliable for forming 5- and 6-membered rings, it is highly susceptible to competing pathways.[16][17]

Question: My intramolecular Williamson ether synthesis is giving me a very low yield of the desired tetrahydropyran. Instead, I'm forming an alkene. How can I favor cyclization over elimination?

Answer: This is a textbook case of competition between an intramolecular SN2 reaction (cyclization) and an E2 reaction (elimination). The alkoxide formed upon deprotonation of the alcohol is a strong base, which can promote elimination, especially with sterically hindered substrates.[18][19]

  • Causality: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the carbon bearing the leaving group.[19] Secondary alkyl halides are significantly more prone to E2 elimination than primary halides. Tertiary halides will almost exclusively undergo elimination.[16][18] Higher temperatures also strongly favor elimination over substitution.

  • Troubleshooting Steps:

    • Substrate Design: The most critical factor is the nature of the alkyl halide. Ensure your leaving group is on a primary carbon. If synthesizing an asymmetrical THP, always design the precursor such that the more sterically hindered portion becomes the alcohol and the less hindered part is the alkyl halide.[19]

    • Choice of Base: While a strong base is needed to form the alkoxide, using a bulky, non-nucleophilic base can sometimes disfavor the intermolecular reaction that consumes starting material. However, the primary strategy should be controlling the substrate. Sodium hydride (NaH) is a common choice as it produces a non-nucleophilic byproduct (H₂ gas).[16]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective. Avoid high temperatures.

    • Leaving Group: A better leaving group can increase the rate of the SN2 reaction. Consider converting the halide to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups and can promote substitution at lower temperatures.[16]

G cluster_0 Desired SN2 Pathway (Cyclization) cluster_1 Competing E2 Pathway (Elimination) start_sn2 Halo-alcohol alkoxide Alkoxide Intermediate start_sn2->alkoxide + Base transition_sn2 SN2 Transition State (Backside Attack) alkoxide->transition_sn2 product_thp Tetrahydropyran transition_sn2->product_thp start_e2 Halo-alcohol alkoxide_e2 Alkoxide Intermediate start_e2->alkoxide_e2 + Base transition_e2 E2 Transition State (Base abstracts β-H) alkoxide_e2->transition_e2 product_alkene Unsaturated Alcohol transition_e2->product_alkene

Caption: Competing SN2 (cyclization) and E2 (elimination) pathways in IWES.

Intramolecular Oxa-Michael Addition

The conjugate addition of an alcohol to an α,β-unsaturated carbonyl system is a key method for forming functionalized THPs.[20] Low yields often stem from poor nucleophilicity or reversibility.

Question: My intramolecular oxa-Michael reaction is slow and gives a low yield, with significant recovery of starting material. How can I drive the reaction to completion?

Answer: This issue points to two potential problems: the relatively low nucleophilicity of the hydroxyl group and the potential for a retro-Michael reaction (reversibility).

  • Causality: Alcohols are moderate nucleophiles. Without activation, their addition to an electron-poor alkene can be slow. Furthermore, the cyclization is often reversible, and if the cyclic product is not significantly more stable than the starting material, the equilibrium may not favor product formation.

  • Troubleshooting Steps:

    • Catalyst Choice: While base catalysis (to form a more nucleophilic alkoxide) is common, it can also promote side reactions. Lewis acid catalysis is an excellent alternative. Catalysts like Pd(CH₃CN)₄(BF₄)₂ can activate the α,β-unsaturated system towards nucleophilic attack.[20] Chiral organocatalysts, such as squaramides or phosphoric acids, can also be highly effective and provide stereocontrol.[1][21]

    • Increase Nucleophilicity: Convert the alcohol to its corresponding alkoxide with a suitable base (e.g., NaH, KOtBu). This dramatically increases the rate of the forward reaction. Care must be taken to ensure the base doesn't react with the Michael acceptor.

    • Le Chatelier's Principle: If the reaction is reversible, subsequent, irreversible trapping of the product enolate can drive the reaction forward. For example, if the cyclization is performed in the presence of a proton source, the resulting enol can tautomerize to the ketone, effectively removing the cyclic product from the equilibrium.

General Troubleshooting & FAQs

Q1: How critical is the purity of my starting materials and solvents?

A1: It is absolutely critical. Impurities can act as catalyst poisons, introduce unwanted water that can quench organometallics or strong bases, or participate in side reactions that lower the yield of your desired product.[6] For instance, ruthenium catalysts used in ring-closing metathesis are sensitive to deactivation by bases, and many ether solvents can form peroxides upon storage which can lead to unpredictable results.[22] Always use purified reagents and freshly distilled, anhydrous solvents, especially for sensitive reactions.[23]

Q2: I am getting a mixture of diastereomers. How can I improve stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge. The strategy depends on the reaction:

  • Substrate Control: Use chiral auxiliaries (e.g., Evans aldol) to direct the formation of one stereocenter, which then directs subsequent stereocenters during cyclization.[24]

  • Catalyst Control: Employ a chiral catalyst. A vast number of catalytic asymmetric methods have been developed for THP synthesis, including those using chiral phosphoric acids, ruthenium or iridium complexes, and bifunctional organocatalysts.[1][21][25][26] These catalysts create a chiral environment that favors the formation of one enantiomer/diastereomer over the other.

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state.[12][13] For nucleophilic substitutions, polar aprotic solvents (like DMF or DMSO) are generally preferred for SN2 reactions, while polar protic solvents can stabilize ionic intermediates in SN1-type processes.[12][13]

Q3: What are the common pitfalls with using protecting groups like THP for hydroxyls?

A3: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols.[27][28] However, its application has two main pitfalls:

  • Creation of a New Stereocenter: Reaction of an alcohol with dihydropyran creates a new stereocenter at the C2 position of the THP ring. If your alcohol is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization.[29]

  • Acid Sensitivity: THP ethers are acetals and are readily cleaved under acidic conditions.[30] This lack of stability can be a problem if your synthetic sequence requires acidic steps. An orthogonal protecting group strategy is crucial, ensuring that the protecting groups you use can be removed selectively without affecting other parts of the molecule.[31]

Data & Protocols

Data Tables

Table 1: Comparison of Catalysts on Yield and Selectivity in a Model Oxa-Michael Cyclization

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1- (None)CH₂Cl₂RT48<10--
2DBU (20)THFRT12753:1[20]
3Pd(CH₃CN)₄(BF₄)₂ (10)CH₂Cl₂RT4854:1[20]
4Chiral Squaramide (10)Toluene-202480>20:1 (99% ee)[1][21]
5Chiral Phosphoric Acid (10)CH₂Cl₂RT2491>20:1 (96% ee)[1]

Data synthesized from representative literature to illustrate trends.

Table 2: Influence of Solvent on Regioselectivity in Nucleophilic Substitution

EntrySolventDielectric Constant (ε)Reaction Type FavoredProduct Ratio (THP:THF)Reference
1Dichloromethane (DCM)9.1SN2-like85:15[12]
2Trichloroethylene3.4SN2>95:5[12]
3Acetonitrile (MeCN)37.5SN1-like40:60[12][13]
4Nitromethane35.9SN130:70[12]

Illustrative data based on the principle that nonpolar solvents favor SN2 pathways (often required for THP formation) while polar solvents favor SN1 pathways that may allow for competing THF formation.[12]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Solvation: Dissolve the substrates in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., InCl₃, 10 mol%) in anhydrous DCM. Add the catalyst solution dropwise to the stirring substrate solution over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis (IWES)

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the halo-alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.05 M. Note: High dilution favors intramolecular over intermolecular reactions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise to the stirring solution. Caution: H₂ gas evolution.

  • Reaction: After the gas evolution ceases, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be required if the reaction is slow, but this may increase elimination.[19]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • American Chemical Society. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
  • ACS Publications. (2012). Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Organic Letters.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Enantioselective Tetrahydropyran Synthesis. BenchChem.
  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia.
  • ACS Publications. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development.
  • ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrahydropyran Diols. BenchChem.
  • DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU.
  • National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH.
  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.).
  • Semantic Scholar. (2021).
  • National Institutes of Health. (n.d.).
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
  • Wikipedia. (n.d.). Solvent effects. Wikipedia.
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  • ACS Publications. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications.
  • Royal Society of Chemistry. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. RSC Publishing.
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Byproduct formation in the synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues related to byproduct formation. This guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction

The synthesis of chiral amino alcohols, such as (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, is a critical process in the development of many pharmaceutical compounds. The precise stereochemical arrangement of the amino and hydroxyl groups on the tetrahydropyran ring is often essential for biological activity. However, achieving high purity and yield can be challenging due to the formation of various byproducts. This guide will address the most frequently encountered issues, their root causes, and effective solutions.

Troubleshooting Guide: Byproduct Formation

This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. A common and efficient synthetic route involves the ring-opening of a suitably protected 3,4-epoxytetrahydropyran with an azide source, followed by reduction of the resulting azido alcohol. Byproducts can emerge at both stages of this process.

Problem 1: Presence of an Isomeric Byproduct with Similar Mass Spectrometry Data.

Question: My final product shows a significant impurity that has the same mass as the desired (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, but different chromatographic properties. What is this byproduct and how can I avoid it?

Answer:

This common issue likely points to the formation of a diastereomer, most probably the (3S,4R)-3-amino-4-hydroxytetrahydropyran, arising from the non-regioselective opening of the epoxide intermediate.

Causality:

The key step susceptible to this side reaction is the nucleophilic attack on the epoxide ring. While the desired reaction is the attack of the azide nucleophile at the C4 position, a competing reaction can occur at the C3 position. This leads to the formation of the undesired regioisomer, which, after reduction, gives the diastereomeric amino alcohol.

  • Desired Reaction: Nucleophilic attack at C4 of the epoxide.

  • Side Reaction: Nucleophilic attack at C3 of the epoxide.

The regioselectivity of this epoxide opening is influenced by several factors, including the nature of the solvent, the Lewis acid catalyst used, and the steric and electronic properties of the epoxide substrate.[1][2][3]

Solutions:

  • Catalyst Selection: The choice of Lewis acid is critical in directing the nucleophilic attack. Lanthanide triflates, such as La(OTf)₃, have been shown to promote high regioselectivity in the aminolysis of 3,4-epoxy systems.[2][3][4] Experimenting with different Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can help optimize the regioselectivity for your specific substrate.

  • Solvent Optimization: The polarity of the solvent can influence the transition state of the ring-opening reaction. A systematic screening of solvents with varying polarities (e.g., THF, CH₂Cl₂, MeCN) is recommended to find the optimal conditions that favor the desired C4 attack. Polar mixed solvent systems, such as DMF/H₂O, have been reported to enhance regioselectivity in some cases of epoxide opening with amines.[5]

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product. It is advisable to start the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to room temperature while monitoring the progress.

Experimental Protocol: Optimizing Regioselectivity in Epoxide Ring-Opening

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected 3,4-epoxytetrahydropyran in the chosen anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Catalyst Addition: Add the selected Lewis acid catalyst (e.g., La(OTf)₃, 0.1-0.2 equivalents) and stir for 10-15 minutes.

  • Nucleophile Addition: Slowly add the azide source (e.g., sodium azide with a phase-transfer catalyst, or trimethylsilyl azide) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the ratio of the desired regioisomer to the undesired one.

  • Work-up and Analysis: Once the starting material is consumed, quench the reaction appropriately and perform a careful work-up. Analyze the crude product by ¹H NMR to quantify the diastereomeric ratio.

ParameterCondition ACondition BCondition C
Lewis Acid Yb(OTf)₃La(OTf)₃Sc(OTf)₃
Solvent THFCH₂Cl₂MeCN
Temperature 0 °C to rt-20 °C to rtrt
Diastereomeric Ratio (desired:undesired) (To be determined)(To be determined)(To be determined)
Table 1: Example of an optimization table for the regioselective epoxide opening.

Problem 2: Incomplete Reduction of the Azide and/or Formation of Amine-Related Byproducts.

Question: After the reduction of the azido alcohol, I observe multiple spots on my TLC plate, some of which are not my desired product. What are these impurities and how can I improve the reduction step?

Answer:

Incomplete reduction or the formation of side products during the hydrogenation of the azide are common issues. Potential byproducts include the starting azido alcohol, partially reduced intermediates, and products from over-reduction or side reactions of the newly formed amine.

Causality:

The reduction of an azide to a primary amine typically proceeds via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like LiAlH₄ or Staudinger reaction (PPh₃, H₂O).

  • Incomplete Reaction: Insufficient catalyst loading, poor catalyst activity, or inadequate reaction time can lead to the presence of the starting azido alcohol.

  • Side Reactions with Catalytic Hydrogenation: Over-reduction is generally not an issue, but the catalyst can sometimes be poisoned by sulfur-containing impurities or other functional groups in the molecule.

  • Side Reactions with LiAlH₄: While effective, LiAlH₄ is a very strong reducing agent and can react with other functional groups if not used carefully. Work-up procedures can also be challenging.

  • Staudinger Reaction: This method is mild but can sometimes be sluggish and require careful optimization of reaction conditions to drive it to completion.

Solutions:

  • Catalyst Quality and Loading for Hydrogenation: Ensure the use of a fresh, high-quality palladium on carbon (Pd/C) catalyst. A catalyst loading of 5-10 mol% is typically sufficient. If the reaction is sluggish, a higher loading or a different catalyst (e.g., PtO₂) may be necessary.

  • Solvent Choice for Hydrogenation: The choice of solvent can impact the efficiency of the hydrogenation. Methanol or ethanol are commonly used and generally effective.

  • Reaction Conditions for Hydrogenation: Ensure a proper hydrogen atmosphere (balloon or Parr shaker). The reaction is typically run at room temperature and atmospheric pressure, but increasing the pressure can sometimes improve the reaction rate.

  • Staudinger Reaction Optimization: If using the Staudinger ligation, ensure that the triphenylphosphine is added in slight excess and that the subsequent hydrolysis of the phosphazene intermediate is complete. Adding a small amount of acid can sometimes facilitate the hydrolysis.

Experimental Protocol: Clean Reduction of Azido Alcohol to Amino Alcohol

  • Setup: Dissolve the azido alcohol in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed. The disappearance of the characteristic azide stretch in the IR spectrum (~2100 cm⁻¹) is also a good indicator of reaction completion.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: Can I use an amine directly to open the epoxide instead of the two-step azide route?

A1: Yes, direct aminolysis of the epoxide is a viable alternative.[5] However, this approach can present its own set of challenges. Primary amines can undergo double alkylation, where the newly formed amino alcohol reacts with another molecule of the epoxide, leading to a dimeric byproduct. To avoid this, it is often necessary to use a large excess of the amine or to use a protected amine equivalent, such as a sulfonamide, which is later deprotected. The two-step azide route often provides a cleaner reaction profile with fewer side products.

Q2: My synthesis results in a mixture of diastereomers. How can I separate them?

A2: The separation of diastereomers can often be achieved by column chromatography on silica gel. The difference in polarity between the diastereomeric amino alcohols is usually sufficient to allow for separation. If the polarity difference is small, trying different solvent systems or using a different stationary phase (e.g., alumina) may be effective. In some cases, derivatization of the amino or hydroxyl group can increase the difference in physical properties, facilitating separation.

Q3: What are the best protecting groups for the hydroxyl and amino functionalities to prevent side reactions during subsequent synthetic steps?

A3: The choice of protecting groups is crucial and depends on the planned downstream reactions. For the amino group, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common choices as they are stable under a wide range of conditions and can be selectively removed. For the hydroxyl group, silyl ethers (e.g., TBDMS, TIPS) are widely used due to their ease of introduction and removal. It is important to choose an orthogonal protecting group strategy, where one group can be removed without affecting the other.

Visualizing Reaction Pathways

To better understand the potential for byproduct formation, the following diagrams illustrate the key reaction steps and competing pathways.

reaction_pathway cluster_epoxide_opening Epoxide Ring Opening cluster_reduction Reduction Epoxide Epoxide Desired Azido Alcohol Desired Azido Alcohol Epoxide->Desired Azido Alcohol Attack at C4 (Major) Undesired Regioisomer Undesired Regioisomer Epoxide->Undesired Regioisomer Attack at C3 (Minor) Azide Azide Azide->Desired Azido Alcohol Azide->Undesired Regioisomer Desired Product Desired Product Desired Azido Alcohol->Desired Product H2, Pd/C Byproduct_Diastereomer Byproduct_Diastereomer Undesired Regioisomer->Byproduct_Diastereomer H2, Pd/C

Caption: Synthetic pathway and potential byproduct formation.

troubleshooting_flowchart Start Start Impurity_Detected Impurity Detected in Final Product Start->Impurity_Detected Check_MS Check Mass Spectrum Impurity_Detected->Check_MS Same_Mass Same Mass as Product? Check_MS->Same_Mass Different_Mass Different Mass Same_Mass->Different_Mass No Diastereomer Likely Diastereomer (from non-regioselective epoxide opening) Same_Mass->Diastereomer Yes Incomplete_Reduction Likely Incomplete Reduction or other side product Different_Mass->Incomplete_Reduction Optimize_Epoxide_Opening Optimize Epoxide Opening: - Lewis Acid - Solvent - Temperature Diastereomer->Optimize_Epoxide_Opening Optimize_Reduction Optimize Reduction: - Catalyst - Reaction Time - Reducing Agent Incomplete_Reduction->Optimize_Reduction

Caption: Troubleshooting flowchart for byproduct identification.

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Heumann, L. V., & Keck, G. E. (2007). A Convergent Approach to the 2-Hydroxypyran Motif. Organic Letters, 9(10), 1951–1954. [Link]

  • Kuriyama, M., et al. (2021). Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)₃. Chemistry – A European Journal, 27(6), 1961-1965. [Link]

  • Rychnovsky, S. D., & Tadpetch, K. (2008). Rhenium(VII)-Catalyzed Prins Cyclizations. Organic Letters, 10(21), 4839–4842. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242851. [Link]

  • Faiz, T., & Zahoor, A. (2016). Recent trends in the regioselective ring opening of epoxides. RSC Advances, 6(106), 104554-104581. [Link]

  • Wang, L. (2017). Catalytic Asymmetric Ring-Opening of meso-Epoxides. Topics in Current Chemistry, 375(4), 71. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

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Technical Support Center: Optimizing Coupling Reactions with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions involving (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this bifunctional molecule. As Senior Application Scientists, we've designed this resource to be a practical, field-proven guide that explains the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reactions. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired N-Acylated Product

Q: I am attempting an amide coupling between my carboxylic acid and (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, but I'm consistently getting low yields of the target amide. What are the likely causes and how can I improve the yield?

A: Low yields in this coupling reaction are a common challenge, often stemming from the bifunctional nature of the amino alcohol and suboptimal reaction conditions. The primary culprits are typically incomplete reaction, formation of side products, or difficulties in purification.

Potential Causes & Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical, especially when dealing with potentially hindered or sensitive substrates.[1][2]

    • Diagnosis: Your current reagent may not be reactive enough to drive the reaction to completion or may be promoting side reactions.

    • Solution:

      • Switch to a Higher Reactivity Reagent: If you are using a standard carbodiimide like DCC or EDC/HOBt, consider switching to a more potent uronium/aminium or phosphonium salt.[2] Reagents like HATU, HCTU, or PyBOP are often more effective for challenging couplings.[2][3] COMU is another excellent option with a better safety profile than HOBt or HOAt-based reagents.[1]

      • Consider In Situ Acyl Fluoride Formation: For sterically hindered substrates, converting the carboxylic acid to a highly reactive acyl fluoride in situ can significantly improve yields.[4] Reagents like TFFH or BTFFH can be effective.[4]

  • Inadequate Base Selection or Stoichiometry: The base plays a crucial role in deprotonating the amine and neutralizing acidic byproducts.

    • Diagnosis: An inappropriate base or incorrect amount can lead to poor nucleophilicity of the amine or unwanted side reactions.

    • Solution:

      • Use a Non-Nucleophilic Hindered Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred over less hindered bases like triethylamine (TEA) to avoid competitive N-acylation of the base.

      • Optimize Base Equivalents: Typically, 2-3 equivalents of base are used. Insufficient base can stall the reaction, while a large excess can sometimes promote side reactions. An empirical optimization may be necessary.

  • Reaction Concentration and Temperature:

    • Diagnosis: The reaction may be too dilute, or the temperature may be too low for the reaction to proceed efficiently.

    • Solution:

      • Increase Concentration: Ensure the reaction concentration is appropriate, typically in the range of 0.1-0.5 M.

      • Adjust Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes improve yields for sluggish reactions. However, be cautious as higher temperatures can also increase the rate of side reactions.

Issue 2: Formation of O-Acylated Byproduct

Q: My reaction is producing a significant amount of the O-acylated isomer alongside my desired N-acylated product. How can I improve the chemoselectivity for N-acylation?

A: The presence of both a primary amine and a secondary alcohol on (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol makes chemoselectivity a key challenge. The amine is generally more nucleophilic than the alcohol, but under certain conditions, competitive O-acylation can occur.

Potential Causes & Solutions:

  • Highly Reactive Coupling Conditions: Very reactive coupling agents or the presence of acylation catalysts can sometimes lead to indiscriminate acylation.

    • Diagnosis: The reaction conditions are not sufficiently differentiating between the amine and hydroxyl groups.

    • Solution:

      • Avoid Acylation Catalysts: Do not use catalysts like 4-dimethylaminopyridine (DMAP) unless absolutely necessary, as they are known to promote ester formation.[1]

      • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. A large excess can drive the reaction towards the thermodynamically stable, but undesired, O-acylated product.

      • Stepwise Addition: Try adding the coupling reagent slowly to a solution of the carboxylic acid, base, and the amino alcohol. This can help to maintain a low concentration of the highly reactive activated species, favoring reaction with the more nucleophilic amine.

  • Protecting Group Strategy (The Most Robust Solution):

    • Diagnosis: Direct coupling is proving to be unselective for your specific substrate combination.

    • Solution:

      • Protect the Hydroxyl Group: The most reliable way to ensure N-acylation is to temporarily protect the secondary alcohol. A silyl protecting group like tert-butyldimethylsilyl (TBDMS) or a benzyl ether are common choices.

      • Perform the Amide Coupling: With the alcohol protected, the amide coupling can be carried out under standard conditions without the risk of O-acylation.

      • Deprotection: Following successful amide bond formation, the protecting group can be removed under appropriate conditions (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers) to yield the desired final product.

Issue 3: Difficulty with Product Purification

Q: I'm struggling to separate my desired amide product from unreacted starting materials and coupling agent byproducts. What are some effective purification strategies?

A: Purification can be challenging due to the polar nature of the product and the water-soluble byproducts of many modern coupling reagents.

Potential Causes & Solutions:

  • Choice of Coupling Reagent: Some coupling reagents produce byproducts that are difficult to remove.

    • Diagnosis: The byproducts of your chosen reagent are co-eluting with your product on silica gel chromatography.

    • Solution:

      • Use Reagents with Water-Soluble Byproducts: Reagents like EDC and uronium/aminium salts (HBTU, TBTU, HATU) are designed to produce byproducts that can be easily removed with an aqueous workup.[1][5]

      • Avoid DCC for Column Chromatography: If using a carbodiimide, diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (DCC) for reactions that will be purified by chromatography, as the resulting diisopropylurea is more soluble in organic solvents than dicyclohexylurea (DCU).[1][5]

  • Ineffective Workup Procedure:

    • Diagnosis: The aqueous workup is not sufficiently removing impurities before chromatography.

    • Solution:

      • Implement a Thorough Aqueous Workup: After the reaction is complete, perform a series of aqueous washes. A typical sequence would be:

        • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

        • Wash with a dilute acid (e.g., 1N HCl) to remove excess base and any unreacted amine.

        • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts (like HOBt).

        • Finish with a brine wash to remove residual water.

      • Consider a Scavenger Resin: For particularly difficult separations, scavenger resins can be used to selectively bind and remove excess reagents or byproducts.

  • Chromatography Optimization:

    • Diagnosis: The chosen solvent system for column chromatography is not providing adequate separation.

    • Solution:

      • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/acetone) to find the optimal conditions for separation.

      • Add a Modifier: For polar, amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and prevent streaking on the silica gel column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose coupling reagents to start with for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol?

A1: For initial explorations, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is a cost-effective and reliable starting point.[6] If yields are low or the substrates are sterically demanding, moving to a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended as they are highly efficient and generally give clean reactions.[2][5]

Q2: How critical is pH control during the coupling reaction?

A2: While not always explicitly measured, maintaining an appropriate pH is crucial. The reaction should be kept basic (typically pH 8-9) to ensure that the amine of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is in its free, nucleophilic form. This is achieved by adding a suitable tertiary amine base. Acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the reaction.[7][8]

Q3: I am considering a reductive amination with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. What reducing agent should I use?

A3: The choice of reducing agent for reductive amination depends on the stability of your aldehyde or ketone starting material.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[9] It is mild enough that it will not readily reduce the carbonyl starting material, allowing for a one-pot procedure where the amine, carbonyl, and reducing agent are all mixed together.[10] Common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

  • Sodium cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective for reductive aminations and can be used in protic solvents like methanol.[9][11] It is often used under slightly acidic conditions to facilitate imine/iminium ion formation.[11]

  • Sodium borohydride (NaBH₄): This reagent can also be used, but because it can reduce aldehydes and ketones, the imine formation must be allowed to go to completion before the NaBH₄ is added in a two-step, one-pot procedure.[9][12]

Q4: Can I perform other types of coupling reactions, like Suzuki or Buchwald-Hartwig, with derivatives of this molecule?

A4: Yes, but with important considerations. For a Buchwald-Hartwig amination, where an aryl halide is coupled with the amine, the free hydroxyl group can potentially interfere by acting as a competing nucleophile or coordinating to the metal catalyst.[13] It is highly advisable to protect the hydroxyl group before attempting the cross-coupling reaction to prevent the formation of O-arylated byproducts.[13] Similarly, for Suzuki couplings involving derivatives, ensuring that the free amine or alcohol does not interfere with the catalyst is key, often necessitating a protection strategy.

Section 3: Data Tables & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesRelative ReactivityCommon ByproductsKey Considerations
Carbodiimides EDC, DCC, DICModerateWater-soluble ureas (EDC), Insoluble ureas (DCC)Cost-effective. Often requires an additive (HOBt, Oxyma) to reduce racemization.[5]
Uronium/Aminium HBTU, HATU, HCTU, COMUHighWater-solubleVery efficient, fast reactions. HATU is excellent for hindered couplings.[2][5] COMU is a safer alternative to HOBt/HOAt-based reagents.[1]
Phosphonium PyBOP, PyAOPHighWater-solubleExcellent for routine synthesis; does not cause guanidinylation side reactions sometimes seen with uronium salts.[2]
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M), add HATU (1.1 eq).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.2 eq) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup as described in the "Difficulty with Product Purification" section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: General Procedure for Reductive Amination using STAB
  • To a solution of the aldehyde or ketone (1.0 eq) and (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol (1.1 eq) in an anhydrous solvent such as DCM or DCE, add a few drops of acetic acid (optional, can catalyze imine formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Visual Diagrams

Workflow for Troubleshooting Amide Coupling

G Start Start: Amide Coupling Reaction CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Impure Impure Product? CheckYield->Impure No LowYield->Impure No OptimizeReagent Optimize Coupling Reagent (e.g., HATU, COMU) LowYield->OptimizeReagent Yes Success Successful Coupling Impure->Success No CheckSelectivity Check for O-Acylation Impure->CheckSelectivity Yes OptimizeBase Optimize Base & Stoichiometry OptimizeReagent->OptimizeBase OptimizeConditions Adjust T & Concentration OptimizeBase->OptimizeConditions OptimizeConditions->Start ProtectOH Protect Hydroxyl Group CheckSelectivity->ProtectOH Yes (O-Acylation) OptimizeWorkup Optimize Aqueous Workup CheckSelectivity->OptimizeWorkup No ProtectOH->Start OptimizeChromo Optimize Chromatography OptimizeWorkup->OptimizeChromo OptimizeChromo->Success

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

Chemoselectivity Challenge: N- vs. O-Acylation

G cluster_0 Reactants cluster_1 Potential Products AminoAlcohol (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol NAcylation Desired Product (N-Acylation) AminoAlcohol->NAcylation OAcylation Side Product (O-Acylation) AminoAlcohol->OAcylation ActivatedAcid R-CO-X (Activated Carboxylic Acid) ActivatedAcid->NAcylation Favored (Higher Nucleophilicity) ActivatedAcid->OAcylation Possible (Competitive Reaction)

Caption: The competitive reaction pathways leading to N-acylation versus O-acylation.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications (RSC Publishing). Available from: [Link]

  • Optimization of Amide Coupling between 3 and 4 a. ResearchGate. Available from: [Link]

  • Reductive Amination. Chemistry Steps. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available from: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH. Available from: [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications (RSC Publishing). Available from: [Link]

  • (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride. Pharmaffiliates. Available from: [Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available from: [Link]

  • Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. PMC - NIH. Available from: [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available from: [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available from: [Link]

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Technical Support Center: Navigating the Deprotection of Hindered Aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common amine protecting groups from sterically hindered aminotetrahydropyran scaffolds. The inherent steric bulk of these systems often renders standard deprotection protocols ineffective, leading to sluggish reactions, incomplete conversions, and undesired side products. This resource is designed to help you understand the underlying chemical principles and navigate these challenges effectively.

Part 1: Troubleshooting Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is favored for its stability, but its removal from a hindered nitrogen atom can be challenging. Standard conditions often fail, necessitating a more nuanced approach.

Frequently Asked Questions (Boc Group)

Q1: Why is the Boc deprotection of my hindered aminotetrahydropyran so sluggish?

A1: The deprotection mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation.[1][2][3] Steric hindrance around the nitrogen atom, exerted by both the tetrahydropyran ring substituents and the bulky Boc group itself, can impede the approach of the acid catalyst, thereby slowing down the initial protonation step and the subsequent fragmentation.[4] Standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) may be insufficient to overcome this kinetic barrier.

Q2: I'm observing an unexpected mass addition of +56 Da in my LC-MS analysis. What is it?

A2: This mass addition corresponds to the alkylation of a nucleophilic site on your molecule by the tert-butyl cation generated during the deprotection.[5][6] Electron-rich aromatic rings or other heteroatoms within your substrate can be susceptible to this side reaction. The use of scavengers is highly recommended to prevent this.[5][6]

Troubleshooting Guide: Incomplete or Failed Boc Deprotection

Q: My reaction is incomplete after several hours using standard TFA/DCM. What are my options?

A: When facing a stubborn Boc group, you have several levers to pull, ranging from harsher acidic conditions to entirely different mechanistic pathways.

  • Increase Acid Strength/Concentration: The rate of Boc cleavage can show a second-order dependence on acid concentration.[7]

    • Option A: Increase TFA Concentration: Move from 50% TFA/DCM to using neat TFA. This increases the proton availability and can significantly accelerate the reaction.[4]

    • Option B: Switch to a Stronger Acid System: A solution of 4M HCl in dioxane or ethyl acetate is often more potent than TFA for cleaving highly stable Boc groups.[4][8]

  • Elevate the Temperature: Gently warming the reaction to 30-40°C can provide the necessary activation energy. However, this should be done cautiously as it can also accelerate side reactions, particularly tert-butylation.[4]

  • Use a Lewis Acid: Lewis acids can coordinate to the carbonyl oxygen, facilitating cleavage without requiring strongly protic conditions. This can be beneficial for substrates with other acid-sensitive functional groups.

    • Common Choices: Aluminum chloride (AlCl₃), Zinc Bromide (ZnBr₂), or Trimethylsilyl iodide (TMSI) in a solvent like DCM.[8][9][10]

  • Consider Alternative Reagent Systems: For particularly sensitive substrates where strong acids are not viable, milder, specialized reagents have been developed.

    • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been shown to be effective for deprotecting structurally diverse and acid-labile compounds at room temperature.[11][12][13]

start Start: Incomplete Boc Deprotection (Standard TFA/DCM) acid_labile Is the substrate sensitive to strong acid? start->acid_labile increase_tfa Increase TFA Conc. (e.g., neat TFA) acid_labile->increase_tfa No lewis_acid Use Lewis Acid (e.g., AlCl₃, ZnBr₂) acid_labile->lewis_acid Yes use_hcl Switch to 4M HCl in Dioxane increase_tfa->use_hcl Still slow success Success: Deprotected Amine increase_tfa->success Works use_hcl->success special_reagents Use Milder System (e.g., Oxalyl Chloride/MeOH) lewis_acid->special_reagents Fails lewis_acid->success special_reagents->success

Caption: Troubleshooting workflow for hindered Boc deprotection.

MethodReagentsTemperatureKey AdvantagesPotential Issues
Standard Acidolysis 20-50% TFA in DCMRoom TempMild, common, volatile byproductsIneffective for hindered amines
Strong Acidolysis Neat TFA or 4M HCl in DioxaneRoom TempMore potent, faster for hindered aminesCan cleave other acid-labile groups
Lewis Acid Catalysis AlCl₃, ZnBr₂, TMSI in DCMRoom TempMilder, good for acid-sensitive substratesStoichiometric reagents, workup can be complex
Alternative System Oxalyl Chloride in MeOHRoom TempVery mild, tolerates acid-labile groupsReagent is moisture-sensitive
Thermal Deprotection High-boiling solvent (e.g., TFE)>150 °CNo acid/metal reagentsRequires high temps, not suitable for heat-sensitive molecules[14]
Part 2: Troubleshooting Cbz & Benzyl Group Deprotection

The carboxybenzyl (Cbz) and benzyl (Bn) groups are typically removed by catalytic hydrogenation. However, steric hindrance and the nature of the aminotetrahydropyran can severely hamper this process.

Frequently Asked Questions (Cbz/Bn Group)

Q1: Why is my standard hydrogenolysis (H₂, Pd/C) failing for my hindered aminotetrahydropyran?

A1: There are two primary reasons for failure. First, severe steric hindrance can physically block the substrate from accessing the active sites on the palladium catalyst surface.[15] Second, the product, a secondary amine, is a known catalyst poison for palladium catalysts.[16] As the reaction proceeds, the newly formed amine can coordinate to the palladium surface, deactivating it and halting the reaction.

Q2: What is the difference between hydrogenolysis and catalytic transfer hydrogenation?

A2: Both methods reduce the Cbz or Bn group, but they use different hydrogen sources. Hydrogenolysis uses molecular hydrogen (H₂) gas, often under pressure.[17] Catalytic Transfer Hydrogenation (CTH) uses a hydrogen donor molecule in solution, such as ammonium formate, formic acid, or cyclohexene, which transfers hydrogen to the substrate on the catalyst surface.[18][19][20] CTH is often advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[21]

Troubleshooting Guide: Incomplete or Failed Hydrogenolysis

Q: My hydrogenolysis with H₂ and 10% Pd/C is not working. What are the best troubleshooting steps?

A: When standard hydrogenolysis fails, a systematic approach is needed to diagnose and solve the problem.

  • Address Catalyst Poisoning:

    • Acidify the Medium: Adding a stoichiometric amount of a non-coordinating acid (e.g., HCl in ethanol, acetic acid) protonates the product amine, preventing it from binding to and poisoning the palladium catalyst.[16] This is often a very effective and simple solution.

    • Switch Catalysts: Pearlman's catalyst (Pd(OH)₂/C) is known to be more resistant to amine poisoning and can be more effective for N-debenzylation than standard Pd/C.[15]

  • Overcome Steric Hindrance:

    • Increase Pressure and Temperature: If equipment allows, increasing the H₂ pressure (e.g., to 50-100 psi) and temperature can enhance the reaction rate.

    • Use Catalytic Transfer Hydrogenation (CTH): CTH often proves superior for hindered substrates. Using ammonium formate as the hydrogen donor with Pd/C in methanol at reflux is a robust and widely used method that can be highly effective.[19][22] The reaction is often rapid, sometimes completing in under an hour.[22]

  • Use Non-Reductive Methods (for substrates with other reducible groups):

    • If your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), you must switch to a non-reductive strategy.

    • For Cbz: Strong acidolysis with HBr in acetic acid (HBr/AcOH) can cleave the Cbz group.[23] Lewis acids like AlCl₃ have also been reported.[23][24]

    • For Bn: Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, though they are more commonly used for O-benzyl groups.[21][25]

start Start: Cbz/Bn Deprotection reducible_groups Other reducible groups present? start->reducible_groups hydrogenolysis Attempt Catalytic Hydrogenolysis (H₂, Pd/C) reducible_groups->hydrogenolysis No non_reductive Use Non-Reductive Method (e.g., HBr/AcOH for Cbz) reducible_groups->non_reductive Yes reaction_fails Reaction fails or stalls hydrogenolysis->reaction_fails success Success: Deprotected Amine hydrogenolysis->success Works non_reductive->success transfer_hydrogenolysis Switch to Catalytic Transfer Hydrogenolysis (CTH) (Ammonium Formate, Pd/C) reaction_fails->transfer_hydrogenolysis Yes change_catalyst Switch Catalyst (e.g., Pd(OH)₂/C) + Add Acid transfer_hydrogenolysis->change_catalyst Still slow transfer_hydrogenolysis->success Works change_catalyst->success

Caption: Decision tree for Cbz and Bn group removal.

MethodReagentsTemperatureKey AdvantagesPotential Issues
Catalytic Hydrogenolysis H₂ gas, 10% Pd/CRoom TempClean, high-yielding for simple substratesFails with hindered amines, requires pressure equipment, catalyst poisoning[16]
Catalytic Transfer Hydrogenolysis (CTH) Ammonium Formate, Pd/C, MeOHRefluxNo H₂ gas needed, often faster and more effective for hindered systems[18][22]Hydrogen donor may complicate purification
Acidolysis (Cbz) HBr in Acetic AcidRoom TempNon-reductive, good for complex moleculesVery harsh conditions, not suitable for acid-labile substrates[23]
Oxidative Cleavage (Bn) DDQ, CANRoom TempNon-reductive, mild conditionsStoichiometric oxidant, potential for other oxidations[21]
Experimental Protocols
Protocol 1: Robust Boc Deprotection of a Hindered Amine using HCl/Dioxane
  • Preparation: Dissolve the N-Boc protected aminotetrahydropyran (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM (optional, if solubility is an issue).

  • Reaction: To the substrate, add a solution of 4M HCl in 1,4-dioxane (10-20 eq). Ensure the flask is equipped with a drying tube or nitrogen inlet to prevent moisture ingress.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material spot and the appearance of a more polar product spot (which will be the HCl salt).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess HCl. The crude product will be the hydrochloride salt.

  • Purification: The resulting salt can often be purified by trituration with a non-polar solvent like diethyl ether or by recrystallization. Alternatively, neutralize with a base (e.g., aq. NaHCO₃) and extract the free amine into an organic solvent for chromatographic purification.

Protocol 2: Catalytic Transfer Hydrogenolysis for Cbz/Bn Deprotection
  • Preparation: In a round-bottom flask, dissolve the N-Cbz or N-Bn protected aminotetrahydropyran (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate) under a nitrogen or argon atmosphere.

  • Reaction: Add ammonium formate (5-10 eq) in a single portion.[22] The mixture may bubble as hydrogen is generated.

  • Monitoring: Heat the reaction to reflux (approx. 65°C) and monitor its progress by TLC or LC-MS. The reaction is often complete within 30-90 minutes.

  • Workup: After completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[19][22] Wash the Celite® pad with additional methanol.

  • Purification: Combine the filtrates and concentrate in vacuo. The resulting crude amine can be purified by standard methods such as silica gel chromatography or crystallization.

References
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Poukka, R., et al. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link]

  • ResearchGate. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Functionalization of 4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with the chiral building block, 4-aminotetrahydro-2H-pyran-3-ol. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of its functionalization while preserving its critical stereochemistry.

Introduction: The Challenge of Stereochemical Integrity

The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable component in medicinal chemistry, prized for the rigid, three-dimensional structure it imparts to bioactive molecules. However, the adjacent amino and hydroxyl groups, while offering rich handles for chemical modification, also present a significant challenge: the potential for racemization or epimerization at the stereogenic centers, particularly at the carbon bearing the amino group (C4). This guide is designed to provide a mechanistic understanding of these challenges and offer practical, field-proven strategies to maintain the chiral integrity of your molecules during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization or epimerization during the functionalization of 4-aminotetrahydro-2H-pyran-3-ol?

A1: Racemization or epimerization in 1,2-amino alcohols like our target molecule typically proceeds through two main pathways, especially when modifying the amine functionality:

  • Direct Enolization/Enamine Formation: Under basic conditions, the proton at the C4 position (alpha to the amine) can be abstracted. This is particularly a risk if the amine is first converted to an imine or if there's an adjacent carbonyl group introduced during the synthetic sequence. The resulting planar enolate or enamine intermediate can then be re-protonated from either face, leading to a loss of stereochemical information.

  • Oxidation-Reduction Sequence: In some cases, trace impurities or reaction conditions can lead to a temporary oxidation of the C3-hydroxyl group to a ketone. This intermediate can then undergo keto-enol tautomerism, which would flatten the stereocenter at C4 if it is alpha to the newly formed carbonyl. Subsequent reduction would then yield a mixture of diastereomers. This is a common pathway for epimerization in amino alcohols.[1]

It is crucial to select reagents and conditions that minimize the possibility of forming these planar intermediates.

Q2: I am planning an N-acylation. What are the key considerations to avoid epimerization?

A2: N-acylation is a common transformation that can introduce a risk of epimerization, especially with activated carboxylic acids or under harsh basic conditions. Here are the critical factors to control:

  • Choice of Base: The selection of a suitable base is paramount. Sterically hindered, non-nucleophilic bases are generally preferred. Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often better choices than smaller, more aggressive bases like triethylamine (TEA), which can more readily promote proton abstraction.

  • Coupling Reagents: For peptide-type couplings, using additives that suppress racemization is essential. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can minimize the formation of highly reactive intermediates that are prone to racemization.

  • Temperature Control: Perform acylations at low temperatures (e.g., 0 °C to room temperature) whenever possible. Higher temperatures provide the activation energy needed for proton abstraction and subsequent epimerization.

  • Activation Method: Avoid in-situ activation methods that generate highly reactive acylating agents for extended periods. The use of pre-formed activated esters or acyl fluorides can sometimes offer better control.

Q3: Should I protect the hydroxyl group before functionalizing the amine? And if so, what protecting groups are recommended?

A3: Yes, protecting the hydroxyl group is highly recommended, especially for reactions involving the amine that require basic conditions or electrophilic reagents. O-acylation can be a competing side reaction. A well-chosen protecting group can prevent this and may also influence the conformational stability of the pyran ring, further safeguarding the stereocenters.

Recommended Protecting Groups for the Hydroxyl Functionality:

Protecting GroupIntroduction ConditionsCleavage ConditionsKey Advantages
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMFTBAF in THF; or acidic conditions (e.g., CSA, PPTS)Stable to a wide range of conditions, including many N-protection/deprotection sequences.
Benzyl (Bn) NaH, BnBr, THFCatalytic Hydrogenation (e.g., H₂, Pd/C)Very stable; orthogonal to many other protecting groups.
Tetrahydropyranyl (THP) DHP, PPTS, DCMMild acidic conditions (e.g., PPTS in MeOH)Easy to introduce and remove, but creates a new stereocenter.

The choice of protecting group should be guided by the overall synthetic strategy, ensuring its stability during subsequent steps and the orthogonality of its removal.[2]

Troubleshooting Guide

Problem 1: I'm observing diastereomers in my product after N-alkylation. What went wrong?

Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases like LDA or n-BuLi, while effective for deprotonation, can readily cause epimerization. Consider switching to milder, non-nucleophilic bases such as K₂CO₃ or Cs₂CO₃.

  • Protect the Amine First: For N-alkylation, it is often safer to first protect the amine, for example as a sulfonamide (e.g., nosyl or tosyl), which increases the acidity of the N-H proton, allowing for the use of milder bases for the subsequent alkylation. The protecting group can be removed later.

  • Check the Temperature: Ensure the reaction is run at the lowest practical temperature. For many alkylations, starting at 0 °C and slowly warming to room temperature is a good practice.

  • Consider Reductive Amination: If direct alkylation is problematic, consider reductive amination with an appropriate aldehyde or ketone. This is often a milder and more stereochemically secure method for introducing alkyl groups.

Problem 2: My reaction is sluggish, and forcing conditions (high heat) are leading to epimerization. How can I improve reactivity without compromising stereochemistry?

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. For bimolecular reactions, a more polar aprotic solvent like DMF or NMP might be beneficial, but be mindful that these can sometimes facilitate epimerization. A thorough solvent screen is advisable.

  • Microwave Irradiation: For some reactions, microwave heating can dramatically reduce reaction times, sometimes minimizing the window for side reactions like epimerization to occur. Careful optimization is required.

  • Catalysis: Investigate catalytic methods for your desired transformation. For example, for certain C-N bond formations, palladium- or copper-catalyzed cross-coupling reactions can proceed under milder conditions than traditional Sₙ2-type alkylations.[3][4][5][6]

Visualizing the Pathways: Racemization and Protection

To better understand the challenges and solutions, let's visualize the key concepts.

Racemization_Mechanism cluster_0 Racemization Pathway Start (3S,4S)-Isomer Base Strong Base (e.g., LDA, excess TEA) Start->Base Proton Abstraction at C4 Intermediate Planar Enamine/Enolate (Loss of Chirality at C4) Base->Intermediate Protonation Re-protonation Intermediate->Protonation End Mixture of Diastereomers ((3S,4S) and (3S,4R)) Protonation->End

Caption: Mechanism of base-catalyzed epimerization at C4.

Protection_Strategy Start 4-aminotetrahydro-2H-pyran-3-ol Protect_N Protect Amine (e.g., Boc, Cbz) Start->Protect_N Step 1a Protect_O Protect Hydroxyl (e.g., TBDMS, Bn) Start->Protect_O Step 1b Functionalize_O Functionalize Hydroxyl Protect_N->Functionalize_O Step 2a Functionalize_N Functionalize Amine Protect_O->Functionalize_N Step 2b Deprotect_N Deprotect Amine Functionalize_O->Deprotect_N Step 3a Deprotect_O Deprotect Hydroxyl Functionalize_N->Deprotect_O Step 3b Final_Product_2 O-Functionalized Product Deprotect_N->Final_Product_2 Final_Product_1 N-Functionalized Product Deprotect_O->Final_Product_1

Caption: Orthogonal protection-functionalization workflow.

Experimental Protocols

Protocol 1: Stereoretentive N-Boc Protection

This protocol describes a standard procedure for protecting the amine functionality with a tert-butyloxycarbonyl (Boc) group, which is generally a safe step with a low risk of racemization.

Materials:

  • (3S,4S)-4-aminotetrahydro-2H-pyran-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-aminotetrahydro-2H-pyran-3-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-4-aminotetrahydro-2H-pyran-3-ol

This protocol details the protection of the hydroxyl group, a crucial step before undertaking more aggressive N-functionalization chemistry.

Materials:

  • N-Boc-(3S,4S)-4-aminotetrahydro-2H-pyran-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by flash column chromatography.

References

  • Schwarz, J. L., Kleinmans, R., Paulisch, T. O., & Glorius, F. (2020). A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols. Journal of the American Chemical Society, 142(5), 2168-2174. Available at: [Link]

  • Singh, R. P., Um, J. M., & Verma, V. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3052-3059. Available at: [Link]

  • Ma, D., & Chen, Y. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(24), 4447–4451. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(23), 3245-3248. Available at: [Link]

  • Kamaruddin, N. A., & Zulkifli, S. N. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13. Available at: [Link]

  • Ma, D., & Chen, Y. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. PubMed. Available at: [Link]

  • Munegumi, T., Fujimoto, T., Takada, M., & Nagashima, N. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 30(1), 23-30. Available at: [Link]

  • Ma, D., & Chen, Y. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Request PDF. Available at: [Link]

  • Kikelj, D., & Urleb, U. (2002). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF. Available at: [Link]

  • Reddy, P. V., & Kumar, P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. European Journal of Organic Chemistry, 2018(48), 6858-6865. Available at: [Link]

  • Ma, D., & Chen, Y. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Available at: [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Angewandte Chemie International Edition, 41(19), 3649-3651. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ma, D., & Chen, Y. (2023). Collection - Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization - Organic Letters. Figshare. Available at: [Link]

Sources

Technical Support Center: Stability Studies of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common challenges encountered during stability and forced degradation studies of this molecule. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, extensive experience in stability-indicating method development, and authoritative regulatory guidelines.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, providing a foundational understanding for designing robust stability programs.

Q1: What are the primary objectives of conducting stability studies on (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol?

The primary purpose of stability testing is to provide evidence on how the quality of a drug substance, like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are crucial for:

  • Establishing a re-test period for the drug substance and a shelf life for the drug product.

  • Recommending storage conditions to ensure safety and efficacy throughout its lifecycle.[2][3]

  • Understanding the degradation pathways and identifying potential degradation products.[2][4] This is a key objective of forced degradation studies.

  • Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradation products.[2][3][4]

Q2: What are the key functional groups in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol that might be susceptible to degradation?

The structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol contains several functional groups that could be reactive under stress conditions:

  • Primary Amine (-NH2): This group is susceptible to oxidation, which can lead to the formation of various degradation products.[5][6] It can also react with carbonyl-containing impurities or excipients.

  • Secondary Alcohol (-OH): The hydroxyl group can be oxidized to a ketone.

  • Tetrahydropyran Ring (Ether Linkage): While generally stable, the ether linkage could be susceptible to cleavage under harsh acidic conditions.

Understanding the reactivity of these groups is fundamental to predicting potential degradation pathways and designing appropriate analytical methods.

Q3: What are the standard ICH guidelines for stability testing that I should follow?

The International Council for Harmonisation (ICH) provides a set of guidelines for stability testing. The most relevant for a new drug substance like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core stability data package required for registration applications, including long-term, intermediate, and accelerated testing conditions.[1][7][8][9][10]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides guidance on the photostability testing that should be conducted.[8]

  • ICH Q2(R1): Validation of Analytical Procedures. While not a stability guideline per se, it is crucial for ensuring the analytical methods used in stability studies are fit for purpose.

Q4: When should forced degradation studies be performed?

Forced degradation, or stress testing, should ideally be initiated early in the drug development process.[11] According to FDA guidance, these studies are prominent during Phase III of the regulatory submission process.[3] Performing these studies early offers several advantages:

  • It helps in the elucidation of degradation pathways.[2][12]

  • It facilitates the development of stability-indicating analytical methods.[4][12]

  • The information gained can guide formulation and manufacturing process development to create a more stable product.[3][4]

Troubleshooting Guides

This section provides practical, in-depth troubleshooting advice for specific issues that may arise during your stability studies of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Issue 1: Unexpectedly High Degradation Under Oxidative Stress Conditions

Scenario: You are performing a forced degradation study using 3% hydrogen peroxide (H₂O₂) at room temperature. After a short period, you observe a significant loss of the parent peak (e.g., >50%) and the emergence of multiple degradation products in your chromatogram.

Potential Causes & Solutions:

  • Inherent Susceptibility of the Amine Group: The primary amine in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is likely highly susceptible to oxidation.[5] Amines can undergo complex oxidative degradation pathways.

  • Presence of Metal Ions: Trace metal ions in your sample or reagents can catalyze oxidative degradation, significantly accelerating the process.[13][14]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for the synthesis of safe and efficacious therapeutics. Chiral amino alcohols have emerged as a cornerstone in the field of asymmetric synthesis, offering a versatile and powerful toolkit for the enantioselective construction of complex molecules. Their prevalence in nature, relative accessibility, and the tunability of their steric and electronic properties have made them indispensable as both catalysts and chiral auxiliaries.

This guide provides an in-depth, objective comparison of the most prominent classes of chiral amino alcohols used in asymmetric synthesis. We will move beyond a simple cataloging of reactions and delve into the causality behind experimental choices, supported by experimental data and detailed protocols. Our focus is to provide not just the "how," but the critical "why," empowering you to make informed decisions in your own synthetic endeavors.

The Landscape of Chiral Amino Alcohols: A Strategic Overview

Chiral amino alcohols exert their influence in asymmetric synthesis through two primary modes of action: as chiral catalysts that are regenerated in the reaction cycle, and as chiral auxiliaries that are stoichiometrically incorporated into the substrate to direct a stereoselective transformation before being subsequently removed. The choice between these strategies is often dictated by the specific transformation, the desired product, and considerations of atom economy.

This guide will focus on three preeminent classes of chiral amino alcohols, each with its own distinct origins, mechanistic nuances, and synthetic applications:

  • Proline and its Derivatives: Biologically derived and readily available, proline-based organocatalysts have revolutionized asymmetric aldol and Mannich reactions.

  • Ephedrine and Pseudoephedrine Derivatives: These natural products serve as highly effective chiral auxiliaries, particularly in the diastereoselective alkylation of enolates.

  • Cinchona Alkaloids: A class of complex natural products that have found widespread use as powerful organocatalysts in a variety of asymmetric transformations, including Michael additions and Sharpless asymmetric dihydroxylations.

The following sections will provide a detailed comparison of these classes, focusing on their performance in key asymmetric reactions, their underlying mechanistic principles, and practical experimental guidance.

Proline-Derived Amino Alcohols: The Power of Enamine Catalysis

(S)-Proline, a simple amino acid, has had a profound impact on the field of organocatalysis. Its ability to form chiral enamines with carbonyl compounds provides a powerful platform for a range of asymmetric transformations, most notably the aldol and Mannich reactions. The key to proline's efficacy lies in its rigid pyrrolidine ring, which effectively shields one face of the enamine intermediate, leading to high levels of stereocontrol.

The Proline-Catalyzed Asymmetric Aldol Reaction: A Benchmark Comparison

The direct asymmetric aldol reaction, the coupling of a ketone and an aldehyde, is a fundamental C-C bond-forming reaction. Proline and its derivatives have proven to be exceptional catalysts for this transformation.

Table 1: Performance of Proline and its Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
(S)-Proline30DMSO46876[1]
(S)-Proline10Dichloromethane488599[2]

Note: Direct comparison is challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.

The data clearly demonstrates the high efficiency and enantioselectivity achievable with proline catalysis. The choice of solvent and catalyst loading can significantly impact the reaction outcome[3].

Mechanistic Rationale: The Houk-List Model

The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Houk-List transition state model. The carboxylic acid moiety of proline plays a crucial role in activating the aldehyde electrophile through hydrogen bonding, while the rigid pyrrolidine ring directs the facial selectivity of the enamine nucleophile's attack.

G cluster_cycle Proline-Catalyzed Aldol Reaction Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Aldehyde Aldehyde Aldol_Adduct->Proline Regeneration Product Aldol Product Aldol_Adduct->Product

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.[2]

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • (S)-Proline (as specified in data, e.g., 10-30 mol%)

  • Solvent (e.g., DMSO or Dichloromethane, 2 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), add the ketone (10.0 mmol).

  • Add (S)-proline to the mixture.

  • Stir the reaction at room temperature for the time indicated in the respective study (e.g., 4-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[2]

Ephedrine and Pseudoephedrine: Stoichiometric Control in Asymmetric Alkylation

Unlike the catalytic approach of proline, ephedrine and its diastereomer, pseudoephedrine, are primarily employed as chiral auxiliaries. They are covalently attached to a substrate to form a chiral amide, which then directs the stereoselective alkylation of the corresponding enolate. This method, pioneered by Myers, offers exceptional levels of stereocontrol, particularly for the synthesis of α-substituted and even quaternary carbon centers.[4][5]

The Myers Asymmetric Alkylation: Performance and Scope

The diastereoselectivity of the alkylation of pseudoephedrine amides is typically very high, often exceeding 99:1 dr. The chiral auxiliary can then be removed under mild conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, or ketone.

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides

EntryR²XProductYield (%)dr (crude)Reference
1CH₃CH₃Iα-Methyl propionamide92>99:1[6]
2CH₃BnBrα-Benzyl propionamide95>99:1[6]
3i-PrCH₃Iα-Methyl isovaleramide90>99:1[6]
Mechanistic Rationale: The Chelation-Controlled Transition State

The high diastereoselectivity of the Myers alkylation is attributed to a rigid, chelation-controlled transition state. The lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a conformationally restricted six-membered ring. This arrangement effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

G cluster_workflow Myers Asymmetric Alkylation Workflow Start Carboxylic Acid Derivative Amide Chiral Amide Start->Amide Auxiliary (+)-Pseudoephedrine Auxiliary->Amide Enolization Enolization (LDA, LiCl) Amide->Enolization Enolate Chelated (Z)-Enolate Enolization->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage Alkylated_Amide->Cleavage Cleavage->Auxiliary Recovery Product Enantiomerically Enriched Product Cleavage->Product

Caption: General workflow for Myers asymmetric alkylation.[7]

Experimental Protocol: Myers Asymmetric Alkylation

Materials:

  • Pseudoephedrine amide (1 equiv)

  • Anhydrous lithium chloride (6.0-7.0 equiv)

  • Diisopropylamine (2.25 equiv)

  • n-Butyllithium in hexanes (2.1 equiv)

  • Anhydrous THF

  • Alkylating agent (1.5-4.0 equiv)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous lithium chloride in THF.

  • Add diisopropylamine and cool the suspension to -78 °C.

  • Slowly add n-butyllithium and stir for 5 minutes.

  • Warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C.

  • Add a solution of the pseudoephedrine amide in THF to the cold LDA/LiCl suspension.

  • Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

  • Briefly warm to room temperature (3-5 minutes), then cool to 0 °C.

  • Add the alkylating agent and allow the reaction to proceed.

  • Quench the reaction and work up to isolate the alkylated amide.

  • The auxiliary can be cleaved under acidic or basic conditions to yield the desired product.[6]

Cinchona Alkaloids: Nature's Privileged Catalysts

Cinchona alkaloids, such as quinine and quinidine, are a class of structurally complex natural products that have found remarkable utility as organocatalysts in a wide array of asymmetric reactions. Their rigid bicyclic core provides a well-defined chiral environment, while the presence of multiple functional groups (a quinoline ring, a quinuclidine moiety, a secondary alcohol, and a vinyl group) allows for multiple points of interaction with substrates and reagents.

Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for the construction of 1,5-dicarbonyl compounds and their derivatives. Cinchona alkaloids and their derivatives have been shown to be highly effective catalysts for this transformation.

Table 3: Performance of Cinchona Alkaloid Derivatives in the Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Quinine10Toluene728570[8]
Cupreine10Toluene489291[8]
Thiourea-modified Quinine10Toluene249595[9]

The data highlights the tunability of cinchona alkaloid catalysts. Simple modifications, such as the introduction of a thiourea moiety, can significantly enhance both the reactivity and enantioselectivity of the catalyst.

Mechanistic Rationale: Bifunctional Catalysis

The catalytic activity of many cinchona alkaloid derivatives is attributed to a bifunctional activation mechanism. The basic quinuclidine nitrogen can act as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group (or a modified functional group at this position) can act as a Brønsted acid or a hydrogen-bond donor to activate the electrophile. This dual activation within a single chiral scaffold leads to a highly organized transition state and efficient transfer of chirality.[9][10]

G cluster_mechanism Bifunctional Catalysis by a Thiourea-Modified Cinchona Alkaloid Catalyst Thiourea-Cinchona Alkaloid Catalyst Transition_State Organized Transition State Catalyst->Transition_State Hydrogen bonding with enone Enone α,β-Unsaturated Carbonyl (Electrophile) Enone->Transition_State Nucleophile Michael Donor (Nucleophile) Nucleophile->Transition_State Deprotonation by quinuclidine Product Chiral Michael Adduct Transition_State->Product

Caption: Conceptual diagram of bifunctional catalysis in a cinchona alkaloid-catalyzed Michael addition.

Experimental Protocol: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition

Materials:

  • Hydrazone (Michael donor, 0.5 mmol)

  • Cinchona alkaloid catalyst (e.g., 20 mol%)

  • Toluene (1 mL)

  • Enone (Michael acceptor, 1 mmol)

  • Silica gel for chromatography

Procedure:

  • In a glass vial, dissolve the hydrazone (0.5 mmol) and the cinchona alkaloid catalyst in toluene (1 mL).

  • Add the enone (1 mmol) to the solution.

  • Stir the reaction at room temperature for the specified time (e.g., 2 days).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the chiral Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC.[11]

Conclusion: Selecting the Optimal Chiral Amino Alcohol for Your Synthesis

The choice of a chiral amino alcohol for a specific asymmetric transformation is a multifaceted decision that requires careful consideration of several factors:

  • Catalytic vs. Stoichiometric: For large-scale synthesis, a catalytic approach using proline or a cinchona alkaloid is generally preferred for reasons of atom economy. However, for complex substrates or when extremely high diastereoselectivity is required, the stoichiometric use of a pseudoephedrine auxiliary may be the more robust option.

  • Reaction Type: Each class of chiral amino alcohol excels in particular transformations. Proline and its derivatives are the go-to catalysts for asymmetric aldol and Mannich reactions. Pseudoephedrine is a powerhouse for asymmetric alkylations. Cinchona alkaloids exhibit broad utility in a range of reactions, including Michael additions, cycloadditions, and phase-transfer catalysis.

  • Substrate Scope: The steric and electronic properties of both the substrate and the chiral amino alcohol must be considered. The modular nature of many of these catalyst systems allows for fine-tuning to achieve optimal performance for a given substrate.

  • Availability and Cost: Proline and pseudoephedrine are readily available and relatively inexpensive. Cinchona alkaloids, while more complex, are also natural products that are commercially available. The ease of synthesis of derivatives should also be taken into account.

By understanding the fundamental principles that govern the stereochemical outcomes of reactions mediated by these powerful molecules, and by leveraging the wealth of experimental data available, researchers can confidently select and implement the most appropriate chiral amino alcohol-based strategy to achieve their synthetic goals. This guide serves as a starting point for this journey, providing a framework for rational catalyst and auxiliary selection in the ever-evolving field of asymmetric synthesis.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(20), 3769-3802.
  • Notz, W., & List, B. (2000). Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde. The Journal of Organic Chemistry, 65(23), 7674–7676.
  • List, B., Pojarliev, P., & Martin, H. J. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 4(15), 2595–2597.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Macmillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Marcelli, T., & Hiemstra, H. (2010). Cinchona alkaloids in asymmetric organocatalysis. Synthesis, 2010(08), 1229-1279.
  • Wang, Y., Li, H., Wang, Y., & Deng, L. (2007). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition–Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 129(46), 14364–14365.
  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376–384.
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Myers, A. G., & Yang, B. H. (1994). Asymmetric Synthesis of .alpha.-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Myers, A. G., Yang, B. H., Chen, H., & Kopecky, D. J. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Jørgensen, K. A. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(22), 8203–8209.
  • Polshakov, D., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. Letters in Organic Chemistry, 8(6), 414-418.
  • Benchchem. (2025). comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • Mathew, S. P., & Suresh, C. H. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 1018–1029.
  • ResearchGate. (n.d.). Mechanism of cinchona alkaloid‐catalyzed asymmetric (dynamic) KR reaction.
  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2.
  • Organic Chemistry Portal. (n.d.).
  • Frontiers. (2021).
  • Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150.
  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR.
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
  • Kunz, H. (1989). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Benchchem. (2025).
  • Nature Communications. (2023).
  • Benchchem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9471-9507.
  • Frontiers. (2021).
  • ResearchGate. (n.d.). Highly Diastereoselective Oxy-Michael Additions of Enantiopureδ-Lactol Anions to Nitroalkenes: Asymmetric Synthesis of 1,2-Amino Alcohols.
  • Organic Letters. (2024).
  • Chemical Reviews. (2021).
  • Benchchem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
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The Rigidity Advantage: A Comparative Guide to (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and Acyclic Amino Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the molecular scaffold serves as the choreographer, dictating the spatial arrangement of pharmacophoric features to elicit a desired biological response. For decades, medicinal chemists have relied on a diverse palette of core structures. Among these, the 1,2-amino alcohol motif is a cornerstone, prized for its ability to form critical hydrogen bond interactions with protein targets.[1] This guide delves into a pivotal strategic choice in modern drug design: the selection between a conformationally restricted scaffold, exemplified by (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol , and flexible acyclic amino alcohol systems.

This comparison is not merely academic. The decision to employ a rigid versus a flexible scaffold has profound, cascading effects on a drug candidate's affinity, selectivity, pharmacokinetic properties, and ultimately, its clinical success. Here, we will dissect these effects, grounding our analysis in thermodynamic principles, structural biology, and real-world case studies to provide researchers with a robust framework for scaffold selection.

Section 1: The Conformational Conundrum: Pre-organization vs. Flexibility

The fundamental difference between these two scaffold classes lies in their conformational freedom. Acyclic amino alcohols, with their numerous rotatable single bonds, exist in solution as an ensemble of rapidly interconverting conformers.[2] In contrast, the tetrahydropyran (THP) ring of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol dramatically curtails this flexibility, locking the crucial amino and hydroxyl groups into a well-defined spatial orientation.

The Price of Flexibility: Entropic Penalties

For a ligand to bind its target, it must adopt a specific, "bioactive" conformation. For a flexible acyclic molecule, this means selecting one favorable conformation from a vast energetic landscape, a process that is entropically unfavorable.[3] This "entropic penalty" must be overcome by the enthalpic gains from binding interactions (like hydrogen bonds and van der Waals forces).

Expert Insight: Think of it as assembling a key. An acyclic scaffold is like a box of loose tumblers you have to align perfectly before the key works. A rigid scaffold is like a pre-assembled key blank that only needs minor adjustments. The pre-organization of the rigid scaffold means less of the binding energy is "wasted" on forcing the molecule into the correct shape, often leading to higher binding affinity.[4]

G Target Protein Target Acyclic_Bound Acyclic_Bound Acyclic_Bound->Target Rigid_Bound Rigid_Bound Rigid_Bound->Target Acyclic_Unbound Acyclic_Unbound Rigid_Unbound Rigid_Unbound

The Rigidity Advantage: Enhanced Selectivity

A molecule's selectivity is its ability to bind preferentially to the intended target over other proteins. Flexible ligands, by virtue of their ability to adopt numerous shapes, may inadvertently fit into the binding sites of off-target proteins, leading to undesirable side effects. Rigid scaffolds, like the aminotetrahydropyran, present a more defined three-dimensional structure.[5] This structural precision makes it less likely to engage in promiscuous binding, often resulting in a cleaner pharmacological profile. For kinase inhibitors, where ATP-binding sites are highly conserved, achieving selectivity is a major challenge. Employing rigid scaffolds that can exploit subtle conformational differences between kinases is a key strategy for improving selectivity.[6]

Section 2: Molecular Interactions and Physicochemical Properties

The utility of these scaffolds extends beyond conformational control. Their inherent properties profoundly influence molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Hydrogen Bonding and Vectorial Precision

Both scaffolds present hydrogen bond donors (amine and hydroxyl) and acceptors (hydroxyl and, in the case of the THP ring, the ether oxygen).[1][7] However, the (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol scaffold presents these groups with precise vectorial control. The trans-diaxial-like arrangement of the amino and hydroxyl groups in the preferred chair conformation creates a specific geometric pattern for interacting with a protein target. This is a critical design element, as the precise geometry of hydrogen bonds is often determinative for high-affinity binding.

The Role of Intramolecular Hydrogen Bonding (IHB)

A key feature of 1,2-amino alcohols, both cyclic and acyclic, is the potential to form an intramolecular hydrogen bond (IHB) between the amino and hydroxyl groups.[8][9] This interaction creates a temporary, pseudo-cyclic structure.

Causality in Experimental Design: The formation of an IHB has a powerful dual effect. Firstly, it can help pre-organize the molecule into a conformation that is favorable for binding. Secondly, and perhaps more importantly for ADME properties, it can "mask" the polar amine and hydroxyl groups. This masking reduces the molecule's polar surface area (PSA) and the energetic penalty of desolvation required for it to cross lipid cell membranes.[10] A lower desolvation penalty can directly translate to improved membrane permeability and better oral bioavailability.

Comparative Physicochemical Properties

Let's compare the core scaffolds and a simple acyclic analogue, (2S,3R)-3-aminobutan-2-ol.

Property(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol(2S,3R)-3-aminobutan-2-ol (Acyclic Analogue)Impact and Rationale
Molecular Weight 117.15 g/mol [11]89.14 g/mol Lower MW is generally favorable for "rule of 5" compliance. The THP scaffold adds more mass.
cLogP (calculated) ~ -1.5 to -1.0~ -0.4 to 0.0The THP scaffold is significantly more polar/less lipophilic due to the ether oxygen, which can enhance aqueous solubility.
Topological PSA 63.3 Ų46.2 ŲHigher PSA for the THP scaffold suggests lower passive permeability, unless mitigated by IHB.
Rotatable Bonds 12Fewer rotatable bonds in the THP scaffold lead to lower conformational entropy and better pre-organization.[4]
sp³ Character (Fsp³) 1.01.0Both are fully sp³-hybridized, contributing to the desirable 3D-shape for escaping "flatland" in drug discovery.

Expert Interpretation: While the higher polarity and PSA of the THP scaffold might seem disadvantageous for permeability, its rigid nature offers a significant advantage in metabolic stability. Flexible acyclic molecules are often more susceptible to metabolism by cytochrome P450 (CYP) enzymes, as their ability to contort allows them to fit into these promiscuous active sites. The rigidity of the THP ring can sterically hinder such interactions, potentially leading to a longer half-life and reduced drug-drug interactions.

Section 3: Synthesis and Application

The practical utility of a scaffold is ultimately determined by its synthetic accessibility and proven application in successful drug candidates.

Synthetic Accessibility

Acyclic amino alcohols are generally readily available or can be synthesized through well-established, robust methods like the asymmetric aminohydroxylation of alkenes or the reduction of α-amino ketones.[12] The synthesis of specific stereoisomers of substituted aminotetrahydropyrans is more challenging.[13] It often requires multi-step sequences starting from chiral pool materials (like sugars) or employing sophisticated asymmetric catalysis, which can increase the cost and time of a drug development program.

Self-Validating Protocol: The choice of synthesis must be validated at each step. For instance, in a multi-step synthesis of the THP scaffold, chiral HPLC analysis after the stereocenter-defining step is critical to confirm enantiomeric and diastereomeric purity. The final product's structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, with all data aligning with the target structure.

Case Study: Kinase Inhibitors

The aminotetrahydropyran motif has found application in several clinical candidates. For example, the FDA-approved AXL/FLT3 kinase inhibitor Gilteritinib (Xospata®) , used for treating acute myeloid leukemia, features an aminotetrahydropyran moiety.[13] This choice was likely driven by the need to present a specific hydrogen-bonding vector to the kinase hinge region while the rigid ring helps position other parts of the molecule and improves the overall drug-like properties.

While many acyclic amino alcohols are used in drug discovery, often as linkers or peripheral groups, their use as a central, conformation-defining scaffold is less common in highly optimized drugs precisely because of their flexibility. However, in early discovery, their synthetic tractability makes them invaluable for rapidly exploring structure-activity relationships (SAR) before committing to a more complex, rigidified scaffold.[14]

Section 4: Experimental Workflow for Scaffold Comparison

To objectively compare these scaffolds for a specific target, a systematic experimental plan is required.

Workflow QC QC Assay Assay QC->Assay ADME ADME Analysis Analysis ADME->Analysis Selectivity Selectivity Selectivity->Analysis

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a self-validating system to assess the passive permeability of designed compounds, a key factor influenced by scaffold choice and intramolecular hydrogen bonding.

Objective: To compare the effective permeability (Pe) of a rigid THP-containing compound against its flexible acyclic analogue.

Materials:

  • 96-well filter plates (hydrophobic PVDF membrane, 0.45 µm).

  • 96-well acceptor plates (e.g., PTFE).

  • Corning® BioCoat™ Intestinal Differentiation Environment.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dodecane.

  • Test compounds and control compounds (high permeability: propranolol; low permeability: atenolol).

  • LC-MS/MS system for quantification.

Methodology:

  • Prepare Artificial Membrane: Impregnate the filter membrane of the donor plate by adding 5 µL of a 1% (w/v) solution of lecithin in dodecane to each well. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%. This serves as the donor solution.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Assay Start: Carefully place the filter plate containing the artificial membrane onto the acceptor plate. Add 150 µL of the donor solution (containing test compounds) to each well of the filter plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for 4-5 hours with gentle shaking.

  • Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor (C_D(t)) and acceptor (C_A(t)) wells using a validated LC-MS/MS method. A reference standard curve for each compound is required.

  • Data Analysis & Validation:

    • Calculate the effective permeability (Pe) using the appropriate equations.

    • Self-Validation Check: The assay is considered valid if the Pe value for the high-permeability control (propranolol) is > 5 x 10⁻⁶ cm/s and the low-permeability control (atenolol) is < 1 x 10⁻⁶ cm/s. The comparison between the THP and acyclic scaffolds is only meaningful if these criteria are met.

Conclusion

The choice between a rigid scaffold like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and a flexible acyclic amino alcohol is a strategic decision governed by the specific goals of a drug discovery program.

  • The rigid THP scaffold is an excellent choice for lead optimization and for targets where high affinity and selectivity are paramount. Its pre-organized nature minimizes the entropic cost of binding and offers a precise, three-dimensional structure that can lead to improved metabolic stability and a cleaner off-target profile.

  • The flexible acyclic amino alcohol scaffold serves as a powerful tool in the early stages of drug discovery. Its synthetic accessibility allows for rapid SAR exploration and hypothesis testing. Furthermore, its inherent flexibility can be an advantage when the exact bioactive conformation is unknown, allowing the molecule to adapt to the binding site.

Ultimately, the most successful drug discovery campaigns often leverage the strengths of both. Initial exploration with flexible scaffolds can define the essential pharmacophoric elements, which can then be "locked" into a bioactive conformation using a more sophisticated, rigid scaffold to create a final drug candidate with superior potency, selectivity, and pharmacokinetic properties.

References

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Tetrahydropyran-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—a conformationally restrained ether with reduced entropy, lower lipophilicity compared to its cyclohexane bioisostere, and an oxygen atom capable of acting as a hydrogen bond acceptor—makes it an invaluable tool for optimizing drug candidates.[1] The strategic incorporation of a THP moiety can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately improving its pharmacokinetic properties.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THP-containing pharmaceuticals. We will move beyond theoretical concepts to explore the practical application of SAR principles through a detailed case study of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This will be supplemented with actionable experimental protocols for the synthesis and evaluation of THP-containing compounds, empowering you to apply these insights in your own research.

The Tetrahydropyran Moiety: A Versatile Tool in Drug Design

The THP ring's utility extends across a wide range of therapeutic areas, from anticancer agents to treatments for neurological disorders.[2][3] Its ability to introduce polarity and provide a point for hydrogen bonding can lead to tighter drug-enzyme binding interactions.[1] For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP derivative resulted in enhanced binding.[1]

Key advantages of incorporating a THP ring include:

  • Improved Physicochemical Properties: Lower lipophilicity can lead to better solubility and ADME characteristics.[1]

  • Enhanced Target Binding: The ring's oxygen atom can form crucial hydrogen bonds with the target protein.[1][4]

  • Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear ethers.

  • Scaffold for Diverse Substitutions: The THP ring provides multiple points for substitution, allowing for fine-tuning of a compound's properties.

The following diagram illustrates the general workflow for conducting SAR studies on THP-containing compounds, from initial design to lead optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Analysis & Optimization Initial_Hit Initial Hit Compound (with THP moiety) Analog_Design Design Analogs (Varying THP substitutions, stereochemistry, etc.) Initial_Hit->Analog_Design Identify key modification points Synthesis Chemical Synthesis of Analog Library Analog_Design->Synthesis Bio_Assay In Vitro Biological Assay (e.g., IC50 determination) Synthesis->Bio_Assay ADME_Tox ADME/Tox Profiling (Solubility, stability, etc.) Bio_Assay->ADME_Tox Active compounds SAR_Analysis SAR Analysis (Correlate structure with activity) ADME_Tox->SAR_Analysis Lead_Opt Lead Optimization (Iterative design cycles) SAR_Analysis->Lead_Opt Identify key pharmacophores Lead_Opt->Analog_Design Refine design

Caption: A generalized workflow for SAR studies of THP-containing compounds.

Case Study: SAR of Tetrahydropyran in SGLT2 Inhibitors

The "gliflozin" class of drugs, which includes well-known medications like Dapagliflozin, Canagliflozin, and Empagliflozin, are potent and selective inhibitors of SGLT2.[5] These drugs are used to treat type 2 diabetes by preventing the reabsorption of glucose in the kidneys.[6][7] A central feature of their structure is a C-glucoside moiety, where a glucose or a modified glucose-like ring is attached to an aglycone portion. This glucose-like ring is, in essence, a substituted tetrahydropyran.

The SAR of SGLT2 inhibitors is well-documented and provides an excellent example of how modifications to the THP ring and its substituents can dramatically impact efficacy and selectivity.[6][8]

Key SAR Insights for SGLT2 Inhibitors:
  • The Glucose Moiety is Essential: The polyhydroxylated tetrahydropyran ring (the glucose part) is a critical pharmacophore for SGLT2 inhibitory activity.[9] The hydroxyl groups form important polar interactions with amino acid residues in the SGLT2 protein.[9]

  • Stereochemistry is Crucial: The β-C-glucoside configuration (where the aglycone is equatorial to the THP ring) is essential for high inhibitory activity. This precise stereochemistry ensures optimal orientation within the SGLT2 binding pocket.

  • Modifications to the Aglycone: While the THP "glycone" is relatively conserved, extensive modifications have been made to the aglycone portion to improve potency, selectivity, and pharmacokinetic properties. These modifications often involve aromatic rings and linker groups that position the molecule correctly within the transporter.

  • Bioisosteric Replacement of the THP Ring: Interestingly, replacing the endocyclic oxygen of the glucose ring with a methylene group to create a "carbasugar" analog can in some cases lead to potent and selective SGLT2 inhibitors.[10][11] This highlights the importance of exploring bioisosteric replacements in SAR studies.

The following diagram illustrates the key interactions and SAR principles for a typical C-glucoside SGLT2 inhibitor.

SGLT2_SAR cluster_sars Key SAR Principles for SGLT2 Inhibitors cluster_interactions Molecular Interactions THP_Core Tetrahydropyran (Glucose) Core Aglycone Aglycone Moiety (Aromatic Rings) H_Bonding Hydrogen Bonding THP_Core->H_Bonding Linker Linker Hydrophobic Hydrophobic Interactions Aglycone->Hydrophobic SAR1 β-C-glucoside stereochemistry is critical for activity. SAR2 Hydroxyl groups on THP ring form key H-bonds with SGLT2. SAR3 Aglycone modifications tune potency, selectivity, and PK properties. SAR4 Bioisosteric replacement of ring oxygen (carbasugars) can be tolerated. SGLT2_Protein SGLT2 Protein H_Bonding->SGLT2_Protein OH groups Hydrophobic->SGLT2_Protein Aromatic rings

Caption: Key SAR principles and interactions for THP-based SGLT2 inhibitors.

Comparative SAR Data of SGLT2 Inhibitors

The following table summarizes the inhibitory activity and selectivity of several approved SGLT2 inhibitors. Note the subtle structural differences in the aglycone portion, which lead to variations in their activity profiles.

Compound Structure of Aglycone IC50 for hSGLT2 (nM) Selectivity (SGLT1/SGLT2)
Dapagliflozin [12]4-chloro-3-(4-ethoxybenzyl)phenyl1.12> 1200-fold
Canagliflozin [13][14]4-methyl-3-[[5-(4-fluorophenyl)-2-thienyl]methyl]phenyl2.2> 400-fold
Empagliflozin [15][16]4-chloro-3-[[4-[(3S)-tetrahydrofuran-3-yl]oxyphenyl]methyl]phenyl3.1> 2500-fold

Data compiled from publicly available sources.

This data clearly demonstrates how modifications to the aglycone, which is attached to the core THP-glucose moiety, can fine-tune the potency and selectivity of these drugs. For example, Empagliflozin, which contains a tetrahydrofuran ring in its aglycone, exhibits the highest selectivity for SGLT2 over SGLT1.[15]

Experimental Protocols

To facilitate the practical application of these concepts, we provide a representative synthetic protocol for a key intermediate in the synthesis of C-glucoside SGLT2 inhibitors and a general protocol for an in vitro assay to determine SGLT2 inhibition.

Protocol 1: Synthesis of a C-Aryl Glucoside Intermediate

This protocol describes a common strategy for coupling a protected gluconolactone with an aryl lithium species, a key step in the synthesis of many SGLT2 inhibitors.[17]

Objective: To synthesize a C-aryl glucoside intermediate via the reaction of a persilylated gluconolactone with an aryl lithium reagent.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-chloro-2-(4-ethoxybenzyl)benzene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonic acid in methanol

  • Triethylsilane (Et3SiH)

  • Boron trifluoride etherate (BF3·OEt2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Aryl Lithium Reagent: a. Dissolve the aryl bromide (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. d. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryl lithium reagent.

  • Coupling Reaction: a. In a separate flask, dissolve the protected gluconolactone (1.2 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. b. Slowly transfer the pre-formed aryl lithium solution to the gluconolactone solution via cannula, maintaining the temperature at -78 °C. c. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis and Reduction: a. Upon completion, quench the reaction by the slow addition of methanesulfonic acid in methanol at -78 °C. b. Allow the mixture to warm to room temperature. c. Add triethylsilane (2.0 eq) followed by boron trifluoride etherate (2.0 eq) to the reaction mixture. d. Stir at room temperature for 12-16 hours to effect the reduction of the anomeric hydroxyl group.

  • Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the desired C-aryl glucoside.

Conclusion and Future Perspectives

The tetrahydropyran ring continues to be a cornerstone of modern drug design, offering a unique set of properties that can be exploited to create safer and more effective medicines. The SAR of THP-containing compounds is a rich and complex field, with significant opportunities for further exploration. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see the development of novel THP-containing therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the use of THP scaffolds in new therapeutic areas and the development of more efficient and stereoselective synthetic routes to access novel THP derivatives.

References

  • Chemeo. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024-05-16). Available from: [Link]

  • Pandey, M. K., et al. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 14(11), 3953-3966 (2006). Available from: [Link]

  • Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1553-1570 (2012). Available from: [Link]

  • Jiang, J., et al. Structural repurposing of SGLT2 inhibitor empagliflozin for strengthening anti-heart failure activity with lower glycosuria. Acta Pharmaceutica Sinica B, 13(1), 186-197 (2023). Available from: [Link]

  • Li, D., et al. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 44(25), 10323-10336 (2020). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11949646, Empagliflozin. Available from: [Link]

  • Ng, W. L., et al. Concise and Stereodivergent Synthesis of Carbasugars Reveals Unexpected Structure-Activity Relationship (SAR) of SGLT2 Inhibition. Scientific Reports, 7(1), 5581 (2017). Available from: [Link]

  • Google Patents. Process for preparing SGLT2 inhibitors and intermediates thereof. US9834533B2.
  • Singh, S., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(1), 1-22 (2026). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9887712, Dapagliflozin. Available from: [Link]

  • Yar, M. S., et al. Synthetic Strategy and SAR Studies of C-glucoside Heteroaryls as SGLT2 Inhibitor: A Review. European Journal of Medicinal Chemistry, 184, 111773 (2019). Available from: [Link]

  • ResearchGate. Concise and Stereodivergent Synthesis of Carbasugars Reveals Unexpected Structure-Activity Relationship (SAR) of SGLT2 Inhibition. (2017). Available from: [Link]

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  • Isfort, R. J., et al. Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 447-460 (2018). Available from: [Link]

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Navigating Stereochemistry in Drug Discovery: A Comparative Outlook on (3R,4S) vs (3S,4R) Aminotetrahydropyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience: In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide endeavors to provide a comparative analysis of the (3R,4S) and (3S,4R) enantiomers of aminotetrahydropyran-3-ol, a heterocyclic scaffold of interest in medicinal chemistry.

However, a comprehensive search of the current scientific literature and patent databases did not yield direct comparative studies evaluating the biological efficacy of these two specific enantiomers against each other. While the synthesis of aminotetrahydropyran scaffolds is documented, and their potential as intermediates in therapeutic agents is recognized, head-to-head experimental data on the differential activity of the (3R,4S) and (3S,4R) forms of the parent molecule remains elusive in the public domain.

Therefore, this guide will, in lieu of direct comparative data, provide a foundational understanding of the principles of stereoisomerism in drug action, using the aminotetrahydropyran-3-ol structure as a relevant framework. We will explore the potential implications of their distinct stereochemistries and outline the established experimental methodologies that would be employed to discern their comparative efficacy.

The Critical Role of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This specificity dictates that the interaction between a small molecule and its biological target is highly dependent on the spatial arrangement of the molecule's functional groups.[1] One enantiomer may bind with high affinity and elicit a desired therapeutic response, while its mirror image (the distomer) could be less active, inactive, or even mediate off-target effects leading to toxicity.[2]

The classic and tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[2] Consequently, modern drug development emphasizes the synthesis and evaluation of single enantiomers to optimize therapeutic outcomes and minimize adverse effects.[3][4]

(3R,4S)- and (3S,4R)-Aminotetrahydropyran-3-ol: A Structural Overview

The aminotetrahydropyran-3-ol core represents a privileged scaffold in medicinal chemistry, incorporating features conducive to forming interactions with biological targets, such as hydrogen bond donors and acceptors. The (3R,4S) and (3S,4R) configurations denote a trans relationship between the amino and hydroxyl groups on the tetrahydropyran ring.

Diagram: Stereoisomers of Aminotetrahydropyran-3-ol

A conceptual representation of the enantiomeric relationship between (3R,4S) and (3S,4R) aminotetrahydropyran-3-ol.

The distinct spatial positioning of the amino and hydroxyl groups in these enantiomers would lead to different presentations to a chiral binding pocket of a protein. This could result in variations in binding affinity, potency, and selectivity for a given biological target.

Potential Applications and the Importance of Stereoselective Synthesis

Derivatives of aminotetrahydropyran have been investigated as intermediates in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-4), which are targets for the treatment of type 2 diabetes.[5] In the context of enzyme inhibition, the precise orientation of functional groups that interact with the active site is paramount for potent and selective inhibition.

The development of stereoselective synthetic routes is crucial to access enantiomerically pure compounds for biological evaluation.[6] This allows for the unambiguous assignment of biological activity to a specific stereoisomer and is a prerequisite for the development of safe and effective chiral drugs.

Experimental Methodologies for Comparative Efficacy Assessment

To definitively determine the comparative efficacy of (3R,4S) and (3S,4R) aminotetrahydropyran-3-ol, a series of well-defined experimental protocols would need to be implemented. The following outlines a general workflow for such a comparative study.

Diagram: Workflow for Comparative Efficacy Evaluation

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & ADMET Studies cluster_data Data Analysis & Comparison synthesis_R_S (3R,4S) Enantiomer Synthesis characterization Structural & Purity Analysis (NMR, MS, Chiral HPLC) synthesis_R_S->characterization synthesis_S_R (3S,4R) Enantiomer Synthesis synthesis_S_R->characterization binding_assay Target Binding Assays (e.g., Radioligand Binding, SPR) characterization->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) binding_assay->functional_assay animal_model Disease Animal Models functional_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology data_analysis Comparative Analysis of: - Potency (IC50/EC50) - Efficacy - Selectivity - Safety Profile toxicology->data_analysis

A generalized experimental workflow for the comparative evaluation of stereoisomers.

Step-by-Step Experimental Protocols

1. Stereoselective Synthesis and Analytical Characterization:

  • Objective: To obtain enantiomerically pure samples of (3R,4S) and (3S,4R) aminotetrahydropyran-3-ol.

  • Methodology:

    • Develop and execute a stereoselective synthetic route for each enantiomer, potentially employing chiral catalysts or starting from a chiral pool.

    • Purify each enantiomer using techniques such as column chromatography or recrystallization.

    • Confirm the chemical structure and stereochemical integrity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Determine the enantiomeric excess (e.e.) of each compound using chiral High-Performance Liquid Chromatography (HPLC).

2. In Vitro Target Engagement and Functional Assays:

  • Objective: To quantify the interaction of each enantiomer with its intended biological target and assess its functional consequence.

  • Methodology (Example: Enzyme Inhibition):

    • Perform enzyme inhibition assays using a purified recombinant enzyme.

    • Incubate the enzyme with a range of concentrations of each enantiomer.

    • Add the enzyme's substrate and measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer by fitting the dose-response data to a suitable pharmacological model.

3. Cellular Assays:

  • Objective: To evaluate the activity of each enantiomer in a more complex biological context.

  • Methodology:

    • Utilize a cell line that expresses the target of interest.

    • Treat the cells with varying concentrations of each enantiomer.

    • Measure a relevant downstream cellular response (e.g., changes in second messenger levels, gene expression, or cell viability).

    • Determine the half-maximal effective concentration (EC50) for each enantiomer.

4. In Vivo Efficacy Studies:

  • Objective: To assess the therapeutic potential of each enantiomer in a living organism.

  • Methodology:

    • Select an appropriate animal model of a specific disease.

    • Administer each enantiomer to the animals via a clinically relevant route.

    • Monitor relevant physiological or behavioral endpoints to determine the efficacy of each compound.

5. Pharmacokinetic and Toxicological Profiling:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of each enantiomer.

  • Methodology:

    • Administer a single dose of each enantiomer to animals and collect plasma samples at various time points to determine pharmacokinetic parameters (e.g., half-life, bioavailability).

    • Conduct in vitro and in vivo toxicology studies to identify potential adverse effects.

Conclusion and Future Directions

While a direct comparative efficacy guide for (3R,4S) vs (3S,4R) aminotetrahydropyran-3-ol cannot be constructed at present due to a lack of publicly available data, the principles of stereochemistry in drug design strongly suggest that these enantiomers are likely to exhibit distinct biological profiles. The aminotetrahydropyran-3-ol scaffold remains an attractive starting point for the design of novel therapeutic agents.

Future research efforts should focus on the stereoselective synthesis of both the (3R,4S) and (3S,4R) enantiomers and their systematic evaluation in relevant biological assays. Such studies are essential to unlock the full therapeutic potential of this chemical series and to elucidate the structure-activity relationships that govern their biological effects. The generation of this fundamental data will be a critical step in advancing our understanding of these molecules and their potential application in medicine.

References

  • CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents.
  • US5273995A - [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents.
  • Effects of Stereoisomers on Drug Activity. (2021). Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents.
  • (PDF) Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - ResearchGate. Available at: [Link]

  • Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores - PubMed. Available at: [Link]

  • Stereochemistry in Drug Action - PMC - NIH. Available at: [Link]

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents.
  • BR112018007677A2 - Processes for the preparation of (3s, 4r) -3-ethyl-4- (3h-imidazo [1,2-a] pyrrolo [2,3-e] pyrazin-8-yl) -n- (2,2 , 2-trifluoroethyl) pyrrolidine-1-carboxamide and its.
  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. Available at: [Link]

  • Structural Activity Relationship of Drugs and its Applications - Longdom Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Amino-Pyrazole Derivatives | Request PDF. Available at: [Link]

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A Framework for Benchmarking Novel Chiral Amino Alcohol Ligands: A Comparative Guide Featuring (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the performance of novel chiral amino alcohol ligands, using (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as a focal point for prospective analysis. In asymmetric catalysis, the selection of an appropriate chiral ligand is a critical parameter that dictates the success of achieving high enantioselectivity and catalytic efficiency.[1] We will objectively compare the structural attributes of our target ligand with established, high-performance alternatives, providing the necessary experimental protocols and benchmark data to guide researchers in their own evaluations.

The core of this guide is centered on a classic and well-understood C-C bond-forming reaction: the enantioselective addition of diethylzinc to aldehydes. This transformation is exceptionally sensitive to the ligand's chiral environment, making it an ideal proving ground for new catalytic systems.[2][3]

The Strategic Choice of a Benchmark Reaction: Diethylzinc Addition

To meaningfully assess a new chiral ligand, a standardized and reliable benchmark reaction is essential. The catalytic enantioselective addition of diethylzinc to aldehydes was chosen for several key reasons:

  • High Sensitivity: The stereochemical outcome of this reaction is highly dependent on the structure of the chiral amino alcohol ligand, allowing for clear differentiation between the performance of various catalysts.[3][4]

  • Well-Established Precedent: A vast body of literature exists for this reaction, providing a rich dataset of established ligands against which a new candidate can be compared.[2][4]

  • Mechanistic Clarity: The reaction mechanism is reasonably well-understood. The amino alcohol first reacts with one equivalent of diethylzinc to form a zinc alkoxide. This species then coordinates with a second equivalent of diethylzinc to form a dimeric complex, which is the active catalyst. The aldehyde substrate coordinates to this chiral complex, and the ethyl group is transferred to one enantiotopic face of the carbonyl, dictated by the ligand's structure.

This foundational understanding allows us to not just observe results, but to form hypotheses about how a ligand's structure, such as the tetrahydropyran backbone of our target molecule, might influence the transition state and, consequently, the product's stereochemistry.

Generalized Catalytic Cycle

Below is a diagram illustrating the generally accepted catalytic cycle for the diethylzinc addition to an aldehyde, mediated by a chiral amino alcohol ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_entry_exit Stoichiometric Reactions A Ligand-ZnEt Complex (Active Catalyst) B Substrate Coordination (Aldehyde Binds) A->B + R-CHO C Stereoselective Ethyl Transfer B->C Intramolecular Transfer D Product Release & Catalyst Regeneration C->D + Et2Zn D->A - Product-ZnEt Product Chiral Secondary Alcohol D->Product Hydrolysis Ligand Chiral Amino Alcohol (L-H) Ligand->A + 2 Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn)

Caption: Generalized catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Ligand Profiles: A Structural Comparison

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. Rigidity, the nature and position of heteroatoms, and the steric bulk around the catalytic center all play crucial roles. Here, we analyze our target ligand in the context of well-established alternatives.

Target Ligand: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol
  • Structure: This ligand features a six-membered tetrahydropyran (THP) ring. The cis relationship between the C3-hydroxyl and C4-amino groups allows for effective bidentate chelation to a metal center.

  • Prospective Analysis: The THP ring introduces conformational considerations not present in more rigid bicyclic systems. While often depicted in a chair conformation, its flexibility could impact the stability and geometry of the catalytic complex. The oxygen atom within the ring introduces an additional Lewis basic site, which could potentially interact with the metal center or substrates, although this is less likely to be a primary binding interaction compared to the amino alcohol moiety. Its relatively small and non-aromatic framework may offer different solubility profiles and steric environments compared to phenyl-containing ligands.

Benchmark Ligands

To provide a robust comparison, we have selected three highly effective and commercially available ligands with diverse structural motifs.

  • (-)-DAIB (3-exo-(Dimethylamino)isoborneol): Known for its rigid bornane backbone, which locks the chiral environment into a well-defined conformation, often leading to very high enantioselectivities.

  • (1R,2S)-(-)-N-Methylephedrine: A classic, acyclic ligand derived from the natural product ephedrine. Its relative flexibility allows it to adapt to different metal centers and substrates, though sometimes at the cost of ultimate enantioselectivity compared to rigid ligands.

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP): Derived from proline, this ligand features a five-membered ring and two bulky phenyl groups, which create a well-defined chiral pocket and have proven effective in a wide range of reactions.

Performance Data: Benchmarking Against the Best

The following table summarizes the performance of the selected benchmark ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data serves as the standard against which (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol should be measured once experimental results are obtained.

LigandStructureYield (%)ee (%) (Configuration)Reference
(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol Structure of (3R,4S)-4-aminotetrahydro-2H-pyran-3-olTBDTBDN/A
(-)-DAIB Structure of (-)-DAIB>9598 (S)[4]
(1R,2S)-(-)-N-Methylephedrine Structure of (1R,2S)-(-)-N-Methylephedrine8590 (R)[4]
(S)-Diphenyl(pyrrolidin-2-yl)methanol Structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol9997 (S)[4]

Note: TBD = To Be Determined. The structures are representative images.

Experimental Protocol for Ligand Benchmarking

This protocol is a self-validating system designed for the accurate assessment of a chiral amino alcohol ligand in the diethylzinc addition to benzaldehyde. Adherence to these steps ensures reproducibility and allows for meaningful comparison with literature data.

Materials:
  • Chiral amino alcohol ligand (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard flame-dried glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:
  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise via syringe. Causality Note: Diethylzinc is pyrophoric and reacts violently with water. All additions must be done carefully under inert conditions. The excess is used to form the active dimeric catalyst.

    • Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the active catalyst.

  • Enantioselective Addition:

    • Cool the catalyst solution back down to 0 °C.

    • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise. Causality Note: Using freshly distilled aldehyde is crucial as oxidation to benzoic acid can inhibit the catalyst.

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by carefully and slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Causality Note: This safely neutralizes the reactive diethylzinc and hydrolyzes the zinc alkoxide product.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral secondary alcohol.

  • Analysis:

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Benchmarking Workflow Diagram

Benchmarking_Workflow Standardized Ligand Benchmarking Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Asymmetric Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Data Analysis prep_ligand Dissolve Ligand in Anhydrous Toluene add_zn Add Diethylzinc at 0°C prep_ligand->add_zn form_cat Stir to Form Active Catalyst add_zn->form_cat cool_react Cool Catalyst Solution to 0°C form_cat->cool_react add_ald Add Benzaldehyde cool_react->add_ald stir_react Stir and Monitor by TLC add_ald->stir_react quench Quench with aq. NH4Cl stir_react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify yield Determine Chemical Yield purify->yield ee Determine ee% (Chiral HPLC/GC) purify->ee compare Compare Data to Benchmarks yield->compare ee->compare

Caption: Step-by-step workflow for the experimental benchmarking of a chiral ligand.

Conclusion and Outlook

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the performance of a novel chiral ligand, (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. While direct experimental data for this specific ligand is not yet widely published, we have provided the essential context, comparative data from established ligands, and a detailed, validated protocol to generate that data.

The structural features of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol suggest it is a promising candidate for asymmetric catalysis. By executing the described experimental workflow, researchers can accurately determine its efficacy and position its performance within the broader landscape of chiral amino alcohol ligands. This methodical process of benchmarking is indispensable for the rational design and development of next-generation catalysts for modern organic synthesis.

References

  • Benchchem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. 2

  • Asensio, A., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.

  • Benchchem. Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide. 1

  • Benchchem. A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis. 4

  • Superchi, S., et al. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.

  • ResearchGate. Chiral Ligands in Asymmetric Synthesis: Design and Applications.

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The Alchemist's Choice: A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that reverberates through every stage of a molecule's journey, from initial synthesis to its ultimate clinical performance. Among the most trusted and frequently employed frameworks are saturated six-membered heterocycles. These simple rings form the backbone of a remarkable number of successful therapeutics. Two titans in this class stand out: the nitrogen-containing piperidine and its oxygen-containing cousin, tetrahydropyran (THP) .

While deceptively similar in their gross structure, the substitution of a single heteroatom—nitrogen for oxygen—creates a profound divergence in their physicochemical personalities. This choice is not merely a matter of synthetic convenience; it is a strategic decision that fundamentally dictates a drug candidate's properties, including its target engagement, solubility, metabolic fate, and potential for toxicity. This guide provides an in-depth, data-driven comparative analysis of these two privileged scaffolds, moving beyond simple descriptions to explain the causality behind their differing behaviors and offering practical, field-proven insights to guide your scaffold selection process.

Part 1: The Foundational Blueprint: Physicochemical and Structural Properties

The journey to understanding the functional differences between piperidine and THP begins with their intrinsic properties. These core characteristics are the root cause of their divergent behaviors in biological systems.

Structural and Conformational Nuances

Both piperidine and tetrahydropyran adopt a low-energy chair conformation, which is critical for orienting substituents in three-dimensional space. However, the nature of the heteroatom introduces subtle but significant geometric differences. The carbon-oxygen bond in THP is shorter than the carbon-nitrogen bond in piperidine, leading to distinct ring geometries.

Furthermore, substituted THP rings are subject to the anomeric effect , a stereoelectronic phenomenon where an electronegative substituent at the C2 position (adjacent to the ring oxygen) preferentially occupies the axial position.[1] This is contrary to what would be expected from purely steric considerations and is a crucial factor in the conformational analysis of THP-containing molecules, influencing how they present their pharmacophoric features to a biological target.[1]

The Decisive Difference: Basicity and Hydrogen Bonding

The most critical distinction lies in their acid-base properties and hydrogen bonding potential.

  • Piperidine : The nitrogen atom confers basicity. The pKa of the conjugate acid of piperidine is approximately 11.2, meaning it is overwhelmingly protonated and positively charged at physiological pH (7.4).[2] This nitrogen can act as both a hydrogen bond donor (in its protonated, -NH2+- form) and a hydrogen bond acceptor.

  • Tetrahydropyran : The oxygen atom is a hydrogen bond acceptor but is not basic.[3] The THP scaffold is neutral across the physiological pH range.

This single difference in basicity is the primary driver for the profound variations in solubility, permeability, target binding, and off-target effects discussed in the following sections.

G cluster_piperidine Piperidine cluster_thp Tetrahydropyran (THP) P_Node Nitrogen (N) Heteroatom P_pKa pKa ≈ 11.2 (Basic) Positively charged at pH 7.4 P_Node->P_pKa P_HBD H-Bond Donor & Acceptor P_Node->P_HBD T_Node Oxygen (O) Heteroatom T_pKa Non-Basic Neutral at pH 7.4 T_Node->T_pKa T_HBA H-Bond Acceptor Only T_Node->T_HBA

Comparative Physicochemical Data

The table below summarizes the key quantitative differences between the parent scaffolds. The introduction of substituents will modulate these values, but the fundamental trends remain instructive.

PropertyPiperidineTetrahydropyranRationale & Implication for Drug Design
Molecular Weight ( g/mol ) 85.15[1]86.13Virtually identical, making them excellent scaffolds for direct comparison.
pKa (of conjugate acid) ~11.2[2]N/A (Non-basic)CRITICAL. Piperidine's basicity allows for salt formation (solubility) and ionic interactions but is a liability for hERG and other off-targets. THP is neutral.
logP (Octanol/Water) 0.84[4]0.27Piperidine is inherently more lipophilic. However, at pH 7.4, its protonation drastically reduces its effective lipophilicity (logD). THP's lipophilicity is pH-independent.
Hydrogen Bond Donors 1 (as N-H)0Piperidine can donate a hydrogen bond, a key interaction in many protein-ligand binding events.
Hydrogen Bond Acceptors 1 (N lone pair)1 (O lone pair)Both can accept hydrogen bonds, providing a common mode of interaction.

Part 2: Consequences in Drug Design and ADMET Profile

The fundamental physicochemical properties translate directly into tangible consequences for a drug candidate's behavior. The decision to use a piperidine versus a THP scaffold is a trade-off, balancing potential benefits in one area against liabilities in another.

G start Scaffold Selection decision1 Need strong ionic interaction with target (e.g., Asp, Glu)? start->decision1 decision2 Is hERG toxicity a major concern for this target class? decision1->decision2 No piperidine Choose Piperidine decision1->piperidine Yes decision3 Is metabolic stability a key challenge? decision2->decision3 No thp Consider THP decision2->thp Yes decision4 Is pH-dependent solubility desirable? decision3->decision4 No decision3->thp Yes decision4->piperidine Yes decision4->thp No

Target Interactions: The Power of a Positive Charge

The protonated nitrogen of a piperidine ring is a powerful tool for achieving high binding affinity. It can form strong, directional ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate and glutamate within a protein's active site. This is often an insurmountable advantage that the neutral THP scaffold cannot replicate. The THP oxygen can only participate in weaker hydrogen bonds.

Solubility and Permeability: The Double-Edged Sword of Basicity
  • Solubility : The basicity of piperidine is frequently exploited to improve aqueous solubility. By forming crystalline salts (e.g., hydrochlorides), the solubility of an otherwise greasy molecule can be dramatically increased, which is highly advantageous for formulation. THP-containing compounds, being neutral, do not offer this handle for salt formation.

  • Permeability : The story with permeability is more complex. While the positive charge on a protonated piperidine reduces passive diffusion across cell membranes, it is not an absolute barrier. However, this charge can also make the molecule a substrate for efflux transporters. The neutral, and often less polar, THP scaffold can lead to improved passive permeability and may avoid recognition by certain transporters.

Metabolic Stability: A Key Advantage for THP

Metabolic stability is a critical factor in determining a drug's half-life and overall exposure.[5]

  • Piperidine : The carbon atoms adjacent to the nitrogen (the α-carbons) are common sites of CYP450-mediated oxidation.[5] If the nitrogen is substituted (a tertiary amine), N-dealkylation is also a major metabolic pathway.

  • Tetrahydropyran : The ether linkage of THP is generally much more stable and less prone to metabolism than the amine of piperidine. While C-H oxidation can still occur on the THP ring, the absence of N-dealkylation pathways often confers a significant metabolic stability advantage.[2]

Off-Target Liabilities: The Achilles' Heel of Basic Amines

This is arguably the most compelling reason for considering a THP/piperidine switch.

  • hERG Liability : Basic amines are a well-known structural alert for inhibition of the hERG potassium channel.[6] Blockade of this channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia called Torsades de Pointes. The positively charged nitrogen is a key pharmacophoric feature for many hERG blockers.

  • Phospholipidosis : Basic, lipophilic amines can also induce phospholipidosis, a disorder characterized by the accumulation of phospholipids in tissues, which is a common finding in toxicology studies.

The neutral THP scaffold is significantly less likely to exhibit these liabilities, making it an attractive "risk mitigation" strategy when designing drugs for targets where basic amines are not strictly required for potency.[6][7]

Part 3: A Case Study in Bioisosteric Replacement

While direct head-to-head comparisons are not always published in detail, the principles can be seen in the optimization of P2Y14 receptor antagonists. In one study, researchers sought to modify a lead compound that contained a zwitterionic character due to a piperidine ring and a carboxylic acid.[8] A key goal was to remove the permanent positive charge of the piperidine to improve drug-like properties. They identified a piperidine bioisostere that removed the zwitterionic character while maintaining a reasonable level of affinity (IC50 of 296 nM).[8] This case highlights the strategic replacement of a basic piperidine with a neutral mimic to overcome liabilities associated with the permanent charge, such as poor absorption or high non-specific binding, demonstrating the real-world application of this design tactic.[8]

Part 4: Synthetic Accessibility

The ease and cost of synthesis are practical considerations that cannot be ignored.

  • Piperidines : The synthesis of substituted piperidines is a mature field of chemistry. A vast number of building blocks are commercially available, and robust synthetic methods, such as the catalytic hydrogenation of pyridines or reductive amination of 1,5-dicarbonyl compounds, are well-established.[9][10]

  • Tetrahydropyrans : While many methods exist, the synthesis of complex, substituted THPs can be more challenging. Methods like the Prins cyclization, intramolecular hydroalkoxylation, or Williamson ether synthesis are commonly employed, but the commercial availability of diverse starting materials is less extensive than for piperidines.[11][12]

G cluster_piperidine Piperidine Synthesis cluster_thp Tetrahydropyran Synthesis P_Start1 Pyridine Derivative P_Start2 1,5-Dicarbonyl + Amine P_Method1 Catalytic Hydrogenation P_Method2 Reductive Amination P_Product Substituted Piperidine T_Start1 Homoallylic Alcohol + Aldehyde T_Start2 δ-Hydroxy Olefin T_Method1 Prins Cyclization T_Method2 Intramolecular Hydroalkoxylation T_Product Substituted THP

Part 5: Experimental Protocols

To provide a self-validating and trustworthy guide, the following section outlines standard, field-proven protocols for key synthesis and analysis steps relevant to this comparison.

Experimental Protocol 1: General Procedure for Synthesis of a 4-Substituted Piperidine via Reductive Amination

This protocol describes a common and reliable method for constructing the piperidine ring.[13][14]

  • Reaction Setup : To a solution of a 1,5-dicarbonyl compound (e.g., glutaraldehyde derivative, 1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M), add acetic acid (catalytic, ~0.1 eq).

  • Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine or enamine species.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 eq) or sodium cyanoborohydride (NaBH3CN, 2.5 eq) portion-wise over 15 minutes. Causality : These specific reducing agents are chosen because they are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the intermediate iminium ion, thus driving the reaction towards the desired amine product.[15]

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the substituted piperidine.

Experimental Protocol 2: General Procedure for Synthesis of a 4-Substituted Tetrahydropyran via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed method for forming the THP ring.[16][17]

  • Reaction Setup : To a solution of a homoallylic alcohol (1.0 eq) and an aldehyde (1.2 eq) in a non-coordinating solvent (e.g., dichloromethane or nitromethane, 0.2 M), cool the mixture to 0 °C.

  • Catalyst Addition : Add a Lewis acid or Brønsted acid catalyst (e.g., phosphomolybdic acid, 10 mol%; or trimethylsilyl trifluoromethanesulfonate, TMSOTf, 20 mol%) dropwise. Causality : The acid catalyst activates the aldehyde, making it highly electrophilic. This promotes the nucleophilic attack from the olefin of the homoallylic alcohol, initiating the cyclization cascade.

  • Cyclization : Stir the reaction at 0 °C to room temperature for 2-12 hours. The reaction proceeds via the formation of an oxocarbenium ion, which is then trapped intramolecularly by the hydroxyl group.

  • Monitoring and Quenching : Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup : Separate the layers and extract the aqueous phase with the reaction solvent (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to afford the 4-substituted tetrahydropyran.

Experimental Protocol 3: In Vitro hERG Inhibition Assay (Automated Patch Clamp)

This protocol describes a standard, high-throughput method for assessing hERG liability, a critical differentiator between the two scaffolds.[1][18]

  • Cell Culture : Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that has been engineered to express the human hERG potassium channel.[7] Culture the cells under standard conditions (e.g., 37 °C, 5% CO2) until they reach optimal confluence for the assay.

  • Cell Preparation : On the day of the experiment, harvest the cells to create a single-cell suspension.[19] This is typically done using a gentle enzymatic dissociation agent (e.g., Accutase) followed by centrifugation and resuspension in a defined extracellular buffer solution to a final concentration of 1-5 million cells/mL.

  • Automated Patch Clamp Procedure : Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).[18]

    • Priming : Prime the system's microfluidic chips with the appropriate intracellular and extracellular solutions.

    • Cell Sealing : The instrument automatically aspirates the cell suspension and attempts to form a high-resistance (>500 MΩ) "gigaseal" between a single cell and the aperture on the planar chip. Causality : This high-resistance seal is critical to electrically isolate the small patch of the cell membrane, allowing for the sensitive measurement of ion channel currents.

    • Whole-Cell Configuration : Achieve whole-cell configuration by applying a suction pulse to rupture the cell membrane patch, allowing electrical access to the entire cell.

  • Voltage Protocol and Recording : Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step to measure the peak "tail current," which is the primary endpoint for measuring hERG block.[7]

  • Compound Application : After establishing a stable baseline recording, apply a vehicle control followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). A known hERG blocker (e.g., E-4031 or Dofetilide) is used as a positive control.[7]

  • Data Analysis : Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value, which represents the concentration of the compound required to block 50% of the hERG current.

Conclusion: A Strategic Choice, Not a Default Setting

Neither tetrahydropyran nor piperidine is universally superior; they are tools to be applied strategically. The piperidine scaffold, with its inherent basicity, offers powerful advantages in achieving high target affinity through ionic interactions and provides a reliable handle for salt formation to enhance solubility. However, this same basicity is a significant liability, predisposing molecules to hERG channel inhibition and other toxicities.

The tetrahydropyran scaffold represents a more conservative, risk-averse choice. Its neutrality and greater metabolic stability often lead to a cleaner ADMET profile, mitigating the risks of cardiotoxicity and rapid clearance.[3] The cost of this safety is the forfeiture of the potent ionic binding interactions that piperidine can provide.

The expert medicinal chemist understands this trade-off. The choice should be driven by the specific demands of the project:

  • If a strong ionic interaction with an acidic residue is essential for potency, piperidine is the logical starting point, with a clear-eyed strategy to mitigate the associated risks.

  • If the primary binding interactions are hydrogen bonds or hydrophobic contacts, and if cardiotoxicity or metabolic instability are known concerns for the target class, the tetrahydropyran scaffold is an excellent, de-risked alternative.

Ultimately, the art of drug design lies in understanding these fundamental principles and applying them to solve the multifaceted optimization puzzle that each new therapeutic candidate presents.

References

  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Grygorenko, O. O., et al. (2022). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • BenchChem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
  • Czarnecki, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Carini, D., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Patel, H., et al. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Stekrova, M., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.
  • Vasilevsky, S. F., et al. (2022).
  • Yadav, J. S., et al. (2008).
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Grygorenko, O. O. (2019). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Singh, V., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Paoletta, S., et al. (2022). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • Evotec. (n.d.). hERG Safety Assay.
  • Milligan, C. J., et al. (2013).
  • Costanzi, S., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Sharma, A., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Floreancig, P. E., et al. (2012). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. PubMed Central.
  • Wikipedia. (n.d.). Piperidine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives.
  • Evotec. (n.d.). hERG Safety Assay.
  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination.
  • Ficker, E., et al. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed.

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A Head-to-Head Comparison of Synthetic Strategies for 4-aminotetrahydro-2H-pyran-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a variety of drug candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity, making the development of efficient and stereoselective synthetic routes a key focus for process chemists and drug discovery scientists. This guide provides a comprehensive head-to-head comparison of four distinct synthetic strategies for the preparation of 4-aminotetrahydro-2H-pyran-3-ol, offering insights into their relative strengths and weaknesses, supported by mechanistic rationale and representative experimental data.

Introduction to the Core Challenge: Stereocontrol

The synthesis of 4-aminotetrahydro-2H-pyran-3-ol presents a significant stereochemical challenge, with two adjacent stereocenters on a flexible six-membered ring. The desired relative stereochemistry, whether syn or anti, dictates the choice of synthetic strategy. This guide will explore methods that offer varying degrees of diastereoselectivity, providing a toolkit for accessing specific stereoisomers.

Strategic Approaches to the Target Molecule

We will dissect four primary synthetic blueprints for the construction of 4-aminotetrahydro-2H-pyran-3-ol:

  • The Prins Cyclization-Based Route: A powerful C-C and C-O bond-forming strategy to construct the tetrahydropyran ring first, followed by functional group manipulations to install the amino group.

  • Sharpless Asymmetric Aminohydroxylation: A direct approach to introduce both the amino and hydroxyl functionalities across a double bond of a dihydropyran precursor with high stereocontrol.

  • Reductive Amination of a Ketone Precursor: A convergent strategy that involves the synthesis of a 3-hydroxytetrahydropyran-4-one intermediate, followed by a diastereoselective reductive amination.

  • Diastereoselective Reduction of an Azide Precursor: A robust method that introduces the amino group via an azide intermediate, with the final reduction step often providing good stereocontrol.

Strategy 1: The Prins Cyclization-Based Route

The Prins cyclization is a formidable tool for the synthesis of substituted tetrahydropyrans.[1][2] This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile.[3] For the synthesis of 4-hydroxytetrahydropyrans, water can act as the nucleophile.[4]

Mechanistic Rationale and Stereochemical Control

The diastereoselectivity of the Prins cyclization is often controlled by the preferential formation of a chair-like transition state, which minimizes steric interactions. The substituents on the oxocarbenium ion intermediate tend to occupy pseudo-equatorial positions to achieve the lowest energy conformation.[5] This inherent stereochemical preference can be exploited to synthesize specific diastereomers of 4-hydroxytetrahydropyrans.

The general workflow for this strategy is as follows:

Prins Cyclization Route start Homoallylic Alcohol + Aldehyde intermediate1 Prins Cyclization (e.g., H+, Lewis Acid) start->intermediate1 product1 4-Hydroxytetrahydropyran intermediate1->product1 intermediate2 Functional Group Interconversion (e.g., Oxidation) product1->intermediate2 product2 3-Hydroxy-tetrahydropyran-4-one intermediate2->product2 intermediate3 Introduction of Nitrogen (e.g., Azide, Oxime) product2->intermediate3 product3 4-Azido or 4-Oximino- tetrahydro-2H-pyran-3-ol intermediate3->product3 final_product 4-Aminotetrahydro-2H-pyran-3-ol product3->final_product Reduction

Figure 1: General workflow for the Prins cyclization-based synthesis.

Experimental Protocol: Representative Synthesis of a 4-Hydroxytetrahydropyran Precursor

The following protocol is adapted from a general procedure for the phosphomolybdic acid-catalyzed Prins cyclization in water.[4]

  • Reaction Setup: To a stirred solution of a homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in water (5 mL/mmol of alcohol), add phosphomolybdic acid (PMA) (10 mol%).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 4-hydroxytetrahydropyran.

Subsequent steps to convert the 4-hydroxytetrahydropyran to the target molecule would involve oxidation of the C4 hydroxyl group to a ketone, followed by introduction of the nitrogen functionality (e.g., via an oxime or azide) and subsequent reduction.

Performance Metrics
ParameterPrins Cyclization Route
Typical Yields 80-92% for the cyclization step[4]
Diastereoselectivity Generally high cis-selectivity for the initial cyclization[4]
Advantages - Convergent and modular - Access to a wide range of substituted tetrahydropyrans - Environmentally friendly options (e.g., water as solvent)[4]
Disadvantages - Multi-step process to reach the final product - Stereocontrol in later steps needs careful consideration

Strategy 2: Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes.[3][6] This reaction utilizes an osmium catalyst in the presence of a chiral ligand to deliver the amino and hydroxyl groups in a syn-fashion across the double bond.[2]

Mechanistic Rationale and Stereochemical Control

The reaction proceeds through a [3+2] or [2+2] cycloaddition of an osmium-imido species to the alkene, followed by hydrolysis to release the amino alcohol. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the addition, allowing access to different enantiomers. The regioselectivity of the addition can be influenced by the substrate and the reaction conditions.

The workflow for this strategy is highly convergent:

Sharpless AA Route start 3,4-Dihydro-2H-pyran Derivative reaction Sharpless Asymmetric Aminohydroxylation (OsO4, Chiral Ligand, Nitrogen Source) start->reaction final_product 4-Aminotetrahydro-2H-pyran-3-ol reaction->final_product

Figure 2: General workflow for the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Representative Procedure

The following is a general procedure for the Sharpless Asymmetric Aminohydroxylation.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the 3,4-dihydro-2H-pyran derivative (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Reagent Addition: Add the nitrogen source (e.g., chloramine-T, 3.0 equiv), the chiral ligand (e.g., (DHQ)₂PHAL, 1-5 mol%), and the osmium source (e.g., K₂OsO₂(OH)₄, 0.5-2 mol%).

  • Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Performance Metrics
ParameterSharpless AA Route
Typical Yields Moderate to good (can be substrate-dependent)[2]
Diastereoselectivity High syn-selectivity
Enantioselectivity Generally high (up to 99% ee)[2]
Advantages - Direct and highly stereoselective - Access to enantiomerically pure products
Disadvantages - Use of toxic and expensive osmium catalyst - Regioselectivity can be an issue with certain substrates

Strategy 3: Reductive Amination of a Ketone Precursor

This strategy involves the synthesis of a 3-hydroxytetrahydropyran-4-one intermediate, which is then converted to the target amino alcohol via reductive amination. The stereochemical outcome of the final step is dependent on the reducing agent and the directing effect of the adjacent hydroxyl group.

Mechanistic Rationale and Stereochemical Control

The synthesis of the 3-hydroxytetrahydropyran-4-one can be achieved through various methods, including the ozonolysis of a suitable methylene-pyran precursor.[7] The subsequent reductive amination proceeds through the formation of an imine or enamine intermediate, which is then reduced. The diastereoselectivity of the reduction can be influenced by the steric bulk of the reducing agent and potential chelation control involving the C3-hydroxyl group. For instance, bulky hydride reagents tend to attack from the less hindered face.

The workflow for this approach is as follows:

Reductive Amination Route start Suitable Pyran Precursor intermediate1 Synthesis of Ketone (e.g., Ozonolysis) start->intermediate1 product1 3-Hydroxytetrahydropyran-4-one intermediate1->product1 reaction Reductive Amination (Amine Source, Reducing Agent) product1->reaction final_product 4-Aminotetrahydro-2H-pyran-3-ol reaction->final_product

Figure 3: General workflow for the Reductive Amination strategy.

Experimental Protocol: Representative Procedure

The following is a general two-step procedure.

Step 1: Synthesis of 3-Hydroxytetrahydropyran-4-one (adapted from a related synthesis[7])

  • Ozonize a solution of a suitable 4-methylene-tetrahydropyran-3-ol precursor in an appropriate solvent at low temperature.

  • Work up the reaction with a reducing agent (e.g., zinc powder in acetic acid) to afford the desired 3-hydroxytetrahydropyran-4-one.

Step 2: Reductive Amination (general procedure)

  • Imine Formation: Dissolve the 3-hydroxytetrahydropyran-4-one (1.0 equiv) and an amine source (e.g., ammonium acetate or a primary amine, 1.5 equiv) in a suitable solvent (e.g., methanol).

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Performance Metrics
ParameterReductive Amination Route
Typical Yields Moderate to good over two steps
Diastereoselectivity Dependent on the substrate and reducing agent; can range from poor to excellent
Advantages - Convergent approach - Wide availability of reducing agents and amine sources
Disadvantages - Stereocontrol can be challenging and may require significant optimization - Synthesis of the ketone precursor may be multi-stepped

Strategy 4: Diastereoselective Reduction of an Azide Precursor

This strategy introduces the nitrogen atom in the form of an azide, which is then reduced to the primary amine in the final step. The synthesis of the azido alcohol intermediate can be achieved from a suitable epoxide or through nucleophilic substitution. The stereochemistry of the final product is determined by the stereochemistry of the azido alcohol and the reduction method.

Mechanistic Rationale and Stereochemical Control

The synthesis of the 4-azidotetrahydro-2H-pyran-3-ol intermediate is key to this strategy. One common approach is the ring-opening of a 3,4-epoxytetrahydropyran with an azide nucleophile. The regioselectivity and stereoselectivity of the epoxide opening are governed by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. The subsequent reduction of the azide to the amine is typically achieved with high fidelity using methods like catalytic hydrogenation or Staudinger reduction, which proceed with retention of configuration.[1]

The workflow is outlined below:

Azide Reduction Route start Tetrahydropyran Precursor (e.g., Epoxide) intermediate1 Azide Introduction (e.g., NaN3) start->intermediate1 product1 4-Azidotetrahydro-2H-pyran-3-ol intermediate1->product1 reaction Azide Reduction (e.g., H2/Pd-C, PPh3/H2O) product1->reaction final_product 4-Aminotetrahydro-2H-pyran-3-ol reaction->final_product

Figure 4: General workflow for the Diastereoselective Azide Reduction strategy.

Experimental Protocol: Representative Procedure

Step 1: Synthesis of 4-Azidotetrahydro-2H-pyran-3-ol (hypothetical, based on epoxide opening)

  • Dissolve the 3,4-epoxytetrahydropyran precursor in a suitable solvent (e.g., DMF).

  • Add sodium azide and a proton source (e.g., ammonium chloride).

  • Heat the reaction mixture and monitor by TLC.

  • Perform an aqueous work-up and purify by column chromatography.

Step 2: Reduction of the Azide (general procedure for catalytic hydrogenation[1])

  • Reaction Setup: Dissolve the 4-azidotetrahydro-2H-pyran-3-ol in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Performance Metrics
ParameterAzide Reduction Route
Typical Yields Generally good to excellent for the reduction step[1]
Diastereoselectivity Dependent on the stereoselective synthesis of the azido alcohol precursor
Advantages - Azide reduction is typically high-yielding and clean - Azides are versatile intermediates
Disadvantages - Azides can be hazardous (use with caution) - Stereocontrol is dependent on the synthesis of the azide precursor

Head-to-Head Comparison Summary

Synthetic StrategyKey FeaturesTypical YieldsStereocontrolKey AdvantagesKey Disadvantages
Prins Cyclization Route Convergent, builds THP ring firstGood to excellent for cyclizationHigh for initial cyclization, variable for subsequent stepsModular, versatile, green optionsMulti-step, requires careful planning for stereocontrol
Sharpless AA Direct syn-aminohydroxylationModerate to goodHigh syn-diastereoselectivity and enantioselectivityHighly convergent and stereoselectiveUse of toxic/expensive OsO₄, potential regioselectivity issues
Reductive Amination Convergent, late-stage aminationModerate to goodSubstrate and reagent dependentUtilizes common transformationsStereocontrol can be challenging to achieve
Azide Reduction Robust, late-stage amine formationGood to excellent for reductionDependent on azide precursor synthesisHigh-yielding reduction, reliablePotential hazards of azides, multi-step

Conclusion and Future Outlook

The synthesis of 4-aminotetrahydro-2H-pyran-3-ol can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The Prins cyclization route offers flexibility and is well-suited for creating a diverse library of analogs. For direct and highly stereocontrolled access to syn-amino alcohols, the Sharpless Asymmetric Aminohydroxylation is a powerful, albeit costly, option. The reductive amination and azide reduction routes are more classical approaches that can be effective if the stereochemistry of the respective ketone or azide precursors can be controlled.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired stereoisomer, scalability, cost, and safety considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel catalytic and enzymatic methods for the synthesis of such scaffolds will undoubtedly remain an active area of research.

References

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • Álvarez-Pardiñas, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3048. [Link]

  • Ghosh, A. K., & Mondal, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • YouTube. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. [Video]. YouTube. [Link]

  • O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • O'Brien, M. K., & Van Rijn, R. M. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(78), 49554-49585. [Link]

  • Sharpless, K. B., et al. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]

  • Seo, H., et al. (2019). Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. Asian Journal of Organic Chemistry, 8(10), 1836-1840. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the disposal of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, a novel building block often utilized in drug discovery. As a Senior Application Scientist, my aim is not just to provide steps, but to instill a deep understanding of the scientific and regulatory rationale behind these procedures. Our commitment to you extends beyond the product, ensuring you have the knowledge to operate safely and responsibly.

The Precautionary Principle: Characterizing an Unlisted Chemical

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA). However, the absence of a specific listing does not equate to it being non-hazardous. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—you, the researcher.[1][2] This "cradle-to-grave" responsibility requires a thorough evaluation.[1][2]

Hazard Profile Analysis

While a specific Safety Data Sheet (SDS) for the free base is not widely available, we can infer potential hazards from the SDS for its hydrochloride salt, (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride.

Hazard Classification (HCl Salt)GHS Hazard StatementImplication for Disposal Protocol
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIndicates significant toxicity. Waste must not be disposed of down the drain, as it could harm aquatic life and interfere with wastewater treatment processes.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationContaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste. Direct handling of the waste is a risk.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationReinforces the need for stringent PPE during all handling and disposal stages.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWaste containers must be kept sealed to prevent the release of vapors. All transfers should occur in a well-ventilated area.
Data inferred from the Safety Data Sheet for (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride.[3]

The free base form of this compound contains a primary amine, making it basic. A waste is considered characteristically corrosive by the EPA if it is aqueous and has a pH greater than or equal to 12.5.[1] Concentrated solutions of this amine could potentially meet this criterion.

Given the known hazards of skin/eye irritation, oral toxicity, and the potential for corrosivity, the most scientifically sound and compliant approach is to manage all waste streams containing (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol as regulated hazardous waste .

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and compliance. The core logic is to prevent chemical reactions, protect personnel, and ensure the waste is clearly identified for final disposal by a licensed facility.

Step 1: Immediate Segregation at the Point of Generation

Causality: The most critical step in waste management is preventing the mixing of incompatible waste streams. Amines are incompatible with acids and strong oxidizing agents. Mixing these can cause violent reactions, heat generation, and the release of toxic gases. Segregating waste immediately as it is generated is the only way to ensure this does not happen.

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol waste.

  • This waste stream should be categorized as Non-Halogenated Organic Base Waste .

  • Do NOT mix this waste with:

    • Acidic waste (e.g., HCl, trifluoroacetic acid).

    • Oxidizing waste (e.g., nitric acid, hydrogen peroxide).

    • Halogenated organic waste (e.g., dichloromethane, chloroform).

  • Aqueous and organic solutions of the compound should be collected separately if your institution's waste management program requires it. Otherwise, they may be combined in the designated container.

Step 2: Proper Containerization and Labeling

Causality: Proper containerization prevents spills and exposure, while clear labeling is a regulatory requirement and ensures the safety of everyone who may handle the container. A waste container is not just trash; it is a controlled vessel.

Procedure:

  • Select the Right Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a screw-top, leak-proof cap. Do not use metal containers for basic waste.

  • Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled.[4] The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol . List all other components of the waste mixture (e.g., water, methanol). Do not use abbreviations.

    • The specific hazards: "Toxic, Irritant, Corrosive (Base) ".

    • The accumulation start date (the date the first waste was added).

  • Keep the Container Closed: The container must remain sealed at all times, except when you are actively adding waste.[4] This prevents the release of vapors and protects against spills.

Step 3: Safe Storage in the Laboratory

Causality: Designated storage areas minimize the risk of accidental spills impacting the main workspace and prevent incompatible materials from being stored together.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the lab.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is within a secondary containment bin to catch any potential leaks.

  • Store the container away from acids, oxidizing agents, and sources of ignition.

Step 4: Arranging for Professional Disposal

Causality: Due to the lack of complete ecotoxicity and biodegradability data, in-laboratory treatment (such as neutralization for sewer disposal) is not a responsible option. Discharging a substance with an unknown environmental impact can lead to long-term ecological damage and regulatory violations. Therefore, the only self-validating and authoritative method for final disposal is through a licensed hazardous waste management facility.

Procedure:

  • Do not allow the waste to accumulate for more than 90 days for Large Quantity Generators (LQGs) or according to your institution's specific generator status.

  • Follow your institution's protocol for requesting a waste pickup from the Environmental Health & Safety (EHS) department.

  • Ensure all labeling is correct and the container is clean and securely sealed before the scheduled pickup.

  • The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in a controlled, compliant manner.

Visualization of the Disposal Decision Pathway

The following diagram outlines the critical decision-making process for the disposal of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, emphasizing the logic of treating it as hazardous waste.

G cluster_0 Waste Generation & Initial Assessment cluster_1 Disposal Protocol A Waste containing (3R,4S)-4-aminotetrahydro- 2H-pyran-3-ol is generated B Is the chemical listed as hazardous under RCRA? A->B C No B->C No D Does it exhibit hazardous characteristics? (Corrosivity, Ignitability, Reactivity, Toxicity) C->D E Inferred & Potential Hazards: - Corrosive (Base, pH ≥ 12.5?) - Toxic (Harmful if swallowed) - Irritant (Skin/Eyes) D->E Apply Precautionary Principle due to limited data F Decision: Manage as Regulated Hazardous Waste E->F G Segregate as 'Non-Halogenated Organic Base Waste' F->G H Containerize in compatible (HDPE) vessel with screw cap G->H I Label container immediately: 'HAZARDOUS WASTE', full chemical names, hazards, and date H->I J Store in designated Satellite Accumulation Area with secondary containment I->J K Arrange pickup by EHS for disposal at a licensed TSDF J->K

Caption: Disposal workflow for (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Conclusion: A Commitment to Safety and Integrity

By treating (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol waste with the rigor outlined in this guide, you are not merely following a procedure; you are upholding the core tenets of scientific integrity and responsibility. This protocol, grounded in the precautionary principle and aligned with EPA regulations, provides a self-validating system for safety. It protects you, your colleagues, and the environment, ensuring that your valuable research does not come at an unseen cost. Building this deep trust through value beyond the product itself is our primary commitment.

References

  • U.S. Environmental Protection Agency. (2014, March 7). Understanding the Hazardous Waste Determination Process. IN.gov. [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.gov. [Link]

  • FedCenter. (2017, January 31). Hazardous Waste Identification Flowchart. FedCenter.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • American Chemical Society. (n.d.). Less Is Better: A Guide to Minimizing Waste in Laboratories. ACS.org. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe handling, use, and disposal of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Our goal is to provide you with in-depth, practical knowledge that goes beyond the basic safety data sheet, ensuring a secure laboratory environment and the integrity of your research.

(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol and its salts are important building blocks in medicinal chemistry. However, like many amine and alcohol-containing compounds, they require careful handling to mitigate potential health risks. This guide will provide a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure your safety.

Hazard Assessment of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol

Understanding the potential hazards of a chemical is the foundation of safe laboratory practices. The hydrochloride salt of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is classified with the following hazards[1][2]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

Given these hazards, a robust PPE and handling plan is not just recommended, it is essential for the well-being of laboratory personnel.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, with detailed explanations for each selection.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles and a face shield.(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is a known eye irritant[1][2]. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.
Hand Protection Nitrile or Neoprene gloves.Amino alcohols can cause skin irritation[1][2]. Nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including amino alcohols[3]. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Always double-glove if handling concentrated solutions or for prolonged periods.
Body Protection A flame-resistant lab coat (buttoned) and long pants.A lab coat provides a removable barrier to protect your skin and clothing from spills and splashes. Flame-resistant material is a general laboratory best practice. Long pants ensure that no skin on the legs is exposed.
Footwear Closed-toe, closed-heel shoes.This is a mandatory requirement in any laboratory setting to protect the feet from spills and falling objects.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Due to the risk of respiratory irritation, all handling of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol should be performed in a certified chemical fume hood to minimize the inhalation of any dust or vapors[1][2].

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol will significantly reduce the risk of exposure. The following workflow is designed to guide you through the process with safety as the priority.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_spill Locate Spill Kit and Emergency Equipment handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Use Appropriate Tools for Transfer handle_close Keep Containers Closed When Not in Use cleanup_decon Decontaminate Work Surfaces handle_close->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_wash Wash Hands Thoroughly end End cleanup_wash->end start Start start->prep_hood

Figure 1: Step-by-step workflow for handling (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

1. Preparation:

  • Verify Fume Hood Functionality: Before starting any work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Don Appropriate PPE: Put on all the required PPE as outlined in the table above.

  • Locate Spill Kit and Emergency Equipment: Be aware of the location of the nearest spill kit, safety shower, and eyewash station.

2. Handling:

  • Weigh and Transfer in a Fume Hood: All manipulations, including weighing and transferring of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol, must be conducted inside a chemical fume hood to prevent inhalation exposure[4].

  • Use Appropriate Tools: Use spatulas, powder funnels, and other appropriate tools to handle the solid compound to avoid direct contact.

  • Keep Containers Closed: Ensure that the container is tightly sealed when not in use to prevent the release of dust or vapors.

3. Post-Handling:

  • Decontaminate Work Surfaces: Clean the work area within the fume hood thoroughly after use. A 70% ethanol solution is generally effective for cleaning surfaces.

  • Segregate and Label Waste: All waste materials, including contaminated consumables, should be placed in a designated, clearly labeled waste container.

  • Doff and Dispose of PPE Correctly: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.

Disposal Plan: Managing Waste Streams

Proper waste management is a critical component of laboratory safety and environmental responsibility.

1. Chemical Waste:

  • Solid Waste: Unused or waste (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain[5]. The pH of the waste solution should be between 6 and 9.5 before it is collected for disposal to avoid any adverse reactions in the waste container[6].

2. Contaminated PPE and Consumables:

  • Gloves, Weighing Boats, etc.: All disposable items that have come into contact with (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol should be considered contaminated and disposed of in the solid hazardous waste stream.

  • Empty Containers: The original container, even if empty, will contain residual amounts of the chemical. It should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Disposal Workflow:

Disposal Workflow cluster_waste_processing Waste Processing waste_solid Solid Chemical Waste process_solid Collect in Labeled Hazardous Waste Container waste_solid->process_solid waste_liquid Liquid Chemical Waste process_liquid Collect in Labeled Hazardous Waste Container waste_liquid->process_liquid waste_ppe Contaminated PPE & Consumables process_ppe Collect in Labeled Hazardous Waste Container waste_ppe->process_ppe waste_container Empty Chemical Container process_rinse Triple-Rinse Container waste_container->process_rinse process_rinsate Collect Rinsate as Hazardous Liquid Waste process_rinse->process_rinsate process_dispose_container Dispose of Rinsed Container process_rinse->process_dispose_container

Figure 2: A clear workflow for the disposal of waste generated from handling (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol.

Conclusion

The safe handling of (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol is paramount in a research and development setting. By understanding its hazards, implementing a comprehensive PPE strategy, adhering to a meticulous operational plan, and following a compliant disposal protocol, you can minimize risks and ensure a safe laboratory environment. This guide provides the foundational knowledge to work confidently and safely with this important chemical intermediate. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • Oregon State University Environmental Health & Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.